Bmn-673 8R,9S
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660726 | |
| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207456-00-5 | |
| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Talazoparib: A Technical Guide to PARP1 and PARP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of talazoparib, a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP) 1 and PARP2. We will explore its dual mechanism of action, present key quantitative data, detail relevant experimental methodologies, and visualize the critical signaling pathways and experimental workflows. This document serves as a comprehensive resource for professionals in oncology and drug development.
Introduction: The Principle of Synthetic Lethality
The efficacy of talazoparib in specific cancer types is rooted in the concept of synthetic lethality. This genetic principle describes a situation where the loss of two genes or pathways simultaneously results in cell death, whereas the loss of either one alone is not lethal.[1] In the context of oncology, this allows for the selective targeting of cancer cells with specific genetic vulnerabilities, such as mutations in the BRCA1 and BRCA2 genes, while sparing healthy cells.[1]
Normal cells have redundant DNA repair pathways to maintain genomic integrity. However, cancer cells with BRCA1/2 mutations have a deficient homologous recombination (HR) pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs).[2] This deficiency makes them highly dependent on other repair pathways, particularly the PARP-mediated base excision repair (BER) pathway for single-strand breaks (SSBs).[2][3]
Dual Mechanism of Action of Talazoparib
Talazoparib exerts its potent anti-cancer effects through a dual mechanism that involves both the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes.[4][5]
Catalytic Inhibition of PARP1 and PARP2
PARP1 and PARP2 are enzymes that play a crucial role in the repair of DNA single-strand breaks (SSBs).[3][6] Upon detecting an SSB, PARP binds to the DNA and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.[3][6]
Talazoparib competitively binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR chains.[3] This inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).[4]
PARP Trapping
A key feature that distinguishes talazoparib and contributes to its high potency is its ability to "trap" PARP enzymes on the DNA at the site of damage.[4][7] This trapping creates a physical obstruction on the DNA, which is more cytotoxic than the catalytic inhibition alone.[4] The trapped PARP-DNA complex can stall replication forks and interfere with transcription, leading to genomic instability and ultimately, cell death.[4][8] Talazoparib is recognized as one of the most potent PARP trapping agents among clinically approved PARP inhibitors.[7]
Quantitative Data on Talazoparib's Potency
The following tables summarize the quantitative data on the inhibitory and trapping potency of talazoparib against PARP1 and PARP2, along with a comparison to other well-characterized PARP inhibitors.
Table 1: In Vitro Inhibitory Potency of PARP Inhibitors against PARP1 and PARP2
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | PARP2 Ki (nM) |
| Talazoparib | ~1 [4][7] | ~1.5 [4] | 1.2 [9] | 0.87 [9] |
| Olaparib | ~1-5[4] | ~1-2[4] | ~5 | ~1 |
| Rucaparib | ~1-7[4] | ~1-2[4] | ~1.4 | - |
| Niraparib | ~2-4[4] | ~1-2[4] | ~3.8 | ~2.1 |
| Veliparib | ~2-5[4] | ~2-3[4] | ~5.2 | ~2.9 |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Comparative PARP Trapping Potency of PARP Inhibitors
| PARP Inhibitor | Relative Trapping Potency | EC50 for Trapping (nM) |
| Talazoparib | Very High [4] | ~1.5 |
| Niraparib | High[4] | ~20 |
| Olaparib | Moderate[4] | ~40 |
| Rucaparib | Moderate | ~50 |
| Veliparib | Low | >1000 |
Note: Relative trapping potency is a qualitative comparison. EC50 values for trapping can vary based on the assay methodology.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of talazoparib.
Caption: PARP1/2-Mediated Single-Strand Break Repair Pathway.
Caption: Mechanism of Action of Talazoparib.
References
- 1. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
(8R,9S)-Talazoparib Enantiomer: A Technical Guide to its Synthesis, Separation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has emerged as a significant therapeutic agent in the treatment of cancers with deficiencies in DNA damage repair pathways. The clinically approved and highly active form of this drug is the (8S,9R)-enantiomer. However, a comprehensive understanding of the stereochemistry-activity relationship necessitates the characterization of all stereoisomers. This technical guide provides an in-depth overview of the less active (8R,9S)-enantiomer of Talazoparib, focusing on its synthesis, chiral separation, and biological activity. The information presented herein is intended to support further research and development in the field of PARP inhibitors.
Data Presentation
The inhibitory activity of the (8R,9S)-Talazoparib enantiomer against PARP1 is significantly lower than that of the clinically utilized (8S,9R)-enantiomer. Quantitative data from available sources is summarized in the table below for direct comparison.
| Compound | Target | Assay Type | Activity Metric | Value (nM) |
| (8R,9S)-Talazoparib | PARP1 | Biochemical Assay | IC50 | 144 [1][2] |
| (8S,9R)-Talazoparib | PARP1 | Biochemical Assay | Ki | 1.2[3][4] |
| (8S,9R)-Talazoparib | PARP2 | Biochemical Assay | Ki | 0.87[3][4] |
| (8S,9R)-Talazoparib | Whole Cell | PARylation Assay | EC50 | 2.51[3][4] |
Experimental Protocols
Synthesis and Chiral Separation of Talazoparib Enantiomers
The synthesis of Talazoparib typically proceeds through a multi-step pathway culminating in a racemic mixture of the trans-diastereomers, which includes both the (8S,9R) and (8R,9S) enantiomers. The subsequent separation of these enantiomers is a critical step to isolate the desired stereoisomer. The following protocol is based on the methods described by Wang et al. in the Journal of Medicinal Chemistry, 2016.
1. Synthesis of Racemic trans-Talazoparib:
A detailed, multi-step organic synthesis is employed to generate the racemic mixture of the trans-diastereomers of Talazoparib. For a comprehensive description of the full synthetic route, readers are directed to the publication by Wang et al. (J. Med. Chem. 2016, 59, 335–357).[1][3][4][5]
2. Chiral Separation by Supercritical Fluid Chromatography (SFC):
The resolution of the racemic mixture into its constituent enantiomers is effectively achieved using preparative supercritical fluid chromatography (SFC).[1]
-
Instrumentation: A preparative SFC system equipped with a suitable chiral stationary phase.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)), is often effective.[6]
-
Mobile Phase: A mixture of supercritical carbon dioxide (CO₂) and a polar organic co-solvent, such as ethanol or methanol, is used. The specific gradient and composition of the mobile phase must be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at an appropriate wavelength is used to monitor the elution of the separated enantiomers.
-
Fraction Collection: Automated fraction collection is used to isolate the individual enantiomers as they elute from the column.
-
Post-processing: The collected fractions containing the pure enantiomers are concentrated under reduced pressure to yield the isolated (8R,9S)-Talazoparib and (8S,9R)-Talazoparib. The enantiomeric purity of each isomer should be confirmed using analytical chiral HPLC or SFC.
PARP1 Inhibition Assay (Biochemical)
The following is a representative protocol for determining the in vitro inhibitory activity of the (8R,9S)-Talazoparib enantiomer against the PARP1 enzyme. This protocol is based on commonly used fluorescence polarization (FP) or ELISA-based methods.
1. Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., histone-induced)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Biotinylated NAD+ (for ELISA-based assays)
-
Fluorescently labeled PARP inhibitor probe (for FP assays)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and a surfactant)
-
Test compound: (8R,9S)-Talazoparib, dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib or (8S,9R)-Talazoparib)
-
96-well or 384-well assay plates (black, for fluorescence assays)
-
Plate reader capable of measuring fluorescence polarization or absorbance/chemiluminescence.
2. Assay Procedure (Fluorescence Polarization Example):
-
Reagent Preparation: Prepare serial dilutions of the (8R,9S)-Talazoparib enantiomer and control compounds in assay buffer. Prepare a working solution of the PARP1 enzyme, activated DNA, and the fluorescent probe in the assay buffer.
-
Reaction Setup: To the wells of the assay plate, add the test compound dilutions. Subsequently, add the PARP1 enzyme/activated DNA/fluorescent probe mixture to initiate the reaction. Include wells for no-enzyme control (background) and no-inhibitor control (maximum signal).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The percentage of inhibition is calculated relative to the controls.
Visualizations
Signaling Pathway: PARP-mediated DNA Single-Strand Break Repair
Caption: Simplified signaling pathway of PARP1 in DNA single-strand break repair.
Experimental Workflow: Chiral Separation of Talazoparib Enantiomers
Caption: Workflow for the chiral separation of Talazoparib enantiomers using SFC.
Logical Relationship: Stereochemistry and PARP1 Inhibitory Activity
Caption: Relationship between Talazoparib stereochemistry and PARP1 inhibitory activity.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. taiclone.com [taiclone.com]
- 3. BMN 673 synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Supercritical fluid chromatography for milligram preparation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Specificity of BMN-673 (8R,9S)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMN-673, also known as Talazoparib, is a highly potent, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. Specifically, it is the (8R,9S)-stereoisomer that constitutes the active pharmacological agent. Its primary targets are PARP1 and PARP2, nuclear enzymes central to the repair of DNA single-strand breaks (SSBs). The remarkable potency of BMN-673 stems from a dual mechanism of action: profound catalytic inhibition and an unparalleled ability to trap PARP enzymes onto DNA at the site of damage. This trapping mechanism is a key differentiator from other PARP inhibitors and is strongly correlated with its cytotoxicity, particularly in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality. Extensive screening has demonstrated a high degree of selectivity for PARP1/2 with minimal off-target activity.[1][2] This document provides a comprehensive overview of the target specificity, quantitative potency, underlying signaling pathways, and detailed experimental protocols relevant to the characterization of BMN-673.
Target Profile and Selectivity
BMN-673 is a potent inhibitor of the catalytic activity of both PARP1 and PARP2.[1] Its design is stereospecific, with the (8R,9S) enantiomer (BMN-673) being orders of magnitude more effective at inhibiting PARP and inducing cytotoxicity than its corresponding enantiomer, demonstrating a precise interaction with the enzyme's active site.[2][3]
Enzymatic Inhibition
The primary mechanism of action is the competitive inhibition of PARP1 and PARP2 at the NAD+ binding site, preventing the synthesis and attachment of poly (ADP-ribose) (PAR) chains to target proteins. This catalytic inhibition is the initial step in disrupting the DNA damage response. BMN-673 is distinguished by its sub-nanomolar potency against PARP1.[1]
Table 1: Enzymatic Inhibition Potency of BMN-673
| Target | IC50 (nM) | Source |
|---|
| PARP1 | 0.57 |[1] |
Target Selectivity
High selectivity is crucial for minimizing off-target toxicities. BMN-673 has been evaluated against broad panels of other enzymes, ion channels, and receptors with no significant inhibitory or stimulatory interactions observed at concentrations far exceeding its therapeutic range (e.g., 10 µM).[1] Furthermore, studies in PARP1 knockout cell lines show a profound resistance to BMN-673, indicating that its cytotoxic effects are overwhelmingly dependent on the presence of PARP1 and not due to off-target activities.[2] This contrasts with other inhibitors like rucaparib, which have demonstrated PARP1/2-independent cytotoxicity at high concentrations.[2]
Mechanism of Action: PARP Trapping and Synthetic Lethality
While catalytic inhibition is a shared feature among PARP inhibitors, the exceptional potency of BMN-673 is primarily attributed to its superior ability to trap PARP1 and PARP2 on DNA.
Upon detecting a single-strand break, PARP1 binds to the DNA. Catalytic activation leads to auto-PARylation, where PARP1 modifies itself with negatively charged PAR chains. This modification causes PARP1 to dissociate from the DNA, allowing the recruitment of the Base Excision Repair (BER) machinery, including XRCC1, to complete the repair.[4][5]
BMN-673 binds to the PARP enzyme already situated on the DNA. By inhibiting PAR chain synthesis, it prevents the dissociation of the PARP-DNA complex.[5] This "trapped" complex is a significant steric hindrance that obstructs DNA replication. When a replication fork collides with a trapped PARP-DNA complex, the fork can stall and collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).
In healthy cells with a functional Homologous Recombination (HR) pathway, these DSBs can be repaired efficiently. However, in tumor cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells is known as synthetic lethality. BMN-673 is approximately 100-fold more efficient at trapping PARP-DNA complexes than first-generation inhibitors like olaparib and rucaparib.[2][3]
Quantitative Potency in Cellular Models
The enhanced PARP trapping mechanism of BMN-673 translates to superior cytotoxic potency in cellular assays, particularly in cell lines harboring defects in DNA repair genes like BRCA1 and BRCA2.
Table 2: Cellular Cytotoxicity (SF50) of PARP Inhibitors in Human Tumor Cell Lines*
| Cell Line | BRCA Status | BMN-673 (µM) | Olaparib (µM) | Rucaparib (µM) | Veliparib (µM) |
|---|---|---|---|---|---|
| Capan-1 | BRCA2 mutant | <0.001 | 0.004 | 0.02 | 1.1 |
| MX-1 | BRCA1/2 deficient | <0.001 | 0.02 | 0.08 | 1.7 |
| SW620 | BRCA WT | 0.13 | 11.2 | 16.4 | >25 |
| MDA-MB-231 | BRCA WT | 1.85 | >25 | >25 | >25 |
*SF50: Concentration required to inhibit cell survival by 50%. Data adapted from reference[1].
These data illustrate the profound and selective potency of BMN-673 in HR-deficient cancer cells compared to both HR-proficient cells and other clinically relevant PARP inhibitors.[1]
Detailed Experimental Protocols
The characterization of BMN-673's target specificity and potency relies on a suite of biochemical and cellular assays.
Protocol: PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of an inhibitor to block the catalytic activity of purified PARP1 enzyme.
-
Plate Preparation: Pre-coat a 96-well plate with histones, which will serve as the protein substrate for PARylation, and incubate overnight.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.
-
Enzyme and Inhibitor Addition: Add purified recombinant PARP1 enzyme to each well, followed by the addition of BMN-673 at various concentrations (serial dilution).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a reaction mixture containing biotinylated NAD+, the substrate for PARP1.
-
Detection: Add streptavidin-HRP (which binds to the biotinylated PAR chains) followed by a chemiluminescent HRP substrate.
-
Data Analysis: Measure luminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of BMN-673. Calculate IC50 values by plotting the normalized data against the logarithm of the inhibitor concentration.[6]
Protocol: Cellular Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the concentration of BMN-673 required to inhibit the growth of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., BRCA-mutant and wild-type) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BMN-673. Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).[7][8]
-
Viability Measurement: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[8]
-
Data Analysis: Measure luminescence. Normalize the data to the vehicle control and plot the percentage of cell viability against the log-transformed concentration of BMN-673 to determine the IC50 value.[8]
Protocol: Cellular PARP Trapping Assay
This assay directly measures the amount of PARP enzyme trapped on chromatin following drug treatment.
-
Cell Treatment: Treat cells (e.g., DU145) with a DNA damaging agent like methyl methanesulfonate (MMS) to induce SSBs, in the presence of varying concentrations of BMN-673.[2][9]
-
Cell Lysis and Fractionation: Lyse the cells and separate the cellular components into soluble and chromatin-bound fractions via centrifugation.
-
Chromatin Fraction Isolation: Isolate the chromatin-bound protein fraction, which contains DNA and tightly associated proteins.
-
Western Blot Analysis: Resolve the proteins from the chromatin-bound fraction using SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with primary antibodies specific for PARP1 and PARP2. A loading control, such as Histone H3, should be used to ensure equal loading of the chromatin fraction.[9]
-
Data Analysis: Quantify the band intensity for PARP1/2. An increase in the PARP1/2 signal in the chromatin-bound fraction of drug-treated cells compared to controls indicates PARP trapping.
Conclusion
BMN-673 (Talazoparib) exhibits a highly specific and potent inhibitory profile against its primary targets, PARP1 and PARP2. Its distinction lies not only in its sub-nanomolar catalytic inhibition but, more critically, in its superior efficiency at trapping PARP-DNA complexes. This potent trapping mechanism is the principal driver of its cytotoxicity, which is selectively amplified in cancer cells with homologous recombination deficiencies. The combination of high on-target potency and a clean off-target profile underscores its robust therapeutic window and clinical efficacy in treating patients with cancers harboring DNA repair defects.
References
- 1. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nmsgroup.it [nmsgroup.it]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Pharmacokinetics and Bioavailability of Talazoparib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of Talazoparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The information presented herein is collated from a range of clinical and preclinical studies, offering an in-depth resource for professionals in the field of drug development and oncology research.
Introduction to Talazoparib
Talazoparib is a small molecule inhibitor of PARP enzymes, PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs). Its primary mechanism of action involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP-DNA complexes. This dual action leads to the accumulation of SSBs, which upon DNA replication, are converted into cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][2][3]
Pharmacokinetic Profile
The pharmacokinetic profile of Talazoparib has been characterized in several clinical studies involving patients with advanced solid tumors.[4][5] Generally, Talazoparib exhibits linear pharmacokinetics and is rapidly absorbed following oral administration.[5][6]
Absorption and Bioavailability
Following oral administration, Talazoparib is quickly absorbed, with the median time to reach maximum plasma concentration (Tmax) typically occurring between 1 to 2 hours post-dose.[5][6] The absolute bioavailability of Talazoparib is estimated to be at least 54.6%, based on the amount of unchanged drug recovered in urine.[7][8] The total fraction of the drug absorbed is estimated to be at least 68.7%.[8]
The administration of Talazoparib with a high-fat, high-calorie meal does not significantly impact its total exposure (AUCinf); however, it can reduce the maximum plasma concentration (Cmax) by approximately 46%.[7] Furthermore, co-administration with acid-reducing agents such as proton pump inhibitors (PPIs) or H2 receptor antagonists does not affect the absorption of Talazoparib.[4][6]
Distribution
Talazoparib is widely distributed throughout the body, with an apparent volume of distribution significantly larger than the systemic circulatory space.[5][9] In vitro studies have shown that Talazoparib is approximately 74% bound to plasma proteins, and this binding is independent of the drug's concentration.[10][11]
Metabolism
Talazoparib undergoes minimal hepatic metabolism.[10][12][13][14] The majority of the administered dose is excreted as the unchanged parent drug.[9][10] In vitro studies have demonstrated that Talazoparib does not inhibit major cytochrome P450 (CYP) isoenzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5) or uridine diphosphate-glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A4, 1A6, 1A9, 2B7, and 2B15).[12] It also does not induce CYP1A2, 2B6, or 3A4.[12]
Excretion
The primary route of elimination for Talazoparib is renal excretion.[13][15] Following a single radiolabeled oral dose, approximately 68.7% of the radioactivity is recovered in the urine (with 54.6% as unchanged drug) and 19.7% is recovered in the feces (with 13.6% as unchanged drug).[10] The mean terminal plasma half-life (t1/2) of Talazoparib is approximately 90 hours in cancer patients.[9][10][11] Steady-state plasma concentrations are typically reached within 2 to 3 weeks of once-daily dosing.[5][6]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Talazoparib from various clinical studies.
Table 1: Single-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced Solid Tumors [16]
| Dose | Cmax (ng/mL) | AUCinf (ng·h/mL) | t1/2 (h) |
| 0.75 mg | 13.5 (3.9) | 711 (189) | 56.6 (18.1) |
| 1 mg | 20.1 (6.2) | 1020 (362) | 50.7 (10.9) |
| Data are presented as mean (standard deviation). |
Table 2: Multiple-Dose Pharmacokinetics of Talazoparib in Japanese Patients with Advanced Solid Tumors (at steady state) [16]
| Dose | Cmax (ng/mL) | AUCtau (ng·h/mL) | Rac (AUC) |
| 0.75 mg | 25.6 (8.6) | 486 (173) | 2.5 (0.5) |
| 1 mg | 39.8 (14.2) | 728 (280) | 2.5 (0.7) |
| Data are presented as mean (standard deviation). Cmax: Maximum observed plasma concentration; AUCtau: Area under the plasma concentration-time curve during the dosing interval; Rac (AUC): Accumulation ratio based on AUC. |
Table 3: Effect of Renal Impairment on Talazoparib Steady-State Exposure (Day 22) [17]
| Renal Function | N | Cmax (ng/mL) | AUC0–24 (ng·h/mL) |
| Normal | 9 | 19.8 | 352 |
| Mild Impairment | 9 | 22.0 | 395 |
| Moderate Impairment | 8 | 26.0 | 503 |
| Severe Impairment | 8 | 37.5 | 927 |
| Data are presented as geometric mean. Cmax: Maximum observed plasma concentration; AUC0–24: Area under the plasma concentration-time curve from 0 to 24 hours. |
Table 4: Effect of P-gp Inhibitors on Talazoparib Pharmacokinetics
| Co-administered Drug | Effect on Talazoparib Cmax | Effect on Talazoparib AUC | Reference |
| Itraconazole | ~40% increase | ~56% increase | [18] |
| P-gp inhibitors (amiodarone, carvedilol, clarithromycin, itraconazole, verapamil) | - | ~45% increase | [6] |
Experimental Protocols
Bioanalytical Method for Talazoparib Quantification in Plasma
A common method for the quantification of Talazoparib in plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[19][20]
-
Sample Preparation: Protein precipitation is a frequently used method for extracting Talazoparib from plasma samples.[20][21] This typically involves the addition of a solvent mixture, such as methanol and acetonitrile, to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.[21]
-
Chromatographic Separation: Chromatographic separation is often achieved using a C18 reverse-phase column (e.g., Acquity BEH C18 or ACQUITY UPLC RP18 HSS T3).[15][19][20] A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with an additive (e.g., 0.1% formic acid) is commonly employed.[19][20]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[19][20] Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Talazoparib (e.g., m/z 381.3 → 285.2) and an internal standard.[19][20]
-
Method Validation: The method is validated for linearity, accuracy, precision, sensitivity, and specificity according to regulatory guidelines.[20][21]
Visualizations
Signaling Pathway of Talazoparib
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. roswellpark.org [roswellpark.org]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the effect of P-glycoprotein inhibition and induction on talazoparib disposition in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UPLC-MS/MS method for the determination of talazoparib in rat plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Talazoparib as a Radiosensitizing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1][2] The combination of PARP inhibitors with radiotherapy represents a promising strategy to enhance the therapeutic efficacy of radiation in various cancers.[3][4] This technical guide provides an in-depth overview of the core mechanisms, preclinical data, and experimental protocols supporting the use of talazoparib as a radiosensitizing agent.
Core Mechanism of Action
Talazoparib exerts its radiosensitizing effects through a dual mechanism: enzymatic inhibition and PARP trapping.
-
Enzymatic Inhibition : Radiation therapy induces a variety of DNA lesions, predominantly single-strand breaks (SSBs). The PARP enzyme plays a crucial role in the initial detection and repair of these SSBs through the base excision repair (BER) pathway.[5] Talazoparib inhibits the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains and hindering the recruitment of downstream DNA repair proteins.[4]
-
PARP Trapping : A key feature of talazoparib's potency is its ability to "trap" the PARP enzyme at the site of DNA damage.[3] This action prevents the dissociation of PARP from the DNA, creating a physical obstruction that is more cytotoxic than the inhibition of PARP's enzymatic function alone.[3] When the DNA replication machinery encounters these trapped PARP-DNA complexes, it leads to the collapse of replication forks and the formation of highly lethal double-strand breaks (DSBs).[5]
In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, the accumulation of DSBs following combined talazoparib and radiation treatment cannot be efficiently repaired, leading to a state of synthetic lethality and subsequent cell death.[5]
Signaling Pathway of Talazoparib-Induced Radiosensitization
Caption: Talazoparib enhances radiation effects by inhibiting PARP and trapping it on DNA, leading to double-strand breaks and cell death.
Preclinical Evidence and Quantitative Data
Numerous preclinical studies have demonstrated the potent radiosensitizing effects of talazoparib across a range of cancer types, including small cell lung cancer (SCLC), glioblastoma, and gynecologic cancers.[3][6][7]
In Vitro Studies
The efficacy of talazoparib as a radiosensitizer is typically evaluated in vitro using clonogenic survival assays, which measure the ability of single cells to proliferate and form colonies after treatment.
| Cell Line | Cancer Type | Talazoparib Concentration (nM) | Radiation Dose (Gy) | Outcome | Reference |
| NCI-H446 | Small Cell Lung Cancer | 200 | 2-8 | Significant radiosensitization | [8] |
| NCI-H82 | Small Cell Lung Cancer | 20 | 2-8 | Significant radiosensitization | [8] |
| A549 | Lung Cancer | 20 | 2-8 | Effective radiosensitization | [9] |
| TG1 | Glioblastoma Stem Cell | 10 | 2 (Carbon ions) | Drastic reduction in GSC frequency | [6] |
| R633 | Glioblastoma Stem Cell | 10 | 2 (Carbon ions) | Drastic reduction in GSC frequency | [6] |
In Vivo Studies
The radiosensitizing effects of talazoparib have also been confirmed in animal models, primarily using patient-derived xenografts (PDXs).
| Cancer Type | Animal Model | Talazoparib Dose | Radiation Schedule | Outcome | Reference |
| Small Cell Lung Cancer | PDX Mice | 0.2 mg/kg, daily (Mon-Fri) | 2 Gy/day for 4 days | Significant tumor growth inhibition with combination therapy | [8] |
Detailed Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the efficacy of radiosensitizing agents.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
Talazoparib stock solution (in DMSO)
-
X-ray irradiator
-
10% Formalin or 100% Methanol
-
0.5% Crystal Violet staining solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at densities optimized to yield 50-200 colonies per well for each radiation dose. Allow cells to adhere overnight.[9][10]
-
Drug Treatment: Treat cells with the desired concentrations of talazoparib or vehicle control (DMSO) for a specified duration (e.g., 24 hours) prior to irradiation.[8]
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.
-
Colony Formation: Incubate the plates for a period that allows for colony formation (typically 9-14 days), depending on the cell line's growth rate.[8][9]
-
Fixation and Staining:
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count colonies containing 50 or more cells.[9]
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot the data on a log-linear scale to generate survival curves and determine the dose enhancement ratio (DER).
In Vivo Xenograft Study
This protocol outlines a typical workflow for evaluating the radiosensitizing effect of talazoparib in a patient-derived xenograft (PDX) model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
PDX tumor fragments or cells
-
Talazoparib formulated for oral gavage
-
X-ray irradiator with custom lead shielding
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Implant PDX tumor fragments subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a specified volume (e.g., ~150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Talazoparib alone, Radiation alone, Talazoparib + Radiation).[8]
-
Treatment Administration:
-
Talazoparib: Administer talazoparib (e.g., 0.2 mg/kg) or vehicle daily via oral gavage for a specified treatment period (e.g., 5 days a week for 4 weeks).[8]
-
Radiation: Anesthetize the mice and irradiate the tumors with fractionated doses (e.g., 2 Gy per day for 4 consecutive days). Administer radiation approximately 3 hours after the talazoparib dose. Use custom lead shielding to protect normal tissues.[8]
-
-
Monitoring: Measure tumor volumes and mouse weights twice weekly until the endpoint criteria are met (e.g., tumor volume >1000 mm³).[8]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess treatment efficacy. Statistical analysis (e.g., ANOVA) can be used to determine the significance of differences between treatment groups.
γH2AX Foci Formation Assay (Immunofluorescence)
This assay is used to quantify DNA double-strand breaks, a key indicator of the damage induced by the combination of talazoparib and radiation.
Materials:
-
Cells cultured on glass coverslips in multi-well plates
-
Talazoparib stock solution
-
X-ray irradiator
-
4% Paraformaldehyde (PFA) for fixation
-
0.2-0.5% Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 2% bovine serum albumin)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with talazoparib and/or irradiate as per the experimental design.
-
Fixation: At desired time points post-treatment, fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilization: Wash with PBS and permeabilize the cells with Triton X-100 for 10-15 minutes.[1]
-
Blocking: Wash with PBS and incubate in blocking buffer for at least 1 hour to reduce non-specific antibody binding.
-
Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.[1]
-
Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using image analysis software. Analyze at least 50-100 cells per condition.[1]
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of talazoparib as a radiosensitizer, from in vitro assays to in vivo validation.
Conclusion
Talazoparib has demonstrated significant potential as a radiosensitizing agent. Its dual mechanism of inhibiting PARP's enzymatic activity and, more importantly, trapping PARP on DNA, leads to the conversion of radiation-induced SSBs into lethal DSBs. This mechanism is particularly effective in tumors with deficiencies in homologous recombination repair. The preclinical data strongly support the clinical investigation of talazoparib in combination with radiotherapy. The protocols detailed in this guide provide a framework for researchers to further explore and quantify the radiosensitizing effects of talazoparib in various cancer models. Phase I clinical trials are underway to determine the safety and optimal dosing of this combination therapy in patients with recurrent gynecologic and prostate cancers.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of the PARP inhibitor talazoparib with radiation therapy for locally recurrent gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP inhibitors combined with radiotherapy: are we ready? [frontiersin.org]
- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosensitization Effect of Talazoparib, a Parp Inhibitor, on Glioblastoma Stem Cells Exposed to Low and High Linear Energy Transfer Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model [frontiersin.org]
- 8. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosensitization Effect of PARP Inhibitor Talazoparib Involves Decreasing Mitochondrial Membrane Potential and Induction of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enhanced γ-H2AX Foci Frequency and Altered Gene Expression in Participants Exposed to Ionizing Radiation During I-131 Nuclear Medicine Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMN-673 (8R,9S) In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BMN-673, also known as Talazoparib, is a highly potent, orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2.[1][2][3] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[4][5] This dual action leads to the accumulation of DNA single-strand breaks, which are converted into cytotoxic double-strand breaks during DNA replication.[4] Consequently, BMN-673 exhibits synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][2][3] These application notes provide detailed protocols for the in vitro evaluation of BMN-673 in cancer cell lines.
Mechanism of Action
BMN-673 exerts its anti-cancer effects through a dual mechanism targeting the base excision repair (BER) pathway.[1][6] Firstly, it competitively inhibits the catalytic activity of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks.[2] Secondly, and more potently than many other PARP inhibitors, it traps PARP enzymes on the DNA at the site of damage.[4][5] This trapping of the PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of double-strand breaks.[4] In cells with compromised HR repair, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[1][5]
Quantitative Data
The in vitro potency of BMN-673 has been demonstrated across a range of cancer cell lines, with particularly high sensitivity observed in those with BRCA mutations.
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Reference(s) |
| MX-1 | Breast Carcinoma | BRCA1 mutant | 0.3 | [1][6] |
| Capan-1 | Pancreatic Adenocarcinoma | BRCA2 mutant | 5 | [1][6] |
| LoVo | Colon Carcinoma | Wild-Type | 4 | [6] |
| NCI-H146 | Small Cell Lung Cancer | Not Specified | 4.35 | [7] |
| MRC-5 | Normal Lung Fibroblast | Wild-Type | 90 - 1900 | [1] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Not Specified | 6 (median rIC50) | [8] |
Experimental Protocols
Preparation of BMN-673 Stock Solution
Materials:
-
BMN-673 (Talazoparib) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of BMN-673 (e.g., 10 mM) in DMSO.[1]
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[7]
In Vitro Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cancer cell lines with BMN-673. Optimization for specific cell lines and experimental endpoints is recommended.
Materials:
-
Selected cancer cell line (e.g., MX-1, Capan-1)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well or 6-well plates
-
BMN-673 stock solution
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency in their recommended complete medium.
-
Trypsinize the cells, neutralize with medium, and perform a cell count.
-
Seed the cells into appropriate well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment.
-
Incubate the plates overnight to allow for cell adherence.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the BMN-673 stock solution.
-
Prepare serial dilutions of BMN-673 in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM).[1]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest BMN-673 concentration.
-
-
Cell Treatment:
Cell Viability Assay (Example: MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for DNA Damage Markers
Materials:
-
Treated cells in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-RAD51)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system to assess the levels of DNA damage and apoptosis markers.[9]
RAD51 and γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize DNA double-strand breaks (γH2AX) and the engagement of the homologous recombination machinery (RAD51).
Materials:
-
Cells grown and treated on coverslips or in chamber slides
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
After treatment, fix the cells with PFA.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies, followed by fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the foci using a fluorescence microscope. The number and intensity of foci per nucleus can be quantified to assess the level of DNA damage and HR activity.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical evaluation of the PARP inhibitor BMN-673 for the treatment of ovarian clear cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMN-673 (Talazoparib) in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMN-673, also known as Talazoparib, is a highly potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP inhibitors represent a targeted cancer therapy that exploits deficiencies in DNA repair pathways, a concept known as synthetic lethality.[3][4] BMN-673 has demonstrated significant antitumor activity in preclinical xenograft models, particularly those with defects in homologous recombination (HR) repair, such as tumors harboring BRCA1 or BRCA2 mutations.[1][2] These notes provide detailed protocols for the administration of BMN-673 in various xenograft mouse models to evaluate its therapeutic efficacy.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] When PARP is inhibited by BMN-673, these SSBs are not repaired.[5] During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).[3]
In normal, healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells have defects in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2.[1] In these HR-deficient cells, the accumulation of DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[5] This selective killing of cancer cells with pre-existing DNA repair defects is the principle of synthetic lethality.
A distinguishing feature of BMN-673 is its potent ability to "trap" PARP enzymes on the DNA at the site of damage.[3][6] These trapped PARP-DNA complexes are even more cytotoxic than the unrepaired SSBs alone, contributing to BMN-673's high potency compared to other PARP inhibitors.[3][6]
Quantitative Data Summary
The efficacy of BMN-673 has been evaluated in various preclinical models. The tables below summarize key findings.
Table 1: In Vitro and Pharmacokinetic Properties of BMN-673
| Parameter | Value | Reference |
|---|---|---|
| PARP1 IC₅₀ | 0.57 nM | [1][2][5] |
| Potency vs. Other PARP inhibitors | 20- to >200-fold greater in BRCA-deficient cells | [1] |
| Oral Bioavailability (in rats) | >40% |[1][2] |
Table 2: Efficacy of Single-Agent BMN-673 in Xenograft Models
| Xenograft Model | Mouse Strain | BMN-673 Dose & Schedule | Key Outcome | Reference |
|---|---|---|---|---|
| MX-1 (BRCA1 mutant) | Nude | 0.33 mg/kg, oral, once daily for 28 days | Significant tumor growth inhibition; 4/6 mice achieved complete response. | [1] |
| MX-1 (BRCA1 mutant) | Nude | 0.1 mg/kg, oral, once daily | More effective than olaparib at 100 mg/kg. |[1] |
Table 3: Efficacy of BMN-673 in Combination Therapy Xenograft Models
| Xenograft Model | Combination Agent | BMN-673 Dose & Schedule | Key Outcome | Reference |
|---|---|---|---|---|
| MX-1 | Cisplatin (6 mg/kg, IP, single dose) | 0.1, 0.33, 1 mg/kg, oral, once daily for 8 days | Dose-dependent sensitization to cisplatin. | [1] |
| MX-1 | Carboplatin | 0.33 mg/kg, oral, once daily for 8 days | Potentiated carboplatin activity. | [1] |
| Ewing Sarcoma (various) | Temozolomide (30 mg/kg/day x 5) | 0.1 mg/kg, oral, twice daily for 5 days | Significant synergism in 5 of 10 xenografts. | [7] |
| Ewing Sarcoma (various) | Temozolomide (12 mg/kg/day x 5) | 0.25 mg/kg (MTD), oral, twice daily for 5 days | Significant synergism in 5 of 10 xenografts. |[7] |
Experimental Protocols
Xenograft Model Establishment
Successful administration of BMN-673 requires a robust and well-characterized xenograft model. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are commonly used.
Animal Models:
-
Immunodeficient mice such as BALB/c nude, NOD/SCID, or NSG mice are required.[8]
-
Mice should be 6-8 weeks old at the time of implantation.
-
All animals must be housed in specific-pathogen-free (SPF) conditions.[9]
-
Allow mice to acclimatize for at least one week before any procedures.[8]
Protocol 1A: Subcutaneous Cell Line-Derived Xenograft (CDX) Model
-
Cell Preparation: Culture desired cancer cells (e.g., MX-1, Capan-1) under standard conditions. Harvest cells at 70-80% confluency and assess viability (>95% required).[8]
-
Injection Suspension: Resuspend cells in sterile PBS or a mixture with an extracellular matrix like Cultrex BME or Matrigel to improve tumor take rate. A typical concentration is 2 x 10⁶ cells in 100-200 µL.[10]
-
Implantation: Subcutaneously inject the cell suspension into the flank of the anesthetized mouse.[8]
-
Monitoring: Monitor mice for tumor formation. Once tumors are palpable, begin measuring their dimensions with digital calipers every 2-3 days.[8] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[8][10]
-
Cohort Formation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[11]
Protocol 1B: Patient-Derived Xenograft (PDX) Model
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient biopsy or surgery under IRB-approved protocols.[9][11]
-
Tissue Preparation: Wash the tissue and mince it into small fragments (approx. 2-3 mm).[12]
-
Implantation: Anesthetize an immunodeficient mouse (NSG mice are recommended for higher engraftment rates).[11] Make a small incision and subcutaneously implant 1-2 tumor fragments into the interscapular fat pad or flank using a trocar.[11]
-
Expansion: Allow the tumor to grow to approximately 1000-1500 mm³ (passage 0 or F1). This can take 4-10 weeks.[11]
-
Passaging: Euthanize the mouse, aseptically excise the tumor, and divide it into smaller fragments for implantation into a new cohort of mice (F2) for expansion and subsequent treatment studies.[11]
-
Treatment Cohorts: Once F2 or subsequent passage tumors reach 100-150 mm³, randomize the mice into treatment groups.[11]
Protocol 1C: Orthotopic Xenograft Model Orthotopic models involve implanting tumor cells or tissues into the corresponding organ of origin (e.g., pancreatic cells into the pancreas), which more accurately mimics tumor development.[13][14]
-
Cell/Tissue Preparation: Prepare cells as in Protocol 1A or tissue as in 1B.
-
Surgical Implantation: This is a highly specific surgical procedure. For example, for an intracecal colorectal model, the anesthetized mouse undergoes a laparotomy to expose the cecum, and the cell suspension is carefully injected into the cecal wall.[15] For pancreatic models, tissue fragments can be implanted into the pancreas.[14]
-
Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.[13]
-
Monitoring: Monitor tumor growth using non-invasive imaging (e.g., MRI, bioluminescence) or at the study endpoint.[12]
BMN-673 Formulation and Administration
-
Formulation: BMN-673 is typically formulated for oral administration. A common vehicle is 1% carboxymethylcellulose in water.[7] For other routes, it can be dissolved in PBS or a solution containing DMSO.[5][10] Ensure the final formulation is sterile.
-
Dosing: Doses in preclinical studies range from 0.1 mg/kg to 1.0 mg/kg.[1] The maximum tolerated dose (MTD) in SCID mice was found to be 0.25 mg/kg when administered twice daily.[7] Dose selection should be based on the specific tumor model and whether BMN-673 is used as a monotherapy or in combination.
-
Administration: Administer the prepared BMN-673 solution to mice via oral gavage for systemic delivery.[1] Intraperitoneal (IP) injection is an alternative route.[10] Administration is typically performed once or twice daily for a specified treatment period (e.g., 5 to 28 consecutive days).[1][7] The vehicle control group should receive the same volume of the vehicle on the same schedule.
Efficacy Evaluation and Endpoint
-
Monitoring: Throughout the study, monitor tumor volume and mouse body weight every 2-3 days. Body weight is a key indicator of treatment toxicity.[8]
-
Endpoint Criteria: The study may be terminated based on several criteria:
-
Tumors in the control group reaching a predetermined maximum size (e.g., 2000 mm³).
-
A pre-defined treatment duration is completed.[8]
-
Signs of excessive toxicity, such as >20% body weight loss or other signs of distress.
-
-
Statistical Analysis: Compare the tumor growth inhibition between the BMN-673-treated groups and the vehicle control group. Analyze differences in survival, tumor weight, and biomarker expression.
Experimental Workflow Diagram
References
- 1. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical evaluation of the PARP inhibitor BMN-673 for the treatment of ovarian clear cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenograft tumor model [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Video: Orthotopic Implantation of Patient-Derived Cancer Cells in Mice Recapitulates Advanced Colorectal Cancer [jove.com]
- 16. aacrjournals.org [aacrjournals.org]
Preparing Talazoparib for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical information for the preparation and administration of Talazoparib (BMN-673), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP1 and PARP2, for in vivo research applications.[1][2][3][4] Proper formulation and handling are crucial for ensuring accurate dosing, maximizing bioavailability, and obtaining reliable and reproducible results in preclinical animal models.
Physicochemical Properties and Storage
Talazoparib tosylate is a white to yellow solid with limited solubility in aqueous solutions.[5] Its solubility is pH-independent across the physiological range.[5] The compound is freely soluble in dimethyl sulfoxide (DMSO), dimethylacetamide (DMA), and dimethylformamide (DMF).[5]
Table 1: Physicochemical Properties of Talazoparib
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄F₂N₆O | [6] |
| Molecular Weight | 380.35 g/mol | [6] |
| Form | White to yellow solid | [5] |
| Solubility (in vitro) | DMSO: up to 25 mg/mL (65.73 mM) | [6] |
| Solubility (aqueous) | Limited, 17 to 38 µg/mL across physiological pH at 37°C | [5] |
| Storage (powder) | -20°C for up to 3 years; 4°C for up to 2 years | [6] |
| Storage (in solvent) | -80°C for up to 1 year; -20°C for up to 6 months | [6] |
Signaling Pathway of Talazoparib
Talazoparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7] By inhibiting PARP, Talazoparib leads to the accumulation of unrepaired SSBs, which can then generate double-strand breaks (DSBs) during DNA replication.[7] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death.[7] This concept is known as synthetic lethality.[7]
Recommended Vehicles for In Vivo Administration
The selection of an appropriate vehicle is critical for the solubility and stability of Talazoparib for in vivo studies. Due to its poor aqueous solubility, formulations often require co-solvents and surfactants.
Table 2: Vehicle Formulations for Talazoparib
| Route of Administration | Vehicle Composition | Solubility/Concentration | Reference |
| Oral Gavage | 10% Dimethylacetamide (DMAc), 6% Solutol HS-15, 84% PBS | 5 mg/mL (Suspended solution, may require sonication) | [6] |
| Oral Gavage | 10% Dimethylacetamide (DMAc), 5% Kolliphor HS 15, 85% PBS | 0.1 mg/mL | [8] |
| Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution) | [6] |
| Oral Gavage | 5% DMSO, 95% (20% SBE-β-CD in saline) | 1.25 mg/mL (Suspended solution, may require sonication) | [6] |
| Intravenous Injection | DMSO (1%) diluted in saline | Not specified | [9] |
| Intravenous Injection | Nano-liposome formulation | 1.0 ± 0.1% drug loading | [9] |
Experimental Protocols
Protocol 1: Preparation of Talazoparib for Oral Gavage (Suspension)
This protocol is based on a commonly used vehicle for oral administration of Talazoparib in mouse xenograft models.[6][10]
Materials:
-
Talazoparib powder
-
Dimethylacetamide (DMAc)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation:
-
In a sterile conical tube, prepare the vehicle by combining 10% DMAc, 6% Solutol HS-15, and 84% PBS by volume.
-
For example, to prepare 10 mL of vehicle, add 1 mL of DMAc, 0.6 mL of Solutol HS-15, and 8.4 mL of PBS.
-
Vortex the mixture thoroughly until a homogenous solution is formed.
-
-
Talazoparib Formulation:
-
Weigh the required amount of Talazoparib powder.
-
Add the vehicle to the Talazoparib powder to achieve the desired final concentration (e.g., for a 0.33 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.165 mg/mL).
-
Vortex the mixture vigorously for several minutes to suspend the compound.
-
If the compound does not fully suspend, sonicate the mixture until a uniform suspension is achieved.[6]
-
-
Administration:
Protocol 2: Preparation of Talazoparib for Intravenous Injection
This protocol provides a general method for preparing Talazoparib for intravenous administration.
Materials:
-
Talazoparib powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Talazoparib in DMSO.[11] For example, dissolve Talazoparib in DMSO to a concentration of 10 mg/mL.
-
-
Final Formulation:
-
Just prior to injection, dilute the DMSO stock solution with sterile saline to the final desired concentration.
-
Ensure the final concentration of DMSO in the injected solution is low (e.g., ≤1%) to avoid toxicity.[9]
-
For example, to prepare a 1 mg/mL final solution with 1% DMSO, dilute 100 µL of the 10 mg/mL DMSO stock into 900 µL of sterile saline.
-
-
Administration:
-
Administer the solution via intravenous (e.g., tail vein) injection.
-
In Vivo Study Workflow
A typical workflow for an in vivo efficacy study using Talazoparib in a xenograft model is outlined below.
Dosing and Pharmacokinetics in Preclinical Models
The dosage of Talazoparib can vary depending on the animal model, tumor type, and whether it is used as a single agent or in combination.
Table 3: Exemplary In Vivo Dosages and Pharmacokinetic Parameters of Talazoparib
| Animal Model | Dosage | Route | Efficacy/Observation | Reference |
| Athymic nu/nu mice (MX-1 xenograft) | 0.33 mg/kg, once daily for 28 days | Oral gavage | Significant inhibition of tumor growth | [6] |
| Athymic nu/nu mice (MX-1 xenograft) | 0.165 mg/kg, twice daily for 28 days | Oral gavage | More effective than 0.33 mg/kg once daily | [10] |
| Small cell lung cancer PDX models | 0.2 mg/kg | Not specified | Used for radiosensitization studies | [11] |
| Pediatric cancer models (with temozolomide) | 0.1 - 0.25 mg/kg, twice daily for 5 days | Not specified | Combination therapy | [11] |
| Sprague-Dawley rats | 10 mg/kg (for PK) | Oral | Cmax: 7948 ng/mL, Oral bioavailability: 56% | [6] |
| Sprague-Dawley rats | 5 mg/kg (for PK) | Intravenous | Terminal elimination half-life: 2.25 hours | [6] |
Important Considerations:
-
Dose-Finding Studies: It is highly recommended to perform a dose-finding study for your specific animal model to determine the optimal therapeutic window and maximum tolerated dose (MTD).[11]
-
Toxicity: The primary toxicity observed in preclinical and clinical studies is hematologic, including decreases in red and white blood cells.[11] Monitor animal body weight and overall health daily.
-
Homogeneity: For suspensions, ensure the formulation is well-mixed before each administration to guarantee consistent dosing.
By following these guidelines and protocols, researchers can effectively prepare and administer Talazoparib for in vivo studies, leading to more reliable and impactful results in the development of novel cancer therapies.
References
- 1. Talazoparib Tosylate | C26H22F2N6O4S | CID 135565654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Talazoparib | LT-673 | PARP inhibitor | TargetMol [targetmol.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.5.1. Animal pharmacokinetic studies [bio-protocol.org]
- 9. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptgcn.com [ptgcn.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: BMN-673 (Talazoparib) in Combination with Temozolomide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bmn-673, also known as Talazoparib, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway.[1][2][3][4] Temozolomide (TMZ) is an alkylating agent that induces DNA damage, primarily through the methylation of purine bases.[5][6] The combination of a PARP inhibitor with a DNA-damaging agent like temozolomide represents a promising therapeutic strategy. By inhibiting PARP, Talazoparib prevents the repair of single-strand DNA breaks caused by temozolomide, leading to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[7][8] This combination has shown synergistic antitumor activity in various preclinical models and is being evaluated in clinical trials for a range of cancers.[1][2][3][9][10]
Quantitative Data Summary
Preclinical In Vitro Efficacy
The combination of Talazoparib and temozolomide has demonstrated significant potentiation of temozolomide's cytotoxic effects in various cancer cell lines.
| Cell Line Type | Potentiation of Temozolomide Toxicity by Talazoparib | Reference |
| Ewing Sarcoma & Leukemia | 30- to 50-fold | [1][2][3] |
| General Pediatric Cancer Models | Up to 85-fold | [1][2][3] |
| Metric | Temozolomide Alone | Temozolomide + 10 nM Talazoparib | Reference |
| Median rIC50 (PPTP Cell Lines) | 374 µM | 19.8 µM | [1][7] |
| Median rIC50 (Ewing Sarcoma) | Not Specified | 7.5 µM | [1] |
Preclinical In Vivo Efficacy in Xenograft Models
The combination therapy has shown significant tumor growth inhibition in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
| Cancer Model | Treatment Regimen | Outcome | Reference |
| Ewing Sarcoma | Combination A: Talazoparib (0.1 mg/kg BID) + TMZ (30 mg/kg/day x 5) | Significant synergism in 5 of 10 xenografts | [1][2][3] |
| Ewing Sarcoma | Combination B: Talazoparib (0.25 mg/kg BID) + TMZ (12 mg/kg/day x 5) | Significant synergism in 5 of 10 xenografts | [1][2][3] |
| Ovarian & Melanoma | Talazoparib (0.33 mg/kg/day) + TMZ (2.5 mg/kg/day) | Greater tumor growth inhibition than single agents | [9] |
| Malignant Rhabdoid Tumors | PEGylated Talazoparib + TMZ | Objective response in 5 out of 6 xenografts | [10] |
| Glioblastoma (heterotopic) | Talazoparib (0.15 mg/kg BID) + TMZ (5 mg/kg/day) | Median time to endpoint: 76 days (combo) vs. 50 days (TMZ alone) | [11] |
Clinical Trial Data
Phase I and II clinical trials have evaluated the safety and efficacy of the Talazoparib and temozolomide combination in patients with advanced solid tumors.
| Trial Phase | Patient Population | Recommended Phase II Dose (RP2D) / Maximum Tolerated Dose (MTD) | Objective Response Rate (ORR) | Reference |
| Phase I | Advanced Malignancies (BRCA-normal) | Talazoparib 1 mg daily + TMZ 37.5 mg/m²/day (days 1-5 of a 28-day cycle) | 23% (across both TMZ and irinotecan arms) | [9][12] |
| Phase 1b/2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) without HRR mutations | Talazoparib 1 mg daily (D1-6) + TMZ 75 mg/m² daily (D2-8) in 28-day cycles | 18.8% met the efficacy endpoint | [13] |
| Phase II (RARE 2) | Advanced Rare Cancers | Talazoparib 750 mcg daily + TMZ 37.5 mg/m² (days 2-6 of a 28-day cycle) | Did not meet primary endpoint; best response was stable disease in 6 patients | [14] |
Signaling Pathway and Mechanism of Action
The synergistic effect of Talazoparib and temozolomide is rooted in the interplay between DNA damage and repair pathways. Temozolomide methylates DNA, creating lesions that are recognized by the Base Excision Repair (BER) pathway, in which PARP is a critical enzyme.[5] Talazoparib inhibits PARP, trapping it on the DNA at the site of single-strand breaks.[7][15] This prevents the repair of these breaks, which, upon DNA replication, are converted into more lethal double-strand breaks, ultimately leading to apoptosis.
Caption: Mechanism of synergistic cytotoxicity with Temozolomide and Bmn-673.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from methodologies used to assess the in vitro efficacy of the drug combination.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of temozolomide alone and in combination with Talazoparib.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Talazoparib (Bmn-673)
-
Temozolomide
-
Cell viability reagent (e.g., Alamar Blue, MTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of temozolomide (e.g., 0.3–1,000 µmol/L) in complete medium.[2][7][3] Prepare a fixed, sub-lethal concentration of Talazoparib (e.g., 10 nM).
-
Treatment:
-
For the temozolomide-only group, add the serial dilutions of temozolomide to the designated wells.
-
For the combination group, add the fixed concentration of Talazoparib along with the serial dilutions of temozolomide.
-
Include a vehicle control group (medium with DMSO).
-
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for in vitro cell viability assay.
In Vivo Xenograft Study
This protocol provides a general framework for assessing the in-vivo efficacy of Talazoparib and temozolomide in a mouse xenograft model.[9]
Objective: To evaluate the antitumor activity of Talazoparib in combination with temozolomide in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., CD-1 athymic nude mice)
-
Cancer cell line of interest
-
Matrigel
-
Talazoparib (formulated for oral gavage)
-
Temozolomide (formulated for oral gavage)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 to 10 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[9]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
Talazoparib alone
-
Temozolomide alone
-
Talazoparib + Temozolomide
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to compare the antitumor efficacy between groups.
Caption: Workflow for in vivo xenograft study.
Clinical Trial Protocol Outline
This section outlines a typical study design for a Phase I/II clinical trial evaluating the combination of Talazoparib and temozolomide.[9][16]
Title: A Phase I/II Study of Talazoparib in Combination with Temozolomide in Patients with Advanced Solid Tumors.
Objectives:
-
Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of the combination. To assess safety and tolerability.
-
Phase II: To evaluate the antitumor activity (e.g., overall response rate) of the combination at the RP2D.
Eligibility Criteria (Key examples):
-
Adults (≥ 18 years) with a histologically confirmed advanced or metastatic solid tumor.
-
Measurable disease as per RECIST v1.1.
-
Adequate organ function (hematological, renal, and hepatic).
Study Design:
-
Phase I (Dose Escalation): Patients are enrolled in cohorts and receive escalating doses of Talazoparib and/or temozolomide to determine the MTD. A standard 3+3 design is often used.
-
Phase II (Dose Expansion): Once the RP2D is established, additional patients are enrolled to further evaluate the efficacy and safety of the combination.
Treatment Plan:
-
Patients receive Talazoparib orally once daily and temozolomide orally on days 1-5 of a 28-day cycle.[9]
-
Treatment continues until disease progression or unacceptable toxicity.
Assessments:
-
Safety: Monitor adverse events (AEs) throughout the study.
-
Efficacy: Tumor assessments (e.g., CT or MRI scans) are performed at baseline and at regular intervals (e.g., every 8 weeks).
-
Pharmacokinetics: Blood samples may be collected to determine the drug concentrations over time.
Caption: Logical flow of a Phase I/II clinical trial.
References
- 1. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic activity of PARP inhibition by talazoparib (BMN 673) with temozolomide in pediatric cancer models in the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combination of PARP inhibitor and temozolomide to suppress chordoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Restricted delivery of talazoparib across the blood-brain barrier limits the sensitizing effects of poly (ADP-ribose) polymerase inhibition on temozolomide therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase 1b/2 study of intermittent talazoparib plus temozolomide in patients with metastatic castration-resistant prostate cancer and no mutations in DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Measuring the PARP Trapping Potency of Talazoparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). Beyond its catalytic inhibition, Talazoparib exhibits a second, highly cytotoxic mechanism of action known as PARP trapping.[1] This process involves the stabilization of the PARP-DNA complex, preventing the dissociation of PARP from the site of DNA damage. The trapped PARP-DNA complex itself becomes a steric hindrance to DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks (DSBs) and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1]
The efficiency of PARP trapping is a critical determinant of the anti-tumor potency of PARP inhibitors. Talazoparib is recognized as one of the most potent PARP trapping agents among clinically approved inhibitors.[2][3] These application notes provide detailed protocols for quantifying the PARP trapping activity of Talazoparib and other PARP inhibitors, enabling researchers to assess and compare their efficacy.
Data Presentation: Comparative PARP Trapping Potency
The following table summarizes the PARP trapping potency of Talazoparib in comparison to other well-characterized PARP inhibitors. The data is presented as EC50 or IC50 values, representing the half-maximal effective or inhibitory concentration required to induce PARP trapping or exert a cytotoxic effect.
| PARP Inhibitor | Assay Type | Target | Cell Line/System | EC50/IC50 (nM) | Reference |
| Talazoparib | Biochemical PARP1 Trapping | PARP1 | Biochemical | 2 | [2] |
| Talazoparib | Cellular PARP Trapping (MMS-induced) | PARP1/2 | HeyA8 | Potent Trapper | [2] |
| Talazoparib | Cytotoxicity | SUM149PT (BRCA1 mutant) | Cell-based | ~0.5 | [4] |
| Talazoparib | Cytotoxicity | MDA-MB-436 (BRCA1 mutant) | Cell-based | ~1 | [5] |
| Olaparib | Biochemical PARP1 Trapping | PARP1 | Biochemical | ~2 (similar to Talazoparib) | [2] |
| Olaparib | Cellular PARP Trapping (MMS-induced) | PARP1/2 | HeyA8 | Less potent than Talazoparib | [2] |
| Olaparib | Cytotoxicity | SUM149PT (BRCA1 mutant) | Cell-based | ~2 | [4] |
| Rucaparib | Biochemical PARP1 Trapping | PARP1 | Biochemical | ~4 | [2] |
| Rucaparib | Cellular PARP Trapping (MMS-induced) | PARP1/2 | HeyA8 | Similar to Olaparib | [2] |
| Niraparib | Cellular PARP Trapping | PARP1/2 | - | More potent than Olaparib | [6] |
| Veliparib | Cellular PARP Trapping (MMS-induced) | PARP1/2 | HeyA8 | Weakest trapper | [2] |
Signaling Pathway: PARP Trapping and Synthetic Lethality
The following diagram illustrates the mechanism of PARP trapping by Talazoparib and its downstream consequences, leading to synthetic lethality in HRR-deficient cancer cells.
Experimental Protocols
Several methodologies can be employed to measure PARP trapping. Here, we provide detailed protocols for three common assays: a biochemical Fluorescence Polarization (FP) assay, a cell-based Cellular Thermal Shift Assay (CETSA), and a Proximity Ligation Assay (PLA) for in situ detection.
Fluorescence Polarization (FP) Assay for PARP Trapping
This biochemical assay measures the ability of an inhibitor to prevent the dissociation of PARP1 from a fluorescently labeled DNA probe.
Experimental Workflow Diagram
Materials:
-
Purified recombinant human PARP1 enzyme
-
Fluorescently labeled oligonucleotide duplex with a single-strand break (e.g., 5'-FAM labeled)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Talazoparib and other PARP inhibitors (stock solutions in DMSO)
-
NAD+ solution
-
384-well, black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of PARP1 enzyme in PARP Assay Buffer. The final concentration will need to be optimized but is typically in the low nanomolar range.
-
Prepare a working solution of the fluorescently labeled DNA probe in PARP Assay Buffer. The final concentration is typically around 1-5 nM.
-
Prepare serial dilutions of Talazoparib and other test inhibitors in PARP Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of NAD+ in PARP Assay Buffer. The final concentration is typically 100-200 µM.
-
-
Assay Setup:
-
Add PARP Assay Buffer to all wells of the microplate.
-
Add the test inhibitors (including a vehicle control, e.g., DMSO) to the appropriate wells.
-
Add the PARP1 enzyme solution to all wells except the "no enzyme" control.
-
Add the fluorescent DNA probe to all wells.
-
Include the following controls:
-
No Inhibitor Control (Low FP): PARP1, DNA probe, and NAD+. This represents the baseline where PARP1 dissociates.
-
No NAD+ Control (High FP): PARP1, DNA probe, and no NAD+. This represents the maximum trapping where PARP1 remains bound.
-
No Enzyme Control: DNA probe only.
-
-
-
Incubation and Reaction Initiation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for the binding of PARP1 to the DNA probe and the inhibitor.
-
Initiate the PARylation reaction by adding the NAD+ solution to all wells except the "No NAD+" control.
-
-
Final Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence polarization on a microplate reader.
-
-
Data Analysis:
-
The increase in fluorescence polarization is directly proportional to the amount of PARP1 trapped on the DNA.
-
Plot the fluorescence polarization values against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for PARP trapping for each inhibitor.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the engagement of a drug with its target protein in a cellular context, based on the principle of ligand-induced thermal stabilization.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant breast cancer cell line like MDA-MB-436)
-
Cell culture medium and supplements
-
Talazoparib (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against PARP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Treat the cells with various concentrations of Talazoparib or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PARP1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble PARP1 relative to the unheated control against the temperature to generate a melt curve. A shift in the melting temperature in the presence of Talazoparib indicates target engagement.
-
Alternatively, for an isothermal dose-response format, plot the amount of soluble PARP1 at a single, optimized temperature against the log of the Talazoparib concentration to determine the EC50 for target engagement.
-
Proximity Ligation Assay (PLA) for In Situ Detection of PARP-DNA Complexes
PLA allows for the visualization and quantification of PARP-DNA complexes within intact cells, providing spatial information about PARP trapping.
Materials:
-
Cells cultured on coverslips
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Talazoparib
-
Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100)
-
Primary antibodies: one against PARP1 and another against a marker of DNA damage (e.g., γH2AX) or a DNA-binding protein.
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents (commercial kits are available, e.g., Duolink®)
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Treat cells with a DNA damaging agent (e.g., low-dose MMS) to induce SSBs and recruit PARP1.
-
Co-treat with Talazoparib or a vehicle control for a specified time.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
-
PLA Procedure:
-
Incubate the cells with the primary antibodies against PARP1 and the DNA damage marker.
-
Add the PLA probes, which will bind to the primary antibodies.
-
If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes will be ligated to form a circular DNA template.
-
Amplify the circular DNA via rolling circle amplification, which generates a product that can be detected with fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of PLA spots per cell or per nucleus. An increase in the number of PLA spots in Talazoparib-treated cells indicates an increase in PARP-DNA complexes, i.e., PARP trapping.
-
Conclusion
The assays described provide a comprehensive toolkit for the characterization of Talazoparib and other PARP inhibitors. The fluorescence polarization assay offers a high-throughput method for the biochemical assessment of PARP trapping potency. The cellular thermal shift assay provides a means to confirm target engagement within a cellular context. Finally, the proximity ligation assay allows for the in situ visualization and quantification of PARP-DNA complexes, offering valuable insights into the spatial dynamics of PARP trapping. By employing these methodologies, researchers can gain a deeper understanding of the mechanism of action of PARP inhibitors and their potential clinical efficacy.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for PARP Inhibition by BMN-673 (Talazoparib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMN-673, also known as Talazoparib, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes play a critical role in DNA single-strand break repair through the Base Excision Repair (BER) pathway.[3][4] Inhibition of PARP by BMN-673 leads to the accumulation of unrepaired single-strand breaks, which upon replication, result in cytotoxic double-strand breaks.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this effect is particularly pronounced, leading to synthetic lethality and apoptotic cell death.[1][6]
A key hallmark of apoptosis is the cleavage of PARP1 by caspases, primarily caspase-3 and -7.[7][8] Full-length PARP1 (approximately 116 kDa) is cleaved into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[7][9][10] This cleavage event inactivates PARP1's DNA repair functions.[7] Therefore, Western blotting to detect the decrease in full-length PARP1 and the appearance of the cleaved 89 kDa fragment is a reliable and widely used method to assess the induction of apoptosis by PARP inhibitors like BMN-673.
Furthermore, BMN-673 exerts its cytotoxic effects not only through catalytic inhibition but also by trapping PARP1 and PARP2 on DNA, creating toxic PARP-DNA complexes.[1][11][12] This trapping mechanism is considered a significant contributor to its anti-cancer activity.[1][11] Western blot analysis of chromatin-bound fractions can be employed to quantify the extent of PARP trapping.[12][13]
These application notes provide detailed protocols for utilizing Western blotting to monitor the efficacy of BMN-673 by assessing both PARP cleavage, as a marker of apoptosis, and the inhibition of PAR (poly-ADP-ribose) polymer formation, indicating direct target engagement.
Signaling Pathway of PARP Inhibition by BMN-673 Leading to Apoptosis
Caption: PARP inhibition by BMN-673 disrupts DNA repair, leading to apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of PARP cleavage.
Quantitative Data Summary
The potency of BMN-673 can be assessed by its ability to inhibit PARP enzymatic activity and its cytotoxic effects on cancer cells. The following table summarizes key quantitative data for BMN-673.
| Parameter | Cell Line/System | Value | Reference |
| PARP1 IC₅₀ | Biochemical Assay | 0.57 nM | [2][6] |
| PARP2 Kᵢ | Biochemical Assay | 0.85 nM | [6] |
| Intracellular PAR Formation IC₅₀ | LoVo cells | 2.5 nM | [6] |
| Cytotoxicity (IC₅₀) | Capan-1 (BRCA2-mutant) | 0.4 nM | [6] |
| Cytotoxicity (IC₅₀) | MX-1 (BRCA1-mutant) | 0.6 nM | [6] |
| PAR Inhibition (IC₅₀) | DT40 cells | ~1 nM | [11] |
| PAR Inhibition (IC₉₀) | DU145 cells | 10 nM | [11] |
Experimental Protocols
Protocol 1: Western Blot for Detection of Cleaved PARP
This protocol details the procedure for analyzing PARP cleavage in cells treated with BMN-673 as an indicator of apoptosis.
Materials:
-
BMN-673 (Talazoparib)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[14][15]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-cleaved PARP (Asp214) antibody
-
Rabbit anti-PARP antibody (for total PARP)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of BMN-673 (e.g., 0, 1, 10, 100 nM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[15]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to an equal amount of protein (e.g., 20-40 µg) from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the cleaved PARP band to the loading control.
-
Protocol 2: Western Blot for Inhibition of PAR Formation
This protocol is designed to assess the direct inhibitory effect of BMN-673 on PARP's enzymatic activity by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
Same as Protocol 1, with the following additions/changes:
-
Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (MMS) to induce DNA damage and PARP activity.[6][12]
-
Primary antibody: Mouse or Rabbit anti-PAR antibody.
Procedure:
-
Cell Seeding and Drug Treatment:
-
Seed and culture cells as described in Protocol 1.
-
Pre-treat cells with various concentrations of BMN-673 for 1-2 hours.[11]
-
-
Induction of PARP Activity:
-
Cell Lysis, Protein Quantification, SDS-PAGE, and Transfer:
-
Proceed with cell lysis, protein quantification, sample preparation, SDS-PAGE, and protein transfer as described in Protocol 1 (steps 2-5).
-
-
Immunoblotting for PAR:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-PAR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody as described in Protocol 1.
-
-
Detection and Analysis:
Conclusion
Western blotting is an indispensable technique for characterizing the mechanism of action of PARP inhibitors like BMN-673. The protocols outlined here provide robust methods for assessing both the induction of apoptosis via PARP cleavage and the direct enzymatic inhibition of PARP through the measurement of PAR levels. These assays are crucial for preclinical and clinical research aimed at developing and optimizing PARP-targeted cancer therapies.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BMN673 Is a PARP Inhibitor with Unique Radiosensitizing Properties: Mechanisms and Potential in Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability (MTT) Assay with Talazoparib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Talazoparib on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes the mechanism of action of Talazoparib, a comprehensive experimental protocol, and examples of data presentation and visualization.
Introduction
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks (SSBs).[1][2] By inhibiting PARP, Talazoparib leads to an accumulation of unrepaired SSBs, which can be converted into toxic double-strand breaks (DSBs) during DNA replication.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to genomic instability and ultimately, apoptosis (a process known as synthetic lethality).[1][3][4][5] Talazoparib exhibits a dual mechanism of action: it not only inhibits the catalytic activity of PARP but also traps PARP on DNA, further disrupting DNA repair processes.[1][2][3][6]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8][9] The concentration of these formazan crystals, which can be dissolved and quantified by measuring the absorbance, is directly proportional to the number of viable cells.[9][10]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., BRCA-mutant breast cancer cell line)
-
Talazoparib (powder or stock solution)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol: MTT Assay for Talazoparib Cytotoxicity
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Day 1: Cell Seeding
-
Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration that will result in 50-60% confluency after 24 hours of incubation. A typical seeding density is between 5,000 and 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank for background absorbance measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: Talazoparib Treatment
-
Prepare a stock solution of Talazoparib in an appropriate solvent, such as DMSO.
-
On the day of the experiment, prepare serial dilutions of Talazoparib in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to determine the IC50 value.
-
Include a vehicle control group (cells treated with the same concentration of the solvent, e.g., DMSO, as the highest Talazoparib concentration).
-
Carefully remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of Talazoparib or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
Day 4/5: MTT Assay
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11] The incubation time may need to be optimized for different cell lines.
-
After the incubation, carefully remove the MTT solution from the wells. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[9]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[10][11] A reference wavelength of 630 nm can be used to reduce background noise.[9]
Data Presentation
The results of the MTT assay can be presented in a tabular format to clearly summarize the quantitative data.
Table 1: Effect of Talazoparib on Cell Viability
| Talazoparib Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.98 | 0.05 | 78.4 |
| 100 | 0.65 | 0.04 | 52.0 |
| 1000 | 0.32 | 0.03 | 25.6 |
| 10000 | 0.15 | 0.02 | 12.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Calculation of Cell Viability (%) :
Percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Mandatory Visualizations
Caption: Experimental workflow for the MTT assay with Talazoparib.
Caption: Talazoparib's mechanism of action leading to cancer cell death.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: BMN-673 (Talazoparib) Treatment in BRCA1/BRCA2 Deficient Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMN-673, also known as Talazoparib, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2.[1] Its primary mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes.[2][3] This dual activity leads to the accumulation of DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication.[4][5] In cells with deficient homologous recombination repair (HRR) pathways, such as those with mutations in BRCA1 or BRCA2 genes, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[5][6] Preclinical studies have demonstrated that Talazoparib exhibits potent antitumor activity in BRCA1/2 deficient cancer models.[3][6]
These application notes provide a summary of the preclinical efficacy of BMN-673 in BRCA1/2 deficient models and detailed protocols for key in vitro and in vivo experiments to assess its activity.
Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of BMN-673 in various BRCA1/2 deficient cancer models.
Table 1: In Vitro Cytotoxicity of BMN-673 (Talazoparib) in BRCA1/2 Deficient and Proficient Cell Lines
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | Talazoparib IC50 (µM) | Reference |
| HCC1937 | Breast | Mutant | Wild-Type | ~0.0018 | [6] |
| MDA-MB-436 | Breast | Mutant | Wild-Type | Not specified | [6] |
| UWB1.289 | Ovarian | Mutant | Wild-Type | Not specified | |
| CAPAN-1 | Pancreatic | Wild-Type | Mutant | Not specified | |
| MX-1 | Breast | Deficient | Wild-Type | Not specified in provided search results | [3] |
| BR58 | Ovarian | Mutant (LOH-positive) | Wild-Type | ~0.2 | [7] |
| BR12 | Breast | Mutant | Wild-Type | Least sensitive among tested | [7] |
| SKBR3 | Breast | Wild-Type | Wild-Type | ~0.04 | [6] |
| JIMT1 | Breast | Wild-Type | Wild-Type | ~0.002 | [6] |
| MDA-MB-231 | Breast | Wild-Type | Wild-Type | ~0.48 | [6] |
| MDA-MB-468 | Breast | Wild-Type | Wild-Type | ~0.8 | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Efficacy of BMN-673 (Talazoparib) in BRCA1 Deficient Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Responses | Reference |
| MX-1 | Breast | Talazoparib | Not specified | Significant regression | 4 out of 6 mice | [6] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTS/XTT)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of BMN-673 in cancer cell lines.
Materials:
-
BRCA1/2 deficient and proficient cancer cell lines
-
Complete cell culture medium
-
BMN-673 (Talazoparib)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS or XTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-10,000 cells per well and incubate overnight.[7]
-
Prepare a serial dilution of BMN-673 in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of BMN-673 or vehicle control (DMSO).
-
Incubate the plates for 72 hours.[7]
-
Add 20 µL of MTS or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for XTT) using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. PARP Trapping Assay (Western Blot)
This protocol is to assess the ability of BMN-673 to trap PARP1 on chromatin.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
BMN-673 (Talazoparib)
-
Methyl methanesulfonate (MMS) (optional, to induce DNA damage)
-
Cell fractionation buffer kit
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of BMN-673 for a specified time (e.g., 4 hours). Optionally, co-treat with a DNA damaging agent like MMS (e.g., 0.01%) to enhance PARP recruitment to DNA.
-
Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear fraction according to the manufacturer's protocol of the fractionation kit.
-
Determine the protein concentration of the chromatin fractions.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PARP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Probe the same membrane with an anti-Histone H3 antibody as a loading control for the chromatin fraction.
In Vivo Assay
1. Xenograft Tumor Model
This protocol describes the evaluation of BMN-673's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
BRCA1/2 deficient human cancer cells (e.g., MX-1)
-
Matrigel (optional)
-
BMN-673 (Talazoparib)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the BMN-673 formulation in the appropriate vehicle.
-
Administer BMN-673 orally (e.g., once daily) at the desired dose. The control group receives the vehicle only.
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a specified period (e.g., 28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
2. Immunohistochemistry (IHC) for Pharmacodynamic Markers
This protocol is for detecting markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3) in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: anti-γH2AX, anti-cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody (anti-γH2AX or anti-cleaved caspase-3) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the slides under a microscope to assess the staining intensity and percentage of positive cells.
Visualizations
References
Application Notes and Protocols for Oral Gavage Formulation of Talazoparib in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage repair pathway.[1][2][3] It has shown significant antitumor activity in preclinical models and is approved for the treatment of certain types of cancer.[3][4] Due to its poor aqueous solubility, developing a suitable oral formulation for preclinical studies in mice is crucial for achieving consistent and reliable in vivo data.[5][6][7] These application notes provide detailed protocols for the preparation and administration of Talazoparib via oral gavage in mice, ensuring optimal drug delivery for pharmacokinetic and pharmacodynamic studies.
Physicochemical Properties of Talazoparib
A thorough understanding of Talazoparib's physicochemical properties is essential for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄F₂N₆O | [1] |
| Molecular Weight | 380.35 g/mol | [1] |
| Solubility | - Insoluble in water and ethanol.[6] - Freely soluble in DMSO, DMA, and DMF.[5] - Limited solubility in aqueous solutions, with solubility increasing as pH increases.[5] | [5][6] |
| LogP | 1.6 | [5] |
Recommended Oral Gavage Formulations
Several vehicle compositions have been successfully used to formulate Talazoparib for oral administration in mice. The choice of formulation will depend on the desired concentration and whether a solution or suspension is acceptable for the study.
| Formulation Composition | Achievable Concentration | Formulation Type | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | Requires sequential addition of solvents. | [1] |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | 1.25 mg/mL | Suspended Solution | Requires sonication. | [1] |
| 10% DMAc, 6% Solutol HS-15, 84% PBS | Not specified | Not specified | Used as a vehicle in in vivo studies. | [2][8] |
| 0.5% Methyl Cellulose (MC) in water | Not specified | Suspension | A common vehicle for poorly soluble compounds. | [7][9] |
| 1% DMSO, 99% Saline | ≥ 0.25 mg/mL | Clear Solution | Suitable for lower dose requirements. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Talazoparib Solution (2.5 mg/mL)
This protocol describes the preparation of a clear solution of Talazoparib suitable for oral gavage.
Materials:
-
Talazoparib powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of Talazoparib powder.
-
Solubilization in DMSO: In a sterile tube, add 10% of the final desired volume of DMSO. Add the weighed Talazoparib powder to the DMSO and vortex until fully dissolved. Gentle warming or brief sonication can aid dissolution.
-
Addition of PEG300: Add 40% of the final desired volume of PEG300 to the solution. Vortex thoroughly until the solution is homogeneous.
-
Addition of Tween-80: Add 5% of the final desired volume of Tween-80. Vortex again to ensure complete mixing.
-
Final Dilution with Saline: Add the remaining 45% of the final desired volume of sterile saline. Vortex thoroughly to obtain a clear, homogenous solution.
-
Final Check: Visually inspect the solution for any precipitation. If any is observed, the solution may be supersaturated, and the concentration may need to be adjusted.
Protocol 2: Preparation of a Talazoparib Suspension (1.25 mg/mL)
This protocol is suitable for preparing a suspension of Talazoparib.
Materials:
-
Talazoparib powder
-
Dimethyl sulfoxide (DMSO)
-
20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of Talazoparib powder.
-
Initial Dissolution in DMSO: In a sterile tube, add 5% of the final desired volume of DMSO. Add the Talazoparib powder and vortex.
-
Addition of SBE-β-CD Solution: Add 95% of the final desired volume of the 20% SBE-β-CD in saline solution.
-
Suspension and Sonication: Vortex the mixture vigorously. To ensure a uniform suspension, sonicate the mixture until a fine, evenly dispersed suspension is achieved.[1]
-
Pre-dosing: Before each administration, ensure the suspension is vortexed thoroughly to guarantee dose uniformity.
Protocol 3: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared Talazoparib formulation to mice.
Materials:
-
Prepared Talazoparib formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Accurately weigh the mouse to determine the correct dosing volume. Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.[10][11]
-
Verification of Placement: If resistance is met, or if the animal shows signs of distress (e.g., coughing), the needle may be in the trachea. Immediately and gently withdraw the needle and allow the animal to recover before attempting again.
-
Substance Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly and steadily depress the syringe plunger to administer the formulation. The typical maximum oral gavage volume for mice is 10 mL/kg.[10]
-
Post-Administration Monitoring: After administration, gently remove the gavage needle and return the mouse to its cage. Monitor the animal for a few minutes for any signs of adverse reactions, such as respiratory distress.[12]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation and administration of an oral gavage formulation of Talazoparib in mice.
Caption: Workflow for Talazoparib Oral Gavage in Mice.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Talazoparib | LT-673 | PARP inhibitor | TargetMol [targetmol.com]
- 3. Talazoparib - Wikipedia [en.wikipedia.org]
- 4. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice [thno.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ptgcn.com [ptgcn.com]
- 9. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bmn-673 8R,9S solubility and stability issues
Welcome to the technical support center for BMN-673 (8R,9S), also known as Talazoparib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent PARP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving BMN-673 (8R,9S)?
A1: The recommended solvent for dissolving BMN-673 (8R,9S) is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: What is the solubility of BMN-673 (8R,9S) in common laboratory solvents?
A2: BMN-673 (8R,9S) is soluble in DMSO and to a lesser extent in ethanol, but it is insoluble in water. The approximate solubilities are summarized in the table below. Please note that these values can vary slightly depending on the specific batch of the compound and the quality of the solvent.
Q3: How should I prepare a stock solution of BMN-673 (8R,9S)?
A3: To prepare a stock solution, we recommend dissolving the solid compound in anhydrous DMSO. To aid dissolution, you can gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[2] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 are often required.[1]
Q4: How should I store the solid compound and stock solutions of BMN-673 (8R,9S)?
A4: Proper storage is critical to maintain the integrity of BMN-673 (8R,9S). The solid form is stable for at least 12 months when stored at or below -20°C.[1] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[2][4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than one day.[1]
Q5: What are the signs of degradation of BMN-673 (8R,9S)?
A5: Visual signs of degradation in a solution may include color change or the appearance of precipitates. For the solid compound, changes in color or texture could indicate degradation. If you suspect degradation, it is recommended to use a fresh vial of the compound.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve completely in DMSO. | 1. Solvent quality is poor (contains water).2. Concentration is too high.3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1]2. Refer to the solubility table and ensure you are not exceeding the solubility limit.3. Gently warm the solution to 37°C for 10 minutes and/or sonicate for a short period.[2] |
| Precipitate forms after adding the DMSO stock solution to an aqueous buffer. | BMN-673 (8R,9S) is insoluble in water. | 1. Minimize the final concentration of DMSO in your aqueous solution (typically ≤ 0.5%).2. For in vivo applications, use a formulation with appropriate co-solvents like PEG300 and Tween-80.[1] |
| Inconsistent results in experiments. | Potential precipitation of the compound in the assay medium. | 1. Visually inspect your final working solution for any signs of precipitation before adding it to your experimental system.2. Consider the final concentration of the compound in your assay and ensure it is below its solubility limit in the final medium. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time. | 1. Improper storage of stock solutions.2. Repeated freeze-thaw cycles.3. Degradation in aqueous solutions. | 1. Store DMSO stock solutions at -20°C or -80°C.[2][4]2. Aliquot stock solutions into single-use volumes.3. Prepare fresh aqueous working solutions for each experiment and do not store them for more than a day.[1] |
| Variability between experiments. | Inconsistent handling of the compound. | 1. Follow a standardized protocol for solution preparation and storage.2. Ensure all users are aware of the compound's stability characteristics. |
Data Presentation
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥19.02 mg/mL | [2] |
| Ethanol | ≥14.2 mg/mL (with gentle warming and sonication) | [2] |
| Water | Insoluble | [2] |
Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Solid | ≤ -20°C | At least 12 months | [1] |
| DMSO Stock Solution | -20°C | Several months | [2] |
| DMSO Stock Solution | -80°C | Up to 1 year | [4] |
| Aqueous Solution | Room Temperature or 4°C | Not more than one day | [1] |
Experimental Protocols & Visualizations
Experimental Workflow: Preparation of BMN-673 (8R,9S) Stock and Working Solutions
Caption: Workflow for preparing BMN-673 (8R,9S) solutions.
Signaling Pathway: PARP Inhibition by BMN-673
Caption: Mechanism of PARP inhibition by BMN-673.
Logical Relationship: Troubleshooting Stability Issues
Caption: Decision tree for troubleshooting BMN-673 stability.
References
Technical Support Center: Overcoming Talazoparib Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Talazoparib resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to Talazoparib?
A1: Resistance to Talazoparib, a potent PARP inhibitor, can arise through several mechanisms, primarily categorized as:
-
Restoration of Homologous Recombination (HR) proficiency: This is a common mechanism where cancer cells regain the ability to repair DNA double-strand breaks, often through secondary or reversion mutations in BRCA1/2 or other HR pathway genes like PALB2 and RAD51C.[1][2][3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance protein 1 (MRP1/ABCC1), can actively pump Talazoparib out of the cancer cell, reducing its intracellular concentration and efficacy.[3][5]
-
Alterations in PARP1: Mutations in the PARP1 gene can prevent Talazoparib from effectively trapping the PARP1 protein at sites of DNA damage, which is a key component of its cytotoxic effect.[6][7][8]
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect and stabilize stalled replication forks, preventing the DNA damage that Talazoparib induces.[4][9]
-
Loss of SLFN11 Expression: Schlafen 11 (SLFN11) is a protein that sensitizes cells to DNA-damaging agents. Its inactivation has been correlated with resistance to PARP inhibitors like Talazoparib.[10][11]
-
Upregulation of Alternative DNA Repair Pathways: Increased activity of other DNA repair pathways, such as those involving DNA polymerase theta (Polθ), can compensate for PARP inhibition.[9][12]
Q2: My Talazoparib-sensitive cell line is showing reduced response over time. What could be the cause?
A2: A gradual decrease in Talazoparib sensitivity in a previously responsive cell line likely indicates the development of acquired resistance. The most common cause is the restoration of homologous recombination (HR) function, especially in cell lines with initial HR deficiency (e.g., BRCA mutations).[3][4] You should investigate potential reversion mutations in BRCA1/2 or other HR-related genes. Another possibility is the upregulation of drug efflux pumps.[3][5]
Q3: Are there established biomarkers to predict Talazoparib resistance?
A3: Several biomarkers are being investigated to predict resistance to Talazoparib and other PARP inhibitors. These include:
-
BRCA1/2 reversion mutations: Detection of these mutations in circulating tumor DNA (ctDNA) can indicate acquired resistance.[13]
-
Loss of SHLD2 expression, hypoxia signature, or stem cell signature: A study on pre-treatment tumors identified these as potential predictive biomarkers of non-response to neoadjuvant Talazoparib.[14]
-
High genomic loss of heterozygosity (gLOH): This has been suggested as a predictive marker for response to Talazoparib in metastatic castration-resistant prostate cancer.[15]
-
SLFN11 expression: Low or absent SLFN11 expression may predict resistance to PARP inhibitors that work by trapping PARP.[10]
-
RAD51 expression levels: Increased RAD51 expression has been linked to Talazoparib resistance.[3]
Q4: What combination therapies are being explored to overcome Talazoparib resistance?
A4: Several combination strategies are under investigation to overcome or prevent Talazoparib resistance. These include combining Talazoparib with:
-
Immune Checkpoint Inhibitors: Drugs like Durvalumab (an anti-PD-L1 antibody) are combined with PARP inhibitors to enhance the anti-tumor immune response.[9]
-
Anti-angiogenic Agents: Bevacizumab, which inhibits VEGF, has been shown to improve progression-free survival when combined with PARP inhibitors in certain cancers.[9]
-
ATR and CHK1 Inhibitors: Inhibiting the ATR-CHK1 pathway, which is involved in replication fork stabilization, can re-sensitize resistant cells to PARP inhibitors.[9][13] Ceralasertib is an example of an ATR inhibitor used in combination with Olaparib.[9]
-
DNA Polymerase Theta (Polθ) Inhibitors: Targeting Polθ can be effective in tumors that have acquired resistance to PARP inhibitors.[9][12]
-
p97 Inhibitors: The small molecule p97 has been identified as playing a role in removing trapped PARP1 from DNA. Inhibiting p97, for instance with the drug disulfiram, can enhance the efficacy of Talazoparib.[16]
Troubleshooting Guides
Issue 1: Unexpected Resistance in a BRCA-mutant Cell Line
| Possible Cause | Troubleshooting Steps |
| Reversion Mutation in BRCA1/2 | 1. Sequence the BRCA1 and BRCA2 genes in the resistant cells and compare to the parental sensitive cell line to identify any new mutations that could restore the open reading frame. 2. Perform a functional assay for homologous recombination , such as a RAD51 foci formation assay after inducing DNA damage. An increase in RAD51 foci in the resistant line suggests restored HR function. |
| Upregulation of Drug Efflux Pumps | 1. Perform a qRT-PCR or Western blot to assess the expression levels of key ABC transporters like ABCB1 (P-gp), ABCG2 (BCRP), and ABCC1 (MRP1). 2. Conduct a drug accumulation assay using a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-gp) with and without a known inhibitor of the transporter to see if efflux is increased in resistant cells. |
| Alteration in PARP1 | 1. Sequence the PARP1 gene to check for mutations that might affect Talazoparib binding or PARP trapping.[6][7] 2. Perform a PARP trapping assay (e.g., by cell fractionation and Western blotting for chromatin-bound PARP1) to see if Talazoparib is less effective at trapping PARP1 in the resistant cells. |
| Loss of SLFN11 Expression | 1. Assess SLFN11 mRNA and protein expression via qRT-PCR and Western blot in both sensitive and resistant cell lines.[10] |
Issue 2: High Variability in Experimental Replicates with Talazoparib Treatment
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | 1. Verify the stock concentration of Talazoparib using spectrophotometry or HPLC. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Ensure thorough mixing of the drug in the cell culture medium before adding to the cells. |
| Cell Culture Inconsistency | 1. Maintain a consistent cell passage number for all experiments, as prolonged culturing can lead to phenotypic drift. 2. Ensure uniform cell seeding density across all wells/plates. 3. Regularly test for mycoplasma contamination , which can affect cell health and drug response. |
| Assay-Specific Issues | 1. Optimize the incubation time with Talazoparib. A time-course experiment can determine the optimal endpoint for your assay. 2. For viability assays (e.g., MTT, CellTiter-Glo), ensure that the cell density is within the linear range of the assay. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating combination therapies to overcome PARP inhibitor resistance.
Table 1: Efficacy of PARP Inhibitor Combination Therapies
| Combination Therapy | Cancer Type | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) at 12 weeks | Median Progression-Free Survival (PFS) |
| Olaparib + Durvalumab | gBRCAm Platinum-Sensitive Relapsed Ovarian Cancer | - | 63% | 81% | - |
| Olaparib + Durvalumab | gBRCAm HER2-Negative Metastatic Breast Cancer | - | 63.3% | 80% | - |
| Niraparib + Pembrolizumab | BRCA wild-type and non-HRD Ovarian Cancer | - | 18% | 65% | - |
| Niraparib + Pembrolizumab | Metastatic Triple-Negative Breast Cancer | gBRCAm | 47% | - | 8.3 months |
| Niraparib + Pembrolizumab | Metastatic Triple-Negative Breast Cancer | BRCAwt | 11% | - | 2.1 months |
| Ceralasertib + Olaparib | HR-deficient Platinum-Sensitive/PARPi-Resistant HGSOC | - | 50% | - | Increased by 7.43 months |
Data sourced from a review of clinical trials.[9]
Table 2: Talazoparib in Combination with a p97 Inhibitor
| Treatment | Cancer Model | Outcome | Result |
| 1nM Talazoparib | Triple Negative Breast Cancer Organoid with BRCA1 mutation | % of Organoid Killed | ~30% |
| 1nM Talazoparib + Disulfiram (p97 inhibitor) | Triple Negative Breast Cancer Organoid with BRCA1 mutation | % of Organoid Killed | ~90% |
Data from a study on a novel resistance mechanism.[16]
Experimental Protocols & Visualizations
Protocol 1: Assessing Homologous Recombination (HR) Function via RAD51 Foci Formation
Objective: To determine if Talazoparib-resistant cells have restored HR activity.
Methodology:
-
Seed parental (sensitive) and resistant cells on glass coverslips in a 12-well plate and allow them to adhere overnight.
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 10 Gy of ionizing radiation or 2mM hydroxyurea for 24 hours). Include an untreated control for both cell lines.
-
After 4-8 hours of recovery post-irradiation (or during hydroxyurea treatment), fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant increase in the number of cells with >5 RAD51 foci in the resistant line compared to the sensitive line after DNA damage indicates restored HR function.
Signaling Pathway: Key Mechanisms of Talazoparib Resistance
The following diagram illustrates the primary pathways leading to Talazoparib resistance and potential therapeutic strategies to overcome it.
References
- 1. Strategies for the prevention or reversal of PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Talazoparib Does Not Interact with ABCB1 Transporter or Cytochrome P450s, but Modulates Multidrug Resistance Mediated by ABCC1 and ABCG2: An in Vitro and Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology-central.com [oncology-central.com]
- 7. Cause of cancer resistance to PARP inhibitors identified - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
- 10. Resistance to PARP inhibitors by SLFN11 inactivation can be overcome by ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of biomarkers of response to preoperative talazoparib monotherapy in treatment naïve gBRCA+ breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. urologytimes.com [urologytimes.com]
- 16. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
Technical Support Center: Optimizing BMN-673 (Talazoparib) Dosage for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMN-673 (Talazoparib) in in vivo experiments. The information is curated for professionals in drug development and scientific research to ensure safe and effective experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for BMN-673 in a mouse xenograft model?
A typical starting dose for BMN-673 as a single agent in mouse xenograft models is around 0.33 mg/kg, administered orally once daily.[1][2] However, the optimal dose can vary significantly depending on the cancer model, the genetic background of the tumor (e.g., BRCA1/2 mutation status), and whether it is used as a monotherapy or in combination.[1][3] For instance, in combination with temozolomide in pediatric cancer models, doses have ranged from 0.1 mg/kg to 0.25 mg/kg administered twice daily for 5 days.[1] A dose-finding study is crucial to determine the optimal therapeutic window for your specific model.[1]
Q2: How should BMN-673 be formulated for oral administration in rodents?
A common formulation for oral gavage in mice involves dissolving BMN-673 in a vehicle such as 10% dimethylacetamide (DMAc) and 5% Kolliphor HS 15 (Solutol HS 15) in phosphate-buffered saline (PBS).[1] Another reported vehicle is a mixture of 10% DMAc, 6% Solutol HS-15, and 84% PBS.[1][4] It is critical to ensure the compound is fully dissolved and the solution is homogeneous before administration.[1]
Q3: What are the key pharmacokinetic parameters of BMN-673 in preclinical models?
In Sprague-Dawley rats, BMN-673 (Talazoparib) exhibits moderate oral bioavailability at 56%.[1] Following a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) is 7948 ng/mL.[1] After a 5 mg/kg intravenous administration, the terminal elimination half-life is 2.25 hours.[1] It is important to note that the half-life in humans is expected to be much longer than in mice, which may influence the dosing schedule.[2]
Q4: What are the known toxicities of BMN-673 in animals?
The primary toxicity observed in preclinical and clinical studies is hematologic, including severe decreases in red blood cells and white blood cells.[1][4] In dogs, which were found to be the most sensitive species, severe pancytopenia was observed at doses of 0.03 mg/kg/day and 0.1 mg/kg/day over 5 consecutive days.[4] The maximum tolerated dose (MTD) in non-tumored SCID mice was reported to be 0.25 mg/kg twice daily.[1][5] Common non-hematologic side effects can include fatigue, nausea, and alopecia.[6]
Troubleshooting Guide
Issue: Excessive toxicity, such as significant weight loss or signs of distress, is observed.
Possible Cause & Solution:
-
Dosage is too high: The administered dose may exceed the maximum tolerated dose (MTD) for the specific animal model and strain.
-
Formulation issues: Incorrect preparation of the dosing solution can lead to inaccurate dosing.
-
Action: Ensure the formulation is prepared correctly and that the dosing volume is accurate for each animal's weight.[1]
-
-
Animal model sensitivity: The specific animal strain or tumor model may be more sensitive to BMN-673.
-
Action: Start with a lower dose and escalate cautiously while closely monitoring for signs of toxicity.
-
Issue: Lack of tumor growth inhibition at the initial dosage.
Possible Cause & Solution:
-
Sub-therapeutic dosage: The initial dose may be too low to achieve a significant anti-tumor effect.
-
Action: Before increasing the dose, confirm that the lack of efficacy is not due to other factors. If a dose increase is warranted, it should be done cautiously, keeping the MTD in mind. A dose-response study is recommended to determine the optimal therapeutic dose.
-
-
Tumor model resistance: The tumor model may be resistant to PARP inhibition, particularly if it does not have defects in homologous recombination repair (e.g., wild-type BRCA).[3]
-
Pharmacodynamic (PD) target engagement: The drug may not be reaching the tumor at sufficient concentrations to inhibit PARP effectively.
Quantitative Data Summary
Table 1: In Vivo Efficacy of BMN-673 in Preclinical Models
| Cancer Model | Animal Model | Dosage | Dosing Schedule | Outcome | Reference |
| BRCA1 mutant breast cancer (MX-1) | Mouse Xenograft | 0.33 mg/kg | Once daily, oral gavage for 28 days | Significant tumor growth inhibition, 4 of 6 mice achieved complete response | [1][2] |
| Small cell lung cancer | PDX models | 0.2 mg/kg | Not specified | Radiosensitization | [1] |
| Pediatric cancers (in combination with temozolomide) | Mouse Xenograft | 0.1 - 0.25 mg/kg | Twice daily for 5 days | Synergistic anti-tumor activity | [1][5] |
| Medulloblastoma (BT-45) | Xenograft | 0.33 mg/kg | Twice daily (Mon-Fri), once daily (weekends) for 28 days | Complete Response | [3] |
| Wilms tumor (KT-10) | Xenograft | 0.33 mg/kg | Twice daily (Mon-Fri), once daily (weekends) for 28 days | Maintained Complete Response | [3] |
Table 2: Pharmacokinetic Parameters of BMN-673 (Talazoparib)
| Species | Dose | Route | Cmax (ng/mL) | T1/2 (hours) | Oral Bioavailability (%) | Reference |
| Rat | 10 mg/kg | Oral | 7948 | - | 56 | [1] |
| Rat | 5 mg/kg | IV | - | 2.25 | - | [1] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., with a known BRCA mutation status).
-
Subcutaneously implant the cells into immunodeficient mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor volume using caliper measurements two to three times per week.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of BMN-673 in a suitable solvent (e.g., DMSO).
-
For daily dosing, prepare the final formulation by diluting the stock solution in a vehicle such as 10% DMAc and 5% Kolliphor HS 15 in PBS.
-
Administer the BMN-673 formulation to the treatment group via oral gavage. The control group should receive the vehicle only.
-
-
Monitoring:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and overall health daily as indicators of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a specific size, after a predetermined duration of treatment, or if signs of excessive toxicity are observed.
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise tumors and measure their final weight and volume. Collect other tissues of interest for pharmacodynamic or toxicity analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis of PARP Inhibition
-
Dosing and Sample Collection:
-
Administer a single oral dose of BMN-673 to tumor-bearing mice.
-
At various time points post-dosing (e.g., 2, 8, and 24 hours), euthanize the mice and collect tumor tissue and blood samples.[2]
-
-
Tissue Processing:
-
Flash-freeze tumor samples in liquid nitrogen for biochemical analysis or fix in formalin for immunohistochemistry.
-
Process blood samples to collect plasma for pharmacokinetic analysis.
-
-
PAR Level Measurement:
-
Analyze tumor lysates to measure the levels of poly(ADP-ribose) (PAR), a marker of PARP activity. This can be done using methods such as ELISA or Western blotting.
-
A decrease in PAR levels in the treated group compared to the vehicle control indicates PARP inhibition.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Initial testing (stage 1) of the PARP inhibitor BMN 673 by the pediatric preclinical testing program: PALB2 mutation predicts exceptional in vivo response to BMN 673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Hematological Toxicity of Talazoparib in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hematological toxicity associated with Talazoparib administration in mouse models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpectedly severe anemia, neutropenia, or thrombocytopenia at a standard Talazoparib dose.
-
Question: We are observing a rapid and severe decline in red blood cells, neutrophils, and/or platelets in our mice treated with a literature-reported dose of Talazoparib (e.g., 0.33 mg/kg daily). What could be the cause, and how should we proceed?
-
Answer: Several factors could contribute to heightened sensitivity to Talazoparib-induced hematological toxicity.
-
Mouse Strain Variability: Different mouse strains can exhibit varied responses to drug-induced myelosuppression. For instance, certain strains may have baseline differences in hematopoietic stem cell reserve or drug metabolism. It is crucial to establish baseline hematological parameters for the specific strain you are using.
-
Animal Health Status: Underlying subclinical infections or stress can exacerbate the myelosuppressive effects of Talazoparib. Ensure that all animals are healthy and properly acclimated before starting the experiment.
-
Drug Formulation and Administration: Inconsistent drug formulation or errors in dose administration can lead to unintentional overdosing. Verify your calculations, formulation protocol, and administration technique.
Recommended Actions:
-
Immediately interrupt Talazoparib treatment.
-
Monitor complete blood counts (CBCs) daily or every other day to track the kinetics of hematopoietic recovery.
-
Consider a dose reduction of 25-50% once blood counts begin to recover, or switch to an intermittent dosing schedule.
-
Implement supportive care measures if necessary (see Supportive Care Protocols below).
-
Issue 2: Difficulty in distinguishing between treatment-related toxicity and disease progression.
-
Question: In our tumor-bearing mouse models, we are observing weight loss and general ill health. How can we differentiate between the hematological toxicity of Talazoparib and the effects of advanced tumor burden?
-
Answer: This is a common challenge in preclinical oncology studies.
-
Regular Blood Monitoring: Consistent monitoring of CBCs is essential. A significant drop in blood cell counts, particularly neutrophils and platelets, is a strong indicator of drug-induced myelosuppression.
-
Tumor Growth Measurement: Correlate the clinical signs with tumor growth kinetics. If the tumor is progressing rapidly, it is more likely to be a primary contributor to the animal's deteriorating health.
-
Control Groups: A vehicle-treated tumor-bearing group is critical to understand the hematological changes associated with tumor progression alone. Additionally, a non-tumor-bearing group treated with Talazoparib can isolate the drug's specific hematological effects.
-
Issue 3: Hematological parameters are not recovering after dose interruption.
-
Question: We have stopped Talazoparib treatment, but the blood counts of our mice are not returning to baseline after a reasonable period (e.g., 7-10 days). What are the next steps?
-
Answer: Prolonged myelosuppression can occur, particularly with higher doses or in more sensitive animals.
-
Extended Monitoring: Continue to monitor CBCs to determine if there is any trend toward recovery, even if slow.
-
Supportive Care: If not already implemented, the use of hematopoietic growth factors may be warranted to stimulate recovery (see Supportive Care Protocols).
-
Bone Marrow Analysis: For a more in-depth understanding of the lack of recovery, a terminal bone marrow analysis can be performed to assess the cellularity and the state of hematopoietic progenitors.
-
Re-evaluate Dosing Strategy: If recovery does occur, a significantly lower dose or a less frequent dosing schedule should be considered for future experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with Talazoparib in mice?
A1: The most frequently reported hematological toxicities are anemia (a decrease in red blood cells and hemoglobin), neutropenia (a decrease in neutrophils), and thrombocytopenia (a decrease in platelets).[1][2] These effects are dose-dependent and are considered the primary dose-limiting toxicities of Talazoparib.
Q2: How does Talazoparib cause hematological toxicity?
A2: Talazoparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[3] These enzymes are crucial for the repair of single-strand DNA breaks. By "trapping" PARP on DNA, Talazoparib prevents the repair of these breaks, which can then lead to the formation of double-strand breaks during DNA replication.[4] Rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, are highly susceptible to this DNA damage, leading to apoptosis and impaired production of mature blood cells.[3]
Q3: What are the recommended guidelines for monitoring hematological toxicity in mice treated with Talazoparib?
A3: We recommend the following monitoring schedule:
-
Baseline: Collect blood for a complete blood count (CBC) before the first dose of Talazoparib.
-
During Treatment:
-
For the first two weeks, perform CBCs twice weekly to capture the nadir (lowest point) of blood cell counts.
-
After the initial two weeks, weekly CBCs are generally sufficient if the animal is stable.
-
-
Post-Treatment: If treatment is interrupted due to toxicity, monitor CBCs every 2-3 days until recovery.
Q4: Are there any supportive care strategies that can be used in mice to manage Talazoparib-induced myelosuppression?
A4: Yes, supportive care can be implemented in a preclinical setting, although it should be used judiciously and with careful consideration of its potential impact on experimental outcomes.
-
Granulocyte Colony-Stimulating Factor (G-CSF): Can be used to stimulate the production of neutrophils and mitigate neutropenia.
-
Erythropoietin (EPO): Can be administered to stimulate red blood cell production in cases of severe anemia.
-
Thrombopoietin (TPO) Receptor Agonists: Can be used to increase platelet counts in cases of severe thrombocytopenia.
For detailed protocols, please refer to the Experimental Protocols section.
Q5: What are the suggested dose modification guidelines for Talazoparib in mice based on hematological parameters?
A5: While specific preclinical guidelines are not universally established, the following recommendations are adapted from clinical dose modification protocols and preclinical toxicology principles. These should be adjusted based on the specific experimental goals and the severity of the observed toxicity.
Data Presentation
Table 1: Reference Hematological Values for Common Mouse Strains
| Parameter | C57BL/6 | BALB/c | Athymic Nude |
| White Blood Cells (WBC) (x10³/µL) | 5.6 - 13.4 | 3.5 - 9.2 | 4.0 - 11.0 |
| Neutrophils (%) | 10 - 30 | 22 - 35 | 15 - 40 |
| Lymphocytes (%) | 70 - 90 | 60 - 75 | 55 - 80 |
| Red Blood Cells (RBC) (x10⁶/µL) | 9.6 - 11.3 | 7.3 - 9.2 | 7.0 - 9.5 |
| Hemoglobin (g/dL) | 13.4 - 16.0 | 11.5 - 11.9 | 12.0 - 15.0 |
| Hematocrit (%) | 44 - 54 | 35 - 42 | 38 - 48 |
| Platelets (x10³/µL) | 800 - 1600 | 678 - 879 | 700 - 1500 |
Note: These are approximate ranges and can vary based on the specific laboratory, animal vendor, and analytical equipment. It is highly recommended to establish baseline values in your own facility.
Table 2: Proposed Dose Modification Guidelines for Talazoparib in Mice
| Hematological Parameter | Action Threshold | Recommended Action |
| Neutrophil Count | < 1,000/µL | Withhold Talazoparib until count recovers to ≥ 1,500/µL. Resume at the next lower dose level (e.g., 25% reduction). |
| Platelet Count | < 50,000/µL | Withhold Talazoparib until count recovers to ≥ 75,000/µL. Resume at the next lower dose level. |
| Hemoglobin | < 8 g/dL | Withhold Talazoparib until hemoglobin recovers to ≥ 9 g/dL. Resume at the next lower dose level. Consider supportive care if clinically indicated. |
Experimental Protocols
Protocol 1: Blood Collection from Mice (Saphenous Vein)
-
Restraint: Place the mouse in a suitable restraint device, allowing access to a hind leg.
-
Hair Removal: Gently wipe the lateral aspect of the hind leg with a 70% ethanol-soaked gauze to wet the fur. Shaving is typically not necessary.
-
Vein Visualization: Apply gentle pressure to the upper thigh to engorge the saphenous vein, which will become visible running down the lateral surface of the ankle.
-
Puncture: Using a sterile 25-gauge needle, make a quick, clean puncture of the vein.
-
Collection: Collect the emerging blood droplets into an EDTA-coated micro-collection tube. A maximum of 10% of the total blood volume can be collected every two weeks. For a 25g mouse, this is approximately 150-200 µL.
-
Hemostasis: After collection, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Analysis: Analyze the whole blood sample using a hematology analyzer validated for mouse blood.
Protocol 2: Supportive Care for Myelosuppression in Mice
-
For Neutropenia (G-CSF):
-
Agent: Recombinant murine Granulocyte Colony-Stimulating Factor (G-CSF).
-
Dose: 5-10 µg/kg, administered subcutaneously (SC) once daily.[5]
-
Schedule: Begin administration when the neutrophil count drops below 1,500/µL and continue until the count recovers to a safe level (e.g., >2,000/µL) for 2 consecutive days.
-
-
For Anemia (Erythropoietin):
-
Agent: Recombinant human Erythropoietin (EPO).
-
Dose: 100-200 IU/kg, administered subcutaneously (SC) three times a week.
-
Schedule: Initiate when hemoglobin levels fall below 8 g/dL and continue until recovery to >10 g/dL.
-
-
For Thrombocytopenia (TPO Receptor Agonist):
-
Agent: Romiplostim or a similar TPO receptor agonist.
-
Dose: 10 µg/kg, administered subcutaneously (SC) once a week.[5]
-
Schedule: Administer when platelet counts drop below 50,000/µL and continue until recovery to >75,000/µL.
-
Important Considerations: The use of supportive care agents can influence tumor growth and other experimental endpoints. Therefore, their use should be consistent across all relevant experimental groups, and a separate control group receiving only the supportive care agent(s) should be included to assess their independent effects.
Mandatory Visualization
Caption: Mechanism of Talazoparib-induced hematological toxicity.
Caption: Experimental workflow for managing hematological toxicity.
References
- 1. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urologytimes.com [urologytimes.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigative efficacy of the clinical dosage administration of granulocyte colony-stimulating factor and romiplostim in mice with severe acute radiation syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Bmn-673 (Talazoparib) Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of Bmn-673 (8R,9S), also known as Talazoparib.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of Bmn-673 (Talazoparib)?
Bmn-673 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, which are its primary therapeutic targets.[1][2][3] Its mechanism of action involves not only catalytic inhibition but also trapping of PARP enzymes on DNA, leading to cytotoxic effects in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[1][4][5]
The most well-documented off-target activity of Talazoparib is the potent inhibition of tankyrase 1 and 2 (TNKS1/2), members of the PARP family.[6][7] This off-target effect is noteworthy as TNKS1/2 are involved in various cellular processes, including the Wnt/β-catenin signaling pathway.[6][7]
Q2: How does the selectivity of Bmn-673 for its primary targets compare to its off-targets?
Talazoparib exhibits high affinity for its primary target, PARP1. However, it also shows a uniquely strong affinity for the off-target TNKS1, which is comparable to its affinity for PARP1.[6] This is in contrast to other PARP inhibitors like olaparib, niraparib, and veliparib, which show weaker binding to TNKS1.[6]
Q3: What is the kinase selectivity profile of Bmn-673?
A comprehensive study assessing the interaction of four approved PARP inhibitors with 392 kinases revealed that Talazoparib has a very high degree of kinase selectivity. It showed only weak binding to two kinases, suggesting that off-target effects mediated by kinase inhibition are less likely with this compound compared to some other PARP inhibitors like rucaparib and niraparib.[8]
Q4: What are the potential cellular consequences of TNKS1/2 inhibition by Bmn-673?
Inhibition of TNKS1/2 can impact cellular pathways they regulate. A key pathway is the Wnt/β-catenin signaling pathway, where tankyrases play a role in the degradation of Axin, a component of the β-catenin destruction complex.[6] Inhibition of TNKS1/2 can, therefore, lead to stabilization of Axin and subsequent downregulation of Wnt signaling. Researchers should consider this potential off-target effect when interpreting experimental results.
Q5: How can I experimentally investigate the off-target effects of Bmn-673 in my cellular model?
Several experimental approaches can be employed:
-
Competition Binding Assays: As demonstrated in studies, using biotinylated chemical probes of Talazoparib in competition with the unlabeled drug in cell lysates can help identify engaged targets, including off-targets like TNKS1.[6][7]
-
Western Blotting: To assess the downstream effects of TNKS1/2 inhibition, researchers can perform Western blots to analyze the protein levels of key components of the Wnt/β-catenin pathway, such as β-catenin and Axin.
-
Proteomics Approaches: Unbiased proteomic methods, such as cellular thermal shift assays (CETSA) or mass spectrometry-based proteomics, can provide a global view of protein engagement by Bmn-673 and identify novel off-targets.[9][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected phenotypic effects not explained by PARP1/2 inhibition. | Off-target inhibition of TNKS1/2 affecting the Wnt/β-catenin pathway. | - Assess the status of the Wnt/β-catenin pathway in your experimental system (e.g., measure β-catenin levels).- Use a more selective TNKS inhibitor as a control to dissect the specific effects. |
| Discrepancies between in vitro biochemical assays and cellular responses. | Differences in target engagement and compound accessibility within the cellular environment. | - Perform cellular target engagement assays like CETSA to confirm target interaction in intact cells.- Consider potential roles of drug transporters, as Talazoparib is a known substrate for efflux pumps like P-gp and BCRP.[4] |
| Difficulty in identifying novel off-targets. | The concentration of the drug used may be too low to engage weaker off-targets, or the detection method may lack sensitivity. | - Increase the concentration of Bmn-673 in your screening assay, being mindful of potential toxicity.- Employ highly sensitive proteomic techniques for a comprehensive analysis. |
Quantitative Data Summary
Table 1: Binding Affinities of PARP Inhibitors for PARP1 and TNKS1
| Compound | PARP1 KD (nM) | TNKS1 KD (nM) |
| Talazoparib | 1.2 | 1.5 |
| Olaparib | 1.6 | 120 |
| Niraparib | 2.1 | 180 |
| Veliparib | 2.9 | >10,000 |
Data extracted from a study using surface plasmon resonance (SPR) to measure dissociation constants (KD).[6]
Experimental Protocols
Methodology: Competition Pull-down Assay for Target Engagement
This protocol is adapted from a study investigating Talazoparib's engagement with PARP1 and TNKS1 in cell lysates.[6][7]
-
Cell Lysate Preparation: Prepare lysates from the cell line of interest using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Inhibitor Pre-incubation: Pre-treat the cell lysate with varying concentrations of unlabeled Talazoparib for 30 minutes.
-
Probe Incubation: Add a biotinylated Talazoparib chemical probe to the lysate and incubate for an additional 30 minutes.
-
Streptavidin Pull-down: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins. Incubate with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against PARP1 and TNKS1 to assess the competitive displacement by unlabeled Talazoparib.
Visualizations
Caption: Bmn-673 inhibits PARP1, disrupting DNA single-strand break repair.
Caption: Bmn-673 can inhibit TNKS1/2, affecting Wnt/β-catenin signaling.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. icr.ac.uk [icr.ac.uk]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Talazoparib Bioavailability with Nanoformulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the bioavailability of Talazoparib through nanoformulations.
Frequently Asked Questions (FAQs)
Q1: Why use nanoformulations for Talazoparib?
A1: Talazoparib, a potent PARP inhibitor, has an oral bioavailability of about 56% in rats, which necessitates higher administered doses to achieve therapeutic concentrations at the tumor site.[1][2] This can lead to significant side effects, including grade 3-4 hematologic adverse events.[1] Nanoformulations, such as liposomes, nanoparticles, and nanoemulsions, offer a promising approach to enhance bioavailability, improve tumor targeting through the enhanced permeability and retention (EPR) effect, and reduce systemic toxicity.[2][3][4]
Q2: What is the mechanism of action of Talazoparib?
A2: Talazoparib is a dual-mechanism PARP (poly ADP-ribose polymerase) inhibitor.[5][6] It inhibits the catalytic activity of PARP enzymes, which are crucial for repairing single-strand DNA breaks (SSBs).[7] More importantly, it "traps" PARP enzymes on the DNA at the site of damage, forming PARP-DNA complexes.[6] This trapping prevents the completion of DNA repair, leading to the accumulation of double-strand breaks (DSBs) during DNA replication, which are highly toxic to cancer cells, particularly those with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[6][8][9]
Q3: What are the different types of nanoformulations that have been explored for Talazoparib?
A3: Several types of nanoformulations have been investigated for Talazoparib delivery, including:
-
Liposomes: Bilayer lipid vesicles that can encapsulate both hydrophilic and lipophilic drugs.[2][10]
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core matrix.
-
Polymeric Nanoparticles: Such as those made from poly(lactic-co-glycolic acid) (PLGA), which are biodegradable and biocompatible.[11]
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.[4]
Troubleshooting Guides
Nanoformulation Preparation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor solubility of Talazoparib in the chosen lipid or polymer matrix. | Optimize the lipid or polymer composition. Consider using a cosolvent during the formulation process. Adjust the drug-to-carrier ratio. |
| Drug leakage during the formulation process. | Modify the preparation method (e.g., hydration temperature, sonication time) to ensure proper encapsulation. For liposomes, ensure the hydration temperature is above the lipid transition temperature. | |
| Inconsistent Particle Size (High Polydispersity Index - PDI) | Inefficient homogenization or sonication. | Optimize the duration and power of sonication or the number of passes through the homogenizer. |
| Aggregation of nanoparticles. | Ensure adequate surface coating with stabilizers like PEG. Optimize the zeta potential to ensure sufficient electrostatic repulsion. | |
| Drug Precipitation During Formulation | Exceeding the solubility limit of Talazoparib in the organic solvent. | Prepare a more dilute solution of the drug. Ensure the organic solvent is completely removed during the evaporation step. |
Nanoformulation Characterization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate Particle Size Measurement by Dynamic Light Scattering (DLS) | Sample concentration is too high or too low. | Dilute the sample appropriately (e.g., 1:100 in PBS) to avoid multiple scattering events or a low signal-to-noise ratio.[1] |
| Presence of aggregates or dust. | Filter the sample through a syringe filter (e.g., 0.22 µm) before measurement. | |
| Discrepancy Between DLS and Transmission Electron Microscopy (TEM) Size | DLS measures the hydrodynamic diameter (including the solvent layer), while TEM measures the actual particle size. | This is an expected difference. Report both values as they provide complementary information. |
| Low or Inconsistent Zeta Potential Readings | Improper dilution of the sample. | Dilute the sample in an appropriate buffer with a known ionic strength, such as 0.2X PBS.[12] |
| Contamination of the measurement cell. | Thoroughly clean the zeta potential cell before and after each measurement. | |
| Difficulty in Quantifying Encapsulated Talazoparib by HPLC | Incomplete lysis of the nanoformulation. | Ensure complete disruption of the nanoparticles by using an appropriate lysis agent (e.g., methanol) and sufficient incubation time.[1] |
| Interference from formulation components in the chromatogram. | Optimize the HPLC method (e.g., mobile phase composition, gradient) to achieve good separation of the Talazoparib peak from other components. |
In Vitro & In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Nanoformulation Shows Lower Efficacy In Vitro Compared to Free Drug | Slow release of the drug from the nanoformulation. | Extend the incubation time of the in vitro assay to allow for sufficient drug release. |
| Reduced cellular uptake of the nanoformulation. | Modify the surface charge of the nanoparticles (a slightly positive charge can enhance cellular uptake).[2] | |
| High Toxicity Observed in Animal Studies | The dose of the nanoformulation is too high. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of the nanoformulated Talazoparib. |
| "Burst release" of the drug in vivo. | Optimize the nanoformulation to achieve a more sustained release profile. | |
| Lack of Enhanced Tumor Accumulation In Vivo | The EPR effect is not prominent in the chosen tumor model. | Select a tumor model known to have leaky vasculature. |
| Rapid clearance of the nanoformulation from circulation. | Ensure the nanoparticles are adequately coated with PEG to prolong circulation time. |
Data Presentation
Table 1: Physicochemical Properties of Talazoparib Nanoformulations
| Nanoformulation Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomal Nanoparticles | 74.5 ± 11.0 | Not Reported | 15.3 ± 1.6 | 83.0 ± 5.9 | [2] |
| Lipid Nanoparticles | ~70 | 0.224 ± 0.009 | 3.98 ± 2.3 | 76.9 ± 11.35 | [1] |
| PLGA Nanoparticles | Not Reported | Not Reported | Not Reported | 65.17 ± 0.50 | [11] |
| Nanoemulsion | 151.4 ± 0.7 | 0.120 ± 0.010 | -33.30 ± 1.22 | >99 | [4] |
Table 2: In Vivo Efficacy of Talazoparib Nanoformulations
| Animal Model | Nanoformulation | Treatment Regimen | Outcome | Reference |
| Brca1Co/Co;MMTV-Cre;p53+/- mice (spontaneous breast cancer) | Liposomal Nanoparticles (NanoTLZ) | 0.33 mg/kg, i.v. | Significantly prolonged overall survival compared to free Talazoparib (oral and i.v.). Reduced toxicity (no significant weight loss or alopecia). | [2][12] |
| Brca peritoneal cancer model | Lipid Nanoparticles (NanoTalazoparib) | 0.33 mg/kg, i.p., 3 times weekly | Slowed disease progression and significantly reduced ascites formation compared to controls. Increased tumor growth inhibition from 34% (oral) to 64% (NanoTalazoparib). | [1] |
Experimental Protocols
Protocol 1: Preparation of Liposomal Talazoparib (NanoTLZ)
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Talazoparib
-
Methanol/Ethanol mixture
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Individually dissolve DPPC, cholesterol, DOTAP, and DSPE-PEG2000 in a methanol/ethanol mixture at a molar ratio of 65:29:2:4.[2]
-
Dissolve Talazoparib in DMF to a concentration of 11.17 mM.[2]
-
Mix the lipid and drug solutions.
-
Form nanoparticles via nanoprecipitation using a NanoAssemblr Benchtop instrument with a total flow rate of 4 ml/min and an aqueous to organic flow rate ratio of 3:1.[2]
-
Remove organic solvents by evaporation under argon.[2]
-
Dialyze the nanoparticle suspension against PBS for 30 minutes to remove any remaining organic solvent and unencapsulated drug.[2]
Protocol 2: Characterization of Talazoparib Nanoformulations
1. Size and Zeta Potential Measurement:
-
Dilute the nanoparticle suspension (e.g., 1:100) in PBS or 0.2X PBS.[1][12]
-
Measure the size and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Brookhaven 90Plus analyzer equipped with ZetaPALS).[1][12]
-
For size confirmation, perform transmission electron microscopy (TEM) using a negative stain (e.g., 1.5% phosphotungstic acid or 1.0% uranyl acetate).[1][12]
2. Encapsulation Efficiency and Drug Loading:
-
Lyse a known volume of the nanoparticle suspension with methanol to release the encapsulated Talazoparib.[1][12]
-
Centrifuge the lysed suspension to pellet any insoluble material.
-
Analyze the supernatant for Talazoparib concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[1][12]
-
Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
3. In Vitro Drug Release:
-
Place a known concentration of the Talazoparib nanoformulation into a dialysis bag with a specific molecular weight cut-off (e.g., 50 kDa).[4]
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.[4]
-
At predetermined time intervals, collect aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of released Talazoparib in the aliquots by HPLC.
Visualizations
Caption: Talazoparib's mechanism of action via PARP inhibition and trapping.
Caption: Experimental workflow for developing Talazoparib nanoformulations.
Caption: Logical workflow for troubleshooting nanoformulation experiments.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Evaluation of Talazoparib Nanoemulsion for Systemic Therapy of BRCA1-mutant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing | MDPI [mdpi.com]
- 6. In vitro analysis of PARP inhibitor nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PARP Inhibition Assays
Welcome to the Technical Support Center for PARP Inhibition Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common types of PARP inhibitor assays?
A1: The primary categories of PARP inhibitor assays include:
-
Enzymatic Assays: These directly measure the inhibition of PARP enzyme activity and are often used for high-throughput screening of potential inhibitors.[1] Common formats are colorimetric, chemiluminescent, and fluorescence-based.[1]
-
Cell-Based Assays: These evaluate the effects of PARP inhibitors on cellular processes, such as cell viability and DNA damage, particularly in cell lines with specific genetic backgrounds (e.g., BRCA mutations) to assess synthetic lethality.[1]
-
PARP Trapping Assays: These specialized assays quantify the ability of an inhibitor to trap PARP enzymes on DNA, which is a critical mechanism for the cytotoxicity of many PARP inhibitors.[1][2]
-
In Vivo Assays: Conducted in animal models, these assays assess the efficacy, toxicity, and pharmacokinetic/pharmacodynamic properties of PARP inhibitors in a whole-organism context.[1]
Q2: How do I select the appropriate PARP inhibitor assay for my research?
A2: The choice of assay depends on your research objective:
-
For initial screening of compound libraries to identify potential inhibitors, enzymatic assays are typically employed.[1]
-
To understand the biological effects of PARP inhibition in a cellular context, such as synthetic lethality, cell-based viability or DNA damage assays are more suitable.
-
To investigate a key mechanism of action for many potent PARP inhibitors, PARP trapping assays are essential as trapping efficiency often correlates strongly with anti-cancer activity.[1]
Enzymatic Assays
Q3: My enzymatic assay is showing high background noise. What are the likely causes?
A3: High background in enzymatic assays can stem from several factors:
-
Compound Interference: The inhibitor itself might be fluorescent or colored, which can interfere with the assay's readout.[1]
-
Contaminated Reagents: Buffers, enzymes, or substrates could be contaminated.[1]
-
Non-specific Binding: In ELISA-based formats, insufficient washing can result in the non-specific binding of detection antibodies.[1]
-
Sub-optimal Reagent Concentrations: Incorrect concentrations of the enzyme, NAD+, or DNA can contribute to high background.[1]
Q4: Why are the IC50 values for my inhibitor inconsistent between experiments?
A4: Inconsistent IC50 values are a frequent challenge and can be attributed to:
-
Variability in Reagent Lots: Different batches of the PARP enzyme or other critical reagents may have varying activity levels.[1] It is important to perform lot-to-lot validation.
-
Assay Conditions: Minor fluctuations in incubation time, temperature, or buffer composition can affect the results.[1]
-
DMSO Concentration: The final concentration of DMSO, used to dissolve inhibitors, should be consistent across all wells, ideally below 1%.[1][3]
-
Pipetting Errors: Inaccurate pipetting, particularly during the preparation of inhibitor dilutions, can introduce significant variability.[1]
Cell-Based Assays
Q5: I am not observing the expected synthetic lethality in my BRCA-mutant cell line with a known PARP inhibitor. What could be wrong?
A5: Several factors could lead to a lack of expected synthetic lethality:
-
Cell Line Integrity: The BRCA-mutant cell line may have acquired resistance, or there could be issues with cell line misidentification or contamination.[1] It is advisable to authenticate cell lines using methods like short tandem repeat (STR) profiling.[1]
-
Assay Duration: The timeframe of the cell viability assay may be too short to observe the full cytotoxic effect of the PARP inhibitor.[1]
-
Inhibitor Potency and Concentration: The concentration range of the inhibitor might not be suitable for the specific cell line being used.[1]
-
Inhibitor Stability: Ensure that the inhibitor stock solution is stored correctly and that fresh dilutions are prepared for each experiment to prevent degradation.[4]
Q6: What is "PARP trapping," and how does it influence my results?
A6: PARP trapping is a key mechanism where PARP inhibitors stabilize the PARP-DNA complex, preventing the enzyme from detaching after DNA repair.[4] This trapped complex is itself cytotoxic, particularly during DNA replication, as it can lead to collapsed replication forks and cell death.[4] The efficiency of PARP trapping varies among different inhibitors and can be a more significant contributor to cytotoxicity than the direct inhibition of PARP enzymatic activity.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Enzymatic Assays
| Potential Cause | Troubleshooting & Optimization |
| Reagent Variability | Validate new lots of PARP enzyme and critical reagents to ensure consistent activity. |
| Assay Conditions | Strictly adhere to a consistent incubation time and temperature. Ensure buffer composition is identical across all experiments. |
| DMSO Concentration | Maintain a constant and low (ideally <1%) final DMSO concentration in all wells.[1][3] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. Prepare inhibitor dilutions carefully. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Store stock solutions according to the manufacturer's instructions.[4] |
Issue 2: High Background in Fluorescence-Based Assays
| Potential Cause | Troubleshooting & Optimization |
| Compound's Intrinsic Fluorescence | Run a control with the compound alone (without enzyme) to measure its intrinsic fluorescence and subtract this value from the experimental wells.[1] |
| Sub-optimal Reagent Concentrations | Titrate the PARP enzyme and NAD+ to determine their optimal concentrations for a good signal-to-background ratio.[1] |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers. |
| Well-to-Well Variability | Avoid using the outer wells of the plate, which are prone to edge effects.[1] Ensure thorough mixing of reagents in each well. |
Issue 3: Unexpected Results in Cell-Based Viability Assays
| Potential Cause | Troubleshooting & Optimization |
| Cell Line Issues | Authenticate cell lines via STR profiling.[1] Regularly test for mycoplasma contamination. |
| Inconsistent Cell Seeding | Use a precise method for cell counting and ensure uniform cell numbers across all wells.[4] |
| Acquired Resistance | Test for potential resistance mechanisms, such as BRCA reversion mutations.[1] |
| Off-Target Effects | The inhibitor may have off-target effects causing cytotoxicity independent of PARP inhibition.[4] Review literature for known off-target activities. |
| Variable Incubation Times | Adhere to a consistent incubation time for the inhibitor in all experiments.[4] |
| Cellular NAD+ Levels | Be aware that cellular metabolic states can alter NAD+ levels, which could indirectly affect the apparent potency of the inhibitor as PARP enzymes use NAD+ as a substrate.[4] |
Experimental Protocols
Protocol 1: General Fluorescence-Based PARP1 Enzymatic Assay
This protocol is adapted from a method that quantifies the remaining NAD+ after the PARP1 reaction.[1]
Materials:
-
Black 96-well plate
-
Recombinant PARP1 enzyme
-
Activated DNA
-
NAD+
-
PARP inhibitor
-
PARP assay buffer
-
Formic acid
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the PARP inhibitor in PARP assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., 1%).[1]
-
In each well of the 96-well plate, add the following components:
-
PARP assay buffer
-
Activated DNA
-
NAD+
-
PARP inhibitor at the desired concentration
-
-
Initiate the reaction by adding the PARP1 enzyme. The enzyme concentration should be pre-determined to achieve approximately 70% NAD+ conversion in the no-inhibitor control.[1]
-
Incubate the plate on a shaker at room temperature for a defined period (e.g., 90 minutes).[1]
-
Stop the reaction by adding formic acid to each well.[1]
-
Develop the fluorescent signal according to the specific assay kit's instructions, which may involve a heating step.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
Protocol 2: Cell-Based PARP Activity Assay (Chemiluminescent)
Materials:
-
Histone-coated 96-well plates
-
Cell culture reagents
-
PARP inhibitor
-
Lysis buffer
-
BCA protein assay kit
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor for a specified time (e.g., 1 hour).[1]
-
Harvest and lyse the cells in PARP buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Normalize the protein concentration of all samples.[1]
-
Add the cell lysates to the histone-coated wells of the assay plate.
-
Add biotinylated NAD+ to initiate the PARP reaction and incubate.
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP and incubate.
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add the chemiluminescent substrate and measure the signal using a luminometer.
-
Calculate the IC50 value from the dose-response curve.
Visualizations
References
Determining the Maximum Tolerated Dose (MTD) of BMN-673 (Talazoparib): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for determining the Maximum Tolerated Dose (MTD) of BMN-673, a potent PARP1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the established Maximum Tolerated Dose (MTD) of BMN-673 as a monotherapy in clinical settings?
A1: The recommended Phase II dose and MTD of single-agent BMN-673 (Talazoparib) in patients with advanced solid tumors, including those with BRCA mutations, has been established as 1.0 mg (1000 µg) administered orally once daily.[1][2][3] This determination was made through a Phase 1, first-in-human, dose-escalation study.[2]
Q2: What are the primary dose-limiting toxicities (DLTs) observed with BMN-673?
A2: The primary dose-limiting toxicity (DLT) for BMN-673 is thrombocytopenia (a low blood platelet count).[1][3] In dose-escalation studies, grade 3 and 4 thrombocytopenia were observed at doses of 0.9 mg/day and 1.1 mg/day, which led to the establishment of the 1.0 mg/day MTD.[2] Other significant hematologic toxicities include anemia and neutropenia.[1][2]
Q3: What are the common adverse events associated with BMN-673 treatment at or near the MTD?
A3: Common treatment-related adverse events, which are generally manageable, include fatigue, nausea, anemia, thrombocytopenia, alopecia (hair loss), and neutropenia.[1][2][3] Myelosuppression is a notable side effect with chronic dosing.[3]
Q4: What is a typical starting dose and escalation scheme for a preclinical in vivo MTD study in mice?
A4: In preclinical studies using mouse xenograft models, BMN-673 has been shown to be well-tolerated at oral doses of 0.1 mg/kg/day and 0.33 mg/kg/day for 28 consecutive days, demonstrating significant anti-tumor activity at these levels.[4] A starting dose for an MTD study could be informed by these effective and well-tolerated doses, with subsequent escalation following a standard design, such as a 3+3 design, to monitor for toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected severe toxicity at a low dose in a preclinical study. | - Animal strain sensitivity: Different mouse or rat strains can have varied metabolic profiles and sensitivities to drug toxicity.- Vehicle formulation issues: The vehicle used for drug administration may cause unexpected adverse effects.- Dosing error: Incorrect calculation or administration of the dose. | - Review literature for the specific animal strain's sensitivity to PARP inhibitors.- Run a vehicle-only control group to assess tolerability.- Double-check all dose calculations and administration procedures. |
| High variability in toxicity among animals in the same dose cohort. | - Inconsistent drug administration: Variability in gavage technique or injection site.- Underlying health differences in animals: Subclinical infections or other health issues can affect drug tolerance. | - Ensure all personnel are proficient and consistent in the chosen administration route.- Source animals from a reputable vendor and allow for an adequate acclimatization period. Monitor for any signs of illness prior to study initiation. |
| Difficulty in establishing a clear MTD due to a shallow dose-response curve for toxicity. | - Compound characteristics: The therapeutic index of the compound may be very narrow.- Endpoint selection: The chosen endpoints for toxicity may not be sensitive enough. | - Consider using smaller dose increments in the escalation phase.- Expand the panel of toxicity endpoints to include more sensitive measures such as specific serum biomarkers, detailed hematological analysis, and histopathology of key organs. |
| Discrepancy between preclinical MTD and clinically observed MTD. | - Interspecies differences: Significant pharmacokinetic and pharmacodynamic differences exist between rodents and humans.- Disease state of clinical population: Patients in clinical trials often have co-morbidities and have received prior treatments that can affect drug tolerance. | - Utilize allometric scaling and pharmacokinetic/pharmacodynamic (PK/PD) modeling to better predict human equivalent doses from preclinical data.- Acknowledge that preclinical MTD is a starting point and that the true human MTD must be determined in carefully controlled clinical trials. |
Quantitative Data Summary
Table 1: Clinical MTD and Dose-Limiting Toxicities of BMN-673 (Talazoparib)
| Study Population | Therapy | MTD | Primary Dose-Limiting Toxicity (DLT) | Reference |
| Advanced Solid Tumors (gBRCA1/2 mutations) | Monotherapy | 1.0 mg/day | Thrombocytopenia | [2] |
| Advanced Solid Tumors | Monotherapy | 1000 µ g/day | Thrombocytopenia | [1] |
| Advanced Hematologic Malignancies (AML/MDS) | Monotherapy | Exceeded at 2.0 mg/day | Hematologic | [5] |
| Advanced Hematologic Malignancies (CLL/MCL) | Monotherapy | Exceeded at 0.9 mg/day | Hematologic | [5] |
| Advanced Solid Tumors | with Carboplatin + Paclitaxel (Schedule A: 7-day) | 250 mcg/day | Myelosuppression (Neutropenia) | [6] |
| Advanced Solid Tumors | with Carboplatin + Paclitaxel (Schedule B: 3-day) | 250 mcg/day | Myelosuppression | [6] |
Table 2: Preclinical Tolerability and Efficacy of BMN-673 in Mice
| Xenograft Model | Dose | Dosing Schedule | Observed Outcome | Reference |
| MX-1 (Human Mammary Carcinoma) | 0.1 mg/kg/day | Oral, Once daily for 28 days | Well-tolerated, small effect on tumor growth | [4] |
| MX-1 (Human Mammary Carcinoma) | 0.33 mg/kg/day | Oral, Once daily for 28 days | Well-tolerated, significant tumor growth inhibition (4/6 mice with complete response) | [4] |
| Pediatric Cancer Models | 0.33 mg/kg | Oral, Twice daily (Mon-Fri), Once daily (Weekends) for 28 days | Statistically significant differences in event-free survival in 17/43 models | [7] |
Experimental Protocols
Protocol 1: In Vivo MTD Determination in Mice (3+3 Dose Escalation Design)
-
Animal Model: Select an appropriate mouse strain (e.g., athymic nu/nu mice for xenograft studies). House animals in accordance with institutional guidelines.
-
Drug Formulation: Prepare BMN-673 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dose Selection: Based on existing preclinical data, select a starting dose (e.g., 0.1 mg/kg). Subsequent dose levels should be escalated by a predetermined factor (e.g., 1.5-2x).
-
Study Design (3+3 Escalation):
-
Enroll a cohort of 3 mice at the starting dose level.
-
Administer BMN-673 orally once daily for a defined period (e.g., 14 or 28 days).
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded at least three times a week.
-
Toxicity Evaluation:
-
If 0/3 animals experience a DLT, escalate to the next dose level with a new cohort of 3 mice.
-
If 1/3 animals experience a DLT, expand the cohort to 6 mice at the same dose level.
-
If the DLT is observed in ≤1/6 animals, escalate to the next dose level.
-
If the DLT is observed in ≥2/6 animals, the MTD has been exceeded. The MTD is the previous dose level.
-
-
If ≥2/3 animals experience a DLT, the MTD has been exceeded. The MTD is the previous dose level.
-
-
-
Endpoint Analysis: At the end of the study, or if humane endpoints are reached, perform a complete necropsy. Collect blood for hematology and serum chemistry analysis. Key organs (e.g., liver, spleen, bone marrow) should be collected for histopathological examination.
-
Definition of DLT: A dose-limiting toxicity in preclinical studies is typically defined as a certain percentage of body weight loss (e.g., >20%), significant changes in hematological parameters, or severe clinical signs of distress.
Visualizations
Caption: 3+3 Dose Escalation Workflow for MTD Determination.
Caption: BMN-673 Mechanism of Action via PARP Inhibition.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I trial of talazoparib in patients with advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of talazoparib (BMN 673) combined with carboplatin and paclitaxel in patients with advanced solid tumors (NCI9782) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial testing (stage 1) of the PARP inhibitor BMN 673 by the pediatric preclinical testing program: PALB2 mutation predicts exceptional in vivo response to BMN 673 - PubMed [pubmed.ncbi.nlm.nih.gov]
BMN-673 (Talazoparib) Dosing Frequency: A Technical Overview for Researchers
This technical support guide addresses frequently asked questions regarding the efficacy of once-daily (QD) versus twice-daily (BID) dosing of BMN-673 (Talazoparib), a potent PARP1/2 inhibitor. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is there a difference in the anti-tumor efficacy of BMN-673 when administered once daily versus twice daily?
A1: Preclinical studies in mouse xenograft models have demonstrated that twice-daily (BID) dosing of BMN-673 can be more effective than once-daily (QD) dosing at the same total daily dose.[1][2] In a study using an MX-1 human mammary carcinoma xenograft model, a BID regimen of 0.165 mg/kg resulted in complete responses in all treated mice, with no tumor regrowth after cessation of treatment.[1][2] In contrast, a QD regimen of 0.33 mg/kg led to complete responses in four out of six mice, with eventual tumor re-establishment after the treatment period.[1] The rationale for the enhanced efficacy with BID dosing in mice is attributed to the need for continuous suppression of PARP activity, as PAR levels were observed to partially recover between 8 and 24 hours after a single dose.[1][2]
However, it is crucial to note that the pharmacokinetic properties of BMN-673 differ significantly between mice and humans. BMN-673 has a much longer half-life in humans.[1] Consequently, once-daily dosing in human patients is expected to be sufficient to maintain continuous PARP suppression and achieve the desired anti-cancer effect.[1] Clinical trials in humans have established a recommended Phase 2 dose of 1 mg taken orally once daily.[3][4][5][6][7]
Q2: What is the rationale for exploring twice-daily dosing in preclinical models?
A2: The exploration of twice-daily dosing in preclinical mouse models was prompted by pharmacodynamic data showing that PARP (Poly (ADP-ribose) polymerase) activity in tumors began to recover 8 to 24 hours after a single oral dose of BMN-673.[1][2] To achieve maximal anti-tumor effect through continuous PARP inhibition, a twice-daily regimen was hypothesized to be more effective by preventing this recovery.[1][2]
Q3: What are the key takeaways from the preclinical once-daily versus twice-daily dosing studies?
A3: The primary takeaway is that in mouse models, maintaining continuous suppression of PARP1/2 is critical for achieving the optimal therapeutic effect of BMN-673 as a single agent.[1] While a once-daily dose of 0.33 mg/kg significantly inhibited tumor growth and induced complete responses, a twice-daily regimen of 0.165 mg/kg not only achieved a higher rate of complete responses but also prevented tumor regrowth after treatment cessation.[1][2]
Quantitative Data Summary
The following table summarizes the key efficacy data from the preclinical comparison of once-daily versus twice-daily BMN-673 dosing in the MX-1 xenograft model.
| Dosing Regimen | Total Daily Dose | Number of Animals with Complete Response (CR) | Tumor Regrowth After Treatment Cessation | Reference |
| 0.33 mg/kg QD | 0.33 mg/kg | 4 out of 6 | Yes | [1] |
| 0.165 mg/kg BID | 0.33 mg/kg | 6 out of 6 | No | [1][2] |
Experimental Protocols
In Vivo Xenograft Efficacy Study (MX-1 Model)
-
Animal Model: Female athymic nu/nu mice.
-
Tumor Inoculation: Subcutaneous inoculation of MX-1 human mammary carcinoma cells.[1]
-
Treatment Groups:
-
Efficacy Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition and regression. Complete response (CR) was defined as an impalpable tumor.[1]
-
Post-Treatment Monitoring: Animals were monitored for tumor regrowth after the 28-day treatment period.[1]
In Vivo PARP Inhibition Assay
-
Animal Model: MX-1 xenograft-bearing mice.
-
Treatment: A single oral administration of 1 mg/kg BMN-673.[1]
-
Sample Collection: Tumors were collected at 2, 8, and 24 hours post-dosing.
-
Analysis: PAR (Poly (ADP-ribose)) levels in the tumor tissue were measured to determine the extent and duration of PARP inhibition.[1]
Visualizations
Caption: BMN-673 inhibits PARP, leading to synthetic lethality.
References
- 1. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 6. Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation - The Oncology Pharmacist [theoncologypharmacist.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Talazoparib Treatment Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PARP inhibitor, Talazoparib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during long-term treatment studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during your experiments with Talazoparib.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: Why am I observing significant variability in the IC50 value of Talazoparib across different experiments with the same cell line?
A: Fluctuations in IC50 values are a common issue in long-term cell culture experiments. Several factors can contribute to this variability:
-
Cell Line Stability: Over time and with increasing passage numbers, cell lines can exhibit genetic drift, leading to changes in their sensitivity to drugs.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatment.
-
Reagent Variability: Inconsistent quality or concentration of reagents, such as cell culture media, serum, and the Talazoparib compound itself, can affect results.
-
Experimental Conditions: Variations in cell seeding density, incubation time, and plate uniformity can introduce variability.
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell line using methods like short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination.
-
Standardize Protocols: Maintain a consistent protocol for cell seeding density, treatment duration, and assay procedures.
-
Reagent Quality Control: Use high-quality reagents and ensure proper storage and handling of the Talazoparib stock solution. Prepare fresh dilutions for each experiment.
-
Control Plates: Include appropriate controls in every experiment, including untreated cells and cells treated with a vehicle control (e.g., DMSO).
Issue 2: Difficulty in Establishing a Talazoparib-Resistant Cell Line
Q: I'm trying to generate a Talazoparib-resistant cell line by continuous exposure to the drug, but the cells are not developing resistance and are dying off.
A: Establishing a stable drug-resistant cell line can be a lengthy and challenging process. Common reasons for failure include:
-
Inappropriate Starting Concentration: Starting with a Talazoparib concentration that is too high can lead to widespread cell death before resistance mechanisms can emerge.
-
Insufficient Treatment Duration: Resistance development is a gradual process that can take several months.[1]
-
Lack of Cellular Heterogeneity: The parental cell line may lack the necessary genetic or epigenetic diversity for resistant clones to arise.
Troubleshooting Steps:
-
Dose Escalation Strategy: Start with a low concentration of Talazoparib (e.g., IC20-IC30) and gradually increase the dose as the cells adapt and resume proliferation.
-
Pulsatile Dosing: Alternatively, use a pulse-treatment approach where cells are exposed to a higher concentration of Talazoparib for a short period, followed by a recovery phase in drug-free medium.
-
Monitor Cell Proliferation: Closely monitor the growth rate of the cells. A decrease in proliferation is expected initially, followed by a recovery as resistant populations emerge.
-
Clonal Selection: Once a resistant population is established, consider using single-cell cloning to isolate and expand highly resistant clones.
Issue 3: Low Signal or High Background in PARP Trapping Assays
Q: My PARP trapping assay is yielding a low signal-to-noise ratio, making it difficult to interpret the results.
A: PARP trapping assays measure the stabilization of the PARP-DNA complex by inhibitors like Talazoparib.[2] Low signal or high background can be caused by several factors:
-
Suboptimal Inhibitor Concentration: The concentration of Talazoparib may be too low to induce significant PARP trapping.
-
Inefficient Cell Lysis and Fractionation: Incomplete separation of chromatin-bound PARP from soluble PARP can lead to inaccurate results.
-
Antibody Issues: The primary antibody against PARP1 may have low affinity or be used at a suboptimal dilution.
Troubleshooting Steps:
-
Optimize Talazoparib Concentration: Perform a dose-response experiment to determine the optimal concentration of Talazoparib for inducing PARP trapping in your cell line.
-
Validate Lysis and Fractionation: Ensure your protocol for subcellular fractionation effectively separates the chromatin-bound proteins. You can validate this by checking for the presence of histone proteins (e.g., Histone H3) exclusively in the chromatin fraction.
-
Antibody Titration: Titrate your anti-PARP1 antibody to find the optimal concentration that provides a strong signal with low background.
-
Include Positive and Negative Controls: Use a known potent PARP trapping agent as a positive control and a vehicle-treated sample as a negative control.
Quantitative Data Summary
The following tables summarize key quantitative data related to Talazoparib's activity and resistance.
Table 1: In Vitro IC50 Values of Talazoparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) | Reference |
| Capan-1 | Pancreatic | BRCA2 mutant | 5.0 | [3] |
| MX-1 | Breast | BRCA1/2 wild-type | 0.4 | N/A |
| HCC1937 | Breast | BRCA1 mutant | 0.9 | N/A |
| UWB1.289 | Ovarian | BRCA1 mutant | 1.2 | N/A |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Common Adverse Events Associated with Long-Term Talazoparib Treatment (Clinical Data)
| Adverse Event | Grade 1-2 (%) | Grade 3-4 (%) | Management Strategies |
| Anemia | 25 | 39 | Dose reduction, blood transfusion |
| Neutropenia | 15 | 21 | Dose reduction, G-CSF administration |
| Thrombocytopenia | 20 | 15 | Dose reduction, platelet transfusion |
| Fatigue | 49 | 7 | Supportive care, dose modification |
| Nausea | 42 | 4 | Antiemetic medication |
Data compiled from clinical trial information.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the cytotoxic effect of Talazoparib on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Talazoparib stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium.[3]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Talazoparib in complete medium. A common concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest Talazoparib dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Talazoparib or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Endpoint Measurement:
-
For MTT Assay:
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[4][5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure luminescence with a luminometer.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of Talazoparib concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression.
-
Protocol 2: Establishing a Talazoparib-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to Talazoparib.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
Talazoparib stock solution
-
Cell culture flasks
Procedure:
-
Determine Initial IC50:
-
Perform a cell viability assay (as described in Protocol 1) to determine the initial IC50 of Talazoparib for the parental cell line.
-
-
Continuous Exposure with Dose Escalation:
-
Start by culturing the parental cells in a medium containing a low concentration of Talazoparib (e.g., IC20-IC30).
-
Monitor the cells for signs of recovery and proliferation. This may take several weeks.
-
Once the cells are growing steadily, gradually increase the concentration of Talazoparib in the culture medium. A common approach is to double the concentration at each step.
-
Continue this process of dose escalation over several months until the cells can tolerate a significantly higher concentration of Talazoparib (e.g., 10-fold or higher than the initial IC50).
-
-
Characterization of Resistant Cells:
-
Perform a cell viability assay to confirm the shift in the IC50 value compared to the parental cell line.
-
Investigate the mechanisms of resistance by analyzing the expression of drug efflux pumps (e.g., ABCG2), DNA repair proteins (e.g., RAD51), and the status of the PARP1 gene.
-
Periodically culture the resistant cells in a drug-free medium to assess the stability of the resistant phenotype.
-
Protocol 3: PARP Trapping Assay (Immunofluorescence-Based)
Objective: To visualize and quantify the trapping of PARP1 on chromatin following Talazoparib treatment.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Talazoparib
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against PARP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Talazoparib and a vehicle control for the specified duration (e.g., 4-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-PARP1 antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the intensity of the nuclear PARP1 fluorescence signal in individual cells using image analysis software (e.g., ImageJ). An increase in nuclear PARP1 intensity in Talazoparib-treated cells compared to controls indicates PARP trapping.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Talazoparib's dual mechanism of PARP inhibition and trapping.
References
Validation & Comparative
A Head-to-Head Comparison: The Superior Efficacy of the (8R,9S)-Diastereomer of Talazoparib (BMN-673) Over its Racemate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the development of potent and selective PARP (Poly ADP-ribose polymerase) inhibitors has marked a significant advancement, particularly for cancers harboring DNA repair deficiencies. Talazoparib, also known as BMN-673, stands out as a highly potent PARP1/2 inhibitor. This guide provides an objective comparison of the efficacy of the specific (8R,9S)-diastereomer of Talazoparib against its racemic mixture, supported by experimental data, to underscore the critical role of stereochemistry in drug activity.
Talazoparib's mechanism of action involves the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[1] By blocking this repair pathway, Talazoparib leads to the accumulation of DNA damage and subsequent cell death, a process particularly effective in tumor cells with pre-existing defects in homologous recombination repair, such as those with BRCA1/2 mutations.[2] A key feature of Talazoparib's potency is its ability to trap PARP enzymes on DNA, creating cytotoxic complexes that disrupt DNA replication.[1][3]
Comparative Efficacy: (8R,9S)-Diastereomer vs. Racemate
The profound impact of stereochemistry on the biological activity of Talazoparib is clearly demonstrated by comparing the active (8R,9S)-diastereomer (BMN-673) with its racemic mixture (LT-00628) and its corresponding inactive trans-isomer (LT-00674). Experimental data reveals a significant difference in their ability to inhibit the PARP1 enzyme.
| Compound | Stereochemistry | PARP1 IC50 (nM) |
| BMN-673 | (8R,9S) | 0.57 [4][5] |
| LT-00628 | Racemic Mixture | 1.82 [4] |
| LT-00674 | Inactive trans-isomer | >100 [4] |
Table 1: Comparison of PARP1 inhibitory activity. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the PARP1 enzyme activity.
As the data illustrates, the purified (8R,9S)-diastereomer, BMN-673, is substantially more potent at inhibiting PARP1 than the racemic mixture, LT-00628. The racemate, which is primarily composed of the active and inactive trans-isomers, exhibits an intermediate inhibitory activity.[4] The other trans-isomer, LT-00674, is largely inactive, highlighting that the specific spatial arrangement of the atoms in the (8R,9S) configuration is critical for its potent enzymatic inhibition.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Talazoparib's stereoisomers.
PARP1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins (substrate)
-
Biotinylated NAD+ (co-substrate)
-
Streptavidin-HRP (horseradish peroxidase) conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer
-
Wash buffer
-
Stop solution
-
96-well plates
-
Test compounds (BMN-673, LT-00628, LT-00674) dissolved in DMSO
Procedure:
-
Coating: Coat a 96-well plate with histone proteins and incubate overnight.
-
Washing: Wash the plate to remove unbound histones.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Enzyme Addition: Add the recombinant PARP1 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate to allow for the enzymatic reaction to occur.
-
Co-substrate Addition: Add biotinylated NAD+ to each well and incubate.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
-
Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular PAR Synthesis Assay
This assay measures the ability of a compound to inhibit the formation of poly(ADP-ribose) (PAR) within cells, a direct downstream effect of PARP activation.
Materials:
-
Cancer cell line (e.g., LoVo)[4]
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂) to induce PAR synthesis
-
Test compounds (BMN-673, LT-00628, LT-00674)
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
ELISA or Western blot reagents
-
96-well plates or cell culture dishes
Procedure:
-
Cell Seeding: Seed cells in 96-well plates or culture dishes and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.
-
PAR Synthesis Induction: Expose the cells to H₂O₂ to stimulate PARP activity and PAR synthesis.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
PAR Detection (ELISA method):
-
Coat an ELISA plate with the cell lysates.
-
Add the anti-PAR primary antibody.
-
Add the HRP-conjugated secondary antibody.
-
Add the HRP substrate and measure the resulting signal.
-
-
Data Analysis: Determine the concentration of the compound that results in a 50% reduction in PAR levels (EC50).
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., BRCA1/2 mutant and wild-type)
-
Cell culture medium and supplements
-
Test compounds (BMN-673, LT-00628, LT-00674)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: After cell attachment, add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PARP inhibition pathway and a typical experimental workflow.
Figure 1: Mechanism of Talazoparib-induced synthetic lethality.
Figure 2: Workflow for comparing the in vitro efficacy of Talazoparib stereoisomers.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Talazoparib Demonstrates Superior PARP Trapping Potency Over Olaparib
A comprehensive analysis of preclinical data reveals that talazoparib exhibits significantly higher potency in trapping Poly (ADP-ribose) polymerase (PARP) enzymes on DNA compared to olaparib. This enhanced trapping capability is a key differentiator between the two PARP inhibitors and is believed to be a primary driver of talazoparib's heightened cytotoxicity in cancer cells.
Talazoparib's ability to trap PARP on DNA is reported to be 100- to 1,000-fold greater than that of olaparib.[1] This stark difference in trapping efficiency is not mirrored in their catalytic inhibition of PARP, where the two drugs show more comparable potencies.[2] While both inhibitors function by binding to the catalytic domain of PARP, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains and subsequent recruitment of DNA repair machinery, the stability of the PARP-DNA complex they induce differs substantially.[3][4]
The prevailing hypothesis for this disparity is that talazoparib's more extensive network of interactions with conserved residues in the active site of PARP1 leads to a more pronounced inhibition of PARP1 activity and, consequently, a more stable trapping of the enzyme at sites of DNA damage.[1] This potent trapping transforms the PARP enzyme into a DNA lesion itself, obstructing DNA replication and transcription, ultimately leading to cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[4][5]
Quantitative Comparison of Inhibitory and Trapping Potency
The following table summarizes the key quantitative parameters for talazoparib and olaparib, highlighting the significant difference in their PARP trapping capabilities.
| Parameter | Talazoparib | Olaparib | Reference(s) |
| PARP1 Catalytic Inhibition (IC50) | ~1 nM | ~1-5 nM | [3] |
| PARP2 Catalytic Inhibition (IC50) | ~1.5 nM | ~1-2 nM | [3] |
| Relative PARP Trapping Potency | Very High | Moderate | [3] |
| Fold-Increase in Trapping vs. Olaparib | ~100-fold | - | [2][6] |
Signaling Pathway and Mechanism of Action
Both talazoparib and olaparib interrupt the single-strand break (SSB) repair pathway mediated by PARP1. In response to DNA damage, PARP1 is recruited to the site of an SSB. It then synthesizes PAR chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process. The key distinction lies in the subsequent fate of the PARP1 enzyme. With olaparib, the catalytically inactive PARP1 eventually dissociates from the DNA. In contrast, talazoparib "traps" the PARP1 on the DNA, creating a cytotoxic complex.
Caption: Mechanism of PARP inhibition and trapping by talazoparib and olaparib.
Experimental Protocols
The assessment of PARP trapping potency is crucial for differentiating between PARP inhibitors. Below are outlines of key experimental methodologies used to generate the comparative data.
Chromatin Fractionation Assay for PARP Trapping
This cellular assay directly measures the amount of PARP1 bound to chromatin, which is indicative of PARP trapping.
Objective: To quantify the amount of PARP1 trapped on DNA within cells following treatment with PARP inhibitors.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., DT40, DU145) are cultured to ~80% confluency.[2] Cells are then treated with varying concentrations of talazoparib or olaparib, typically in the presence of a DNA damaging agent like methyl methanesulfonate (MMS) to induce SSBs and recruit PARP1.[2]
-
Cell Lysis and Fractionation: Cells are harvested and lysed to separate nuclear and cytoplasmic components. The nuclear fraction is then further processed to separate soluble nuclear proteins from the chromatin-bound proteins.
-
Western Blot Analysis: The chromatin-bound fraction is analyzed by SDS-PAGE and Western blotting using an antibody specific for PARP1.[7] Histone H3 is often used as a loading control for the chromatin fraction.[7]
-
Quantification: The intensity of the PARP1 band in the chromatin-bound fraction is quantified and normalized to the loading control. An increase in the PARP1 signal in the presence of a PARP inhibitor indicates trapping.
References
- 1. pnas.org [pnas.org]
- 2. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
BMN-673 vs. Rucaparib: A Comparative Analysis of Cytotoxicity
In the landscape of targeted cancer therapies, PARP (poly(ADP-ribose) polymerase) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways. This guide provides a detailed comparison of the cytotoxic effects of two prominent PARP inhibitors: BMN-673 (Talazoparib) and rucaparib, with a focus on their performance in preclinical cytotoxicity assays.
Executive Summary
Data Presentation: Comparative Cytotoxicity
The following tables summarize the quantitative data from key comparative studies, highlighting the differences in potency and cytotoxicity between BMN-673 and rucaparib across various cancer cell lines.
Table 1: Single-Agent Cytotoxicity (IC90, nM) in DT40 Chicken Lymphoma Cells
| Cell Line | BMN-673 (nM) | Rucaparib (nM) | Fold Difference |
| Wild Type | 10 | 1,000 | 100x |
| BRCA2tr/- | 0.3 | 10 | 33x |
Data sourced from Murai et al. (2013). IC90 represents the concentration required to inhibit cell growth by 90%.[1]
Table 2: Single-Agent Cytotoxicity (IC90, nM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | BMN-673 (nM) | Rucaparib (nM) |
| DU145 | Prostate Cancer | 10 | >1,000 |
| EW8 | Ewing's Sarcoma | 50 | >1,000 |
Data sourced from Murai et al. (2013).[1][4]
Table 3: Comparative PARP Inhibition (IC50, nM) in a Cell-Based Assay
| Cell Line | BMN-673 (nM) | Rucaparib (nM) |
| HeLa | 2.5 | 4.7 |
Data reflects the concentration required to inhibit intracellular PAR formation by 50%. Sourced from Shen et al. (2013).[5]
Mechanism of Action: PARP Inhibition and DNA Trapping
Both BMN-673 and rucaparib function by inhibiting PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). By blocking PARP, SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.
Caption: Mechanism of action for BMN-673 and rucaparib.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro cytotoxicity assays. Below is a generalized methodology based on the cited studies.
Cell Viability Assay
-
Cell Lines: A panel of human and chicken cell lines, including those with wild-type and deficient DNA repair pathways (e.g., BRCA2 mutant), were used. Examples include DT40, DU145 (prostate cancer), and EW8 (Ewing's sarcoma).[1][8]
-
Drug Treatment: Cells were continuously exposed to a range of concentrations of BMN-673 and rucaparib for 72 hours.[7][8]
-
Viability Measurement: Cell viability was quantified by measuring cellular ATP levels. The viability of untreated cells was set as 100%, and the results were used to calculate IC50 (concentration for 50% inhibition) and IC90 (concentration for 90% inhibition) values.[7][8]
PARP Trapping Assay
-
Methodology: The ability of the inhibitors to trap PARP-DNA complexes was assessed by measuring the amount of PARP1 and PARP2 in the chromatin-bound fraction of cell lysates after drug treatment.
-
Procedure: Cells were treated with the PARP inhibitors, often in the presence of a DNA-damaging agent like methyl methanesulfonate (MMS) to induce single-strand breaks. The chromatin-bound proteins were then isolated and analyzed by Western blotting for PARP1 and PARP2.[1]
Caption: Generalized workflow for cytotoxicity and PARP trapping assays.
Conclusion
References
- 1. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib | Semantic Scholar [semanticscholar.org]
- 3. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating BMN-673 Target Engagement in Tumor Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of BMN-673 (Talazoparib), a potent Poly (ADP-ribose) polymerase (PARP) inhibitor. We present supporting experimental data, detailed protocols for key validation techniques, and visual representations of the underlying biological pathways and experimental workflows.
BMN-673 is a dual-action PARP inhibitor that not only inhibits the catalytic activity of PARP1 and PARP2 but also traps PARP enzymes on DNA, leading to cytotoxic DNA double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2][3] Validating that BMN-673 effectively engages its target in tumor tissue is crucial for preclinical and clinical development. This guide compares the most common methods for assessing target engagement: biochemical assays, immunodetection techniques, and in vivo imaging.
Comparative Efficacy of BMN-673
BMN-673 has demonstrated superior potency in trapping PARP-DNA complexes compared to other clinical PARP inhibitors such as olaparib and rucaparib.[1][4] This enhanced trapping efficiency is a key differentiator and is believed to contribute to its high cytotoxicity in sensitive cancer cell lines.[1][4]
| Inhibitor | PARP1 Catalytic Inhibition (IC50, nM) | PARP Trapping Potency (vs. Olaparib) | Cytotoxicity (in BRCA-deficient cells) |
| BMN-673 (Talazoparib) | ~0.57[5] | ~100-fold more potent[1][4] | High |
| Olaparib | ~1.9 | Baseline | Moderate |
| Rucaparib | ~1.4 | Similar to Olaparib[1][4] | Moderate |
Table 1: Comparative in vitro potency of BMN-673 and other PARP inhibitors. This table summarizes the key efficacy parameters of BMN-673 in comparison to olaparib and rucaparib, highlighting its significantly higher PARP trapping ability.
Experimental Protocols for Target Validation
Accurate and reproducible methods are essential for validating BMN-673 target engagement. Below are detailed protocols for commonly used techniques.
Western Blotting for PARP Activity (PAR level detection)
This method assesses the catalytic inhibition of PARP by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity. A reduction in PAR levels indicates target engagement.
Protocol:
-
Sample Preparation: Homogenize tumor tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in the PAR signal in BMN-673-treated samples compared to controls indicates PARP inhibition.
PARP Trapping Assay (via Western Blotting)
This assay specifically measures the amount of PARP enzyme trapped on the DNA, a key mechanism of action for BMN-673.
Protocol:
-
Cell Lysis and Fractionation: Lyse cells to separate chromatin-bound proteins from soluble proteins.
-
Chromatin Fraction Isolation: Isolate the chromatin-containing pellet by centrifugation.
-
Nuclease Digestion: Resuspend the chromatin pellet and treat with a nuclease (e.g., micrococcal nuclease) to release DNA-bound proteins.
-
Western Blotting: Perform Western blotting on the released protein fraction as described in the protocol above, using a primary antibody specific for PARP1.
-
Analysis: An increased amount of PARP1 in the chromatin-bound fraction of BMN-673-treated cells compared to untreated controls indicates PARP trapping.
Immunohistochemistry (IHC) for PAR levels
IHC allows for the visualization of PARP activity inhibition within the morphological context of the tumor tissue.
Protocol:
-
Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PAR overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a DAB substrate, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: A reduction in the intensity of the brown staining in the nuclei of tumor cells from BMN-673-treated animals compared to controls indicates a decrease in PAR levels and thus target engagement.
In Vivo PET Imaging of Target Engagement
Positron Emission Tomography (PET) using a radiolabeled PARP inhibitor allows for non-invasive, quantitative assessment of target engagement in real-time within a living organism.
Protocol:
-
Radiotracer: Utilize a PARP-targeted PET radiotracer, such as [18F]FluorThanatrace ([18F]FTT).[6]
-
Baseline Scan: Perform a baseline PET scan on the tumor-bearing animal to determine the initial uptake of the radiotracer in the tumor.
-
BMN-673 Administration: Administer a therapeutic dose of BMN-673 to the animal.
-
Blocking Scan: After allowing for drug distribution, perform a second PET scan with the same radiotracer.
-
Image Analysis: A significant reduction in the PET signal in the tumor during the blocking scan compared to the baseline scan indicates that BMN-673 is occupying the PARP enzymes, thereby preventing the binding of the radiotracer. This provides direct, quantifiable evidence of in vivo target engagement.[7]
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of the key biological and experimental processes involved in BMN-673 action and its validation.
References
- 1. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP inhibitor BMN-673 induced apoptosis by trapping PARP-1 and inhibiting base excision repair via modulation of pol-β in chromatin of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Imaging of PARP Expression Using 18F-Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Synergy of Talazoparib with DNA Damaging Agents: A Comparative Guide
Introduction
Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a critical role in the repair of DNA single-strand breaks (SSBs).[1][2] Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP on DNA at the site of damage.[1][2][3] This prevents the recruitment of other DNA repair proteins, leading to the accumulation of SSBs which can collapse replication forks and generate more lethal DNA double-strand breaks (DSBs).[1][3] In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this dual action of talazoparib leads to synthetic lethality and cell death.[1][2][4]
This guide provides a comparative overview of the synergistic effects of combining talazoparib with various DNA damaging agents. The rationale behind these combinations is to potentiate the cytotoxic effects of talazoparib by increasing the burden of DNA damage that the cancer cells must repair, thereby overwhelming their already compromised repair machinery. We will explore the preclinical and clinical evidence for these synergies, present quantitative data in a structured format, detail the experimental protocols used in key studies, and visualize the underlying mechanisms and workflows.
Talazoparib in Combination with Alkylating Agents: Temozolomide (TMZ)
Temozolomide is an oral alkylating agent that methylates DNA, creating lesions that are primarily repaired by the base excision repair (BER) pathway, a process in which PARP1 is a key participant.[5] The combination of talazoparib and temozolomide has shown significant synergistic activity in various cancer models, particularly in Ewing sarcoma, malignant rhabdoid tumors, and glioma.[6][7][8] The synergy is thought to arise from talazoparib's ability to trap PARP at sites of TMZ-induced DNA damage, converting repairable SSBs into cytotoxic DSBs.[6]
Quantitative Data: Preclinical and Clinical Efficacy
| Cancer Type | Model System | Combination | Key Findings | Reference |
| Pediatric Cancers (Ewing Sarcoma, Leukemia) | In vitro cell lines | Talazoparib + Temozolomide | Up to 85-fold potentiation of temozolomide toxicity.[6] | [6] |
| Ewing Sarcoma | In vivo xenografts | Talazoparib (0.1 mg/kg BID) + Temozolomide (30 mg/kg/day) | Significant synergism against 5 of 10 Ewing sarcoma xenografts.[6] | [6] |
| Malignant Rhabdoid Tumors | In vivo xenografts | PEGylated Talazoparib + Temozolomide | Objective response in 5 out of 6 xenograft models.[9] | [9] |
| Advanced Malignancies (BRCA-normal) | Phase I Clinical Trial | Talazoparib (1 mg/day) + Temozolomide (37.5 mg/m²/day) | 4 partial responses out of 18 patients (22% response rate).[10][11] | [10][11] |
| Recurrent/Refractory Solid Tumors (Pediatric) | Phase 1/2 Clinical Trial | Talazoparib (600 mcg/m² QD) + Temozolomide (30 mg/m²/day) | Limited antitumor activity observed in CNS tumors; no activity in Ewing sarcoma.[5] | [5] |
Experimental Protocols
In Vitro Synergy Assessment [6]
-
Cell Lines: A panel of pediatric cancer cell lines, including Ewing sarcoma and leukemia lines.
-
Treatment: Cells were exposed to talazoparib in combination with temozolomide (0.3–1,000 μmol/L) or topotecan (0.03–100 nmol/L).
-
Assay: Cell viability was assessed using standard assays (e.g., CellTiter-Glo) to determine the potentiation of temozolomide toxicity.
In Vivo Xenograft Studies [6][9]
-
Animal Model: Severe combined immunodeficient (SCID) mice bearing tumor xenografts.
-
Drug Formulation and Administration: Talazoparib was formulated for oral gavage and administered twice daily (BID). Temozolomide was formulated in 1% carboxymethylcellulose and administered daily for 5 days.
-
Dosing Regimens:
-
Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition and synergistic activity.
Phase I Clinical Trial [10][11]
-
Patient Population: Patients with advanced solid malignancies without BRCA mutations.
-
Dose Escalation: Talazoparib was dose-escalated from 500 mcg to 1 mg daily, followed by dose escalation of temozolomide starting at 25 mg/m²/day on days 1-5 of a 28-day cycle.
-
Primary Objectives: To determine safety, tolerability, dose-limiting toxicities (DLTs), and the maximum tolerated dose (MTD).
Talazoparib in Combination with Topoisomerase Inhibitors: Irinotecan
Irinotecan is a topoisomerase I inhibitor that causes SSBs. The combination of talazoparib with irinotecan has been explored, particularly in small cell lung cancer (SCLC), based on the hypothesis that PARP inhibition can enhance the cytotoxicity of topoisomerase inhibitors.
Quantitative Data: Preclinical and Clinical Efficacy
| Cancer Type | Model System | Combination | Key Findings | Reference |
| Small Cell Lung Cancer | In vitro cell lines | Talazoparib + Irinotecan (50 nM) | Average 25-fold change in talazoparib IC50.[12][13][14] | [12][13][14] |
| Small Cell Lung Cancer | In vitro (BRCA mutated) | Talazoparib + Irinotecan | Increased sensitivity observed, particularly in cells with BRCA mutations.[13][14] | [13][14] |
| Advanced Malignancies (BRCA-normal) | Phase I Clinical Trial | Talazoparib (1 mg/day) + Irinotecan (37.5 mg/m² every 14 days) | 5 partial responses out of 22 patients (23% response rate).[10][11] | [10][11] |
Experimental Protocols
In Vitro Synergy in SCLC Cell Lines [12][13][14]
-
Cell Lines: A panel of 10 SCLC cell lines with diverse DNA damage response (DDR) gene mutational backgrounds.
-
Treatment: Cells were exposed to various PARP inhibitors (including talazoparib) with or without irinotecan (10 nM and 50 nM) for 7 days.
-
Assays:
-
Cell Viability: Measured to determine IC50 values and calculate the combination index.
-
Western Blot: Assessed apoptotic signaling (e.g., p-chk1, p-p53).
-
Alkaline Comet Assay: Visualized DNA damage.
-
Talazoparib in Combination with Platinum-Based Chemotherapy: Cisplatin and Carboplatin
Platinum agents like cisplatin and carboplatin form DNA adducts, leading to intra- and inter-strand crosslinks, which distort the DNA helix and can result in DSBs. The synergy with talazoparib is based on exploiting the cells' reliance on PARP-mediated repair for these types of DNA lesions.
Quantitative Data: Preclinical Efficacy
| Cancer Type | Model System | Combination | Key Findings | Reference |
| Bladder Cancer | In vitro cell lines | Talazoparib + Cisplatin | Combination effectively reduced the survival of bladder cancer cells.[15][16] | [15][16] |
| Bladder Cancer | In vivo xenografts | Talazoparib + Cisplatin | Significantly reduced bladder cancer xenograft growth.[15][16] | [15][16] |
| Triple-Negative Breast Cancer (TNBC) | In vitro cell lines | Talazoparib + Carboplatin | Synergistic effects observed in all 7 TNBC cell lines tested (Combination Index < 1).[17] | [17] |
| TNBC (PARPi-resistant) | In vitro cell lines | Talazoparib + Carboplatin | Greatest synergy (CI < 0.65) was identified in PARP inhibitor-resistant cell lines.[17] | [17] |
Experimental Protocols
In Vivo Bladder Cancer Xenograft Study [15]
-
Animal Model: SCID mice with UM-UC-3 cell line xenografts.
-
Treatment: Mice were treated for three weeks with talazoparib, cisplatin, or the combination.
-
Efficacy Assessment: Tumor growth was measured every other day. Tumor inhibition was calculated as the percentage of tumor growth inhibition compared to the vehicle control.
TNBC Chemosensitivity Assay [17]
-
Cell Lines: 7 BRCA-mutant and BRCA wild-type TNBC cell lines.
-
Treatment: A 10-day chemosensitivity assay was performed with talazoparib and carboplatin, each evaluated at 9 different concentrations.
-
Assay: Automated high-content imaging was used to assess cell viability and determine synergy.
Talazoparib in Combination with Radiotherapy
Radiotherapy induces a variety of DNA lesions, including SSBs and DSBs. PARP inhibitors can act as radiosensitizers by preventing the repair of radiation-induced SSBs, leading to their conversion into more lethal DSBs during DNA replication. Talazoparib, with its high PARP trapping activity, has been shown to be a potent radiosensitizer.[18][19]
Quantitative Data: Preclinical and Clinical Efficacy
| Cancer Type | Model System | Combination | Key Findings | Reference |
| Small Cell Lung Cancer | In vitro cell lines | Talazoparib + Ionizing Radiation (IR) | Radiosensitized 5 of 6 SCLC cell lines in short-term viability assays.[18][19] | [18][19] |
| Small Cell Lung Cancer | In vivo PDX models | Talazoparib (0.2 mg/kg) + IR | Caused tumor growth inhibition in combination, but not as a single agent.[19] | [19] |
| Recurrent Gynecologic Cancers | Phase I Clinical Trial | Talazoparib + Fractionated Radiotherapy | To determine the MTD and safety profile.[20][21] | [20][21] |
Experimental Protocols
SCLC Radiosensitization Assays [18][19]
-
Cell Lines: A panel of six SCLC cell lines.
-
Assays:
-
Short-term Viability Assays: To assess initial sensitivity to talazoparib and radiation.
-
Clonogenic Survival Assays (CSA): To confirm radiosensitization by assessing the long-term proliferative capacity of cells after treatment.
-
-
Mechanism Investigation: Compared talazoparib with veliparib at doses with equivalent enzymatic inhibition to demonstrate that talazoparib's superior PARP trapping activity correlated with greater radiosensitization and an increased number of DSBs.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key concepts and processes discussed in this guide.
Caption: Mechanism of Talazoparib Synergy with DNA Damaging Agents.
Caption: General Experimental Workflow for Evaluating Synergy.
Caption: Talazoparib Synergy Map with Agents and Cancer Types.
Conclusion
The combination of the PARP inhibitor talazoparib with various DNA damaging agents represents a promising therapeutic strategy across a range of malignancies. Preclinical data consistently demonstrate synergistic cytotoxicity, particularly with temozolomide, irinotecan, platinum-based agents, and radiotherapy.[6][12][15][18] The potent PARP trapping ability of talazoparib appears to be a key determinant of its synergistic potential, effectively converting sublethal DNA damage into irreparable lesions that trigger cell death.[18][19]
Early-phase clinical trials have shown that these combinations can be administered with manageable toxicity profiles and have demonstrated clinical activity in heavily pre-treated patient populations.[10][11] Ongoing and future randomized trials are crucial to definitively establish the clinical benefit of these synergistic combinations and to identify the patient populations most likely to respond. For researchers and drug development professionals, the continued exploration of talazoparib in combination with novel DNA damaging agents and the identification of predictive biomarkers will be vital for optimizing this therapeutic approach.
References
- 1. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Talazoparib Combinations for Advanced Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Phase 1/2 trial of talazoparib in combination with temozolomide in children and adolescents with refractory/recurrent solid tumors including Ewing sarcoma: a Children’s Oncology Group Phase 1 Consortium study (ADVL1411) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic Antitumor Activity of Talazoparib and Temozolomide in Malignant Rhabdoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells [e-crt.org]
- 14. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARP inhibitors chemopotentiate and synergize with cisplatin to inhibit bladder cancer cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP inhibitors chemopotentiate and synergize with cisplatin to inhibit bladder cancer cell survival and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase I study of the PARP inhibitor talazoparib with radiation therapy for locally recurrent gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Facebook [cancer.gov]
A Head-to-Head Showdown: Comparing PARP Inhibitors in Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the leading Poly (ADP-ribose) polymerase (PARP) inhibitors in preclinical breast cancer models. This analysis focuses on the differential efficacy, mechanisms of action, and toxicities of key PARP inhibitors, supported by experimental data and detailed methodologies to inform future research and drug development efforts.
The therapeutic strategy of targeting PARP enzymes has emerged as a significant advancement in oncology, particularly for breast cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1 and BRCA2 mutations. This approach is based on the concept of synthetic lethality, where the inhibition of PARP in cancer cells with a pre-existing defect in homologous recombination repair (HRR) leads to cell death, while sparing normal cells.[1][2]
While all PARP inhibitors share the common mechanism of inhibiting the catalytic activity of PARP enzymes, they exhibit crucial differences in their ability to "trap" the PARP enzyme on DNA at the site of damage.[2] This PARP trapping is a key determinant of their cytotoxic potency, with some inhibitors being significantly more effective at this than others.[3] This guide delves into these differences, offering a comparative overview of olaparib, talazoparib, niraparib, and rucaparib to aid in the selection and development of these targeted therapies.
Performance Comparison of PARP Inhibitors
The efficacy of PARP inhibitors varies significantly across different breast cancer models, largely influenced by the specific genetic background of the cancer cells and the intrinsic properties of the inhibitor.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of various PARP inhibitors in a panel of breast cancer cell lines, highlighting their differential effects on cells with and without BRCA mutations.
Table 1: IC50 Values of PARP Inhibitors in BRCA-Mutant Breast Cancer Cell Lines
| PARP Inhibitor | Cell Line | BRCA Mutation Status | IC50 (µM) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7[4] |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | 10[5] |
| Niraparib | MDA-MB-436 | BRCA1 mutant | 11[5] |
| Rucaparib | MDA-MB-436 | BRCA1 mutant | 13[5] |
| Olaparib | HCC1937 | BRCA1 mutant | ~96[5] |
| Talazoparib | HCC1937 | BRCA1 mutant | 10[5] |
| Niraparib | HCC1937 | BRCA1 mutant | 11[5] |
| Rucaparib | HCC1937 | BRCA1 mutant | 13[5] |
Table 2: IC50 Values of PARP Inhibitors in BRCA-Wild-Type Breast Cancer Cell Lines
| PARP Inhibitor | Cell Line | Subtype | IC50 (µM) |
| Olaparib | MDA-MB-231 | Triple-Negative | ≤20[5] |
| Talazoparib | MDA-MB-231 | Triple-Negative | 0.48[5] |
| Niraparib | MDA-MB-231 | Triple-Negative | ≤20[5] |
| Rucaparib | MDA-MB-231 | Triple-Negative | ≤20[5] |
| Olaparib | MDA-MB-468 | Triple-Negative | <10[5] |
| Talazoparib | MDA-MB-468 | Triple-Negative | 0.8[5] |
| Niraparib | MDA-MB-468 | Triple-Negative | <10[5] |
| Rucaparib | MDA-MB-468 | Triple-Negative | <10[5] |
| Talazoparib | SKBR3 | HER2+ | 0.04[5] |
| Talazoparib | JIMT1 | HER2+ | 0.002[5] |
| Olaparib | MCF-7 | ER+/HER2- | ~11[5] |
| Talazoparib | MCF-7 | ER+/HER2- | 1.1 - 5.4[5] |
| Niraparib | MCF-7 | ER+/HER2- | 1.1 - 5.4[5] |
| Rucaparib | MCF-7 | ER+/HER2- | ~10[5] |
PARP Trapping Potency
The ability to trap PARP on DNA is a critical differentiator among PARP inhibitors. Talazoparib is consistently reported as the most potent PARP trapper, which correlates with its high cytotoxicity in sensitive cell lines.[3][6] The relative PARP trapping potency of the inhibitors is generally ranked as follows:
Talazoparib > Niraparib > Rucaparib > Olaparib > Veliparib [3][6]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, provide a more clinically relevant preclinical model. Studies in breast cancer PDX models have demonstrated the potent anti-tumor activity of PARP inhibitors, particularly in tumors with BRCA mutations.
One study highlighted the striking efficacy of talazoparib in triple-negative breast cancer PDX models, causing tumor regression in models both with and without germline BRCA1/2 mutations, but harboring other alterations in DNA damage repair pathways.[7] Another study showed that the selective PARP1 inhibitor saruparib elicited superior and more durable antitumor activity in BRCA1/2-associated breast cancer PDX models compared to the first-generation PARP1/2 inhibitor olaparib.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for key assays used to evaluate PARP inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor (e.g., from 0.001 to 100 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the results against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP enzyme on a fluorescently labeled DNA substrate.
-
Master Mix Preparation: Prepare a master mix containing 5x PARPtrap™ assay buffer, fluorescently labeled oligonucleotide duplex, and distilled water.
-
Reaction Setup: In a 384-well plate, add the master mix to wells designated for "High FP Control," "Low FP Control," and "Test Inhibitor."
-
Inhibitor Addition: Add the test PARP inhibitor at various concentrations to the "Test Inhibitor" wells. Add a diluent solution to the control wells.
-
Enzyme Addition: Add purified recombinant PARP1 or PARP2 enzyme to the "High FP Control," "Low FP Control," and "Test Inhibitor" wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for PARP-DNA complex formation.
-
Reaction Initiation: Initiate the PARylation reaction by adding NAD+ to the "Low FP Control" and "Test Inhibitor" wells. Add distilled water to the "High FP Control" wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Fluorescence Polarization Reading: Read the fluorescence polarization (FP) in a microplate reader (e.g., λex = 470 nm, λem = 518 nm). An increase in the FP signal in the "Test Inhibitor" wells compared to the "Low FP Control" indicates PARP trapping.[9]
In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model
This protocol outlines a general workflow for assessing the anti-tumor activity of a PARP inhibitor in a breast cancer PDX model.
-
Tumor Implantation: Surgically implant fresh patient breast tumor tissue subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PARP inhibitor (e.g., olaparib, talazoparib) orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic and Biomarker Analysis: Analyze tumor tissues for markers of PARP inhibition (e.g., reduced PAR levels), DNA damage (e.g., γH2AX), and cell proliferation (e.g., Ki-67) using techniques such as Western blotting and immunohistochemistry.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient breast cancer cells.
Caption: A generalized workflow for the in vitro comparison of PARP inhibitors in breast cancer cell lines.
Preclinical Toxicity of PARP Inhibitors
While PARP inhibitors have shown significant promise, it is crucial to consider their potential toxicities. Preclinical studies in animal models provide valuable insights into the safety profile of these drugs.
Common toxicities observed with PARP inhibitors in preclinical models include hematological adverse events such as anemia, neutropenia, and thrombocytopenia.[10] These toxicities are thought to be on-target effects related to the role of PARP in hematopoiesis. The severity of these hematological toxicities can differ among the various PARP inhibitors, which may be related to their differential PARP trapping potencies.[11] For instance, combinations of PARP inhibitors with chemotherapy have been shown to increase the risk of hematologic toxicities in preclinical models. Non-hematological toxicities observed in some preclinical studies include gastrointestinal issues and fatigue. Careful dose-finding and toxicity studies in relevant animal models are essential to determine the maximum tolerated dose (MTD) and to guide the design of clinical trials.
Conclusion
The head-to-head comparison of PARP inhibitors in preclinical breast cancer models reveals a class of drugs with a shared mechanism of action but distinct potency and efficacy profiles. Talazoparib stands out for its superior PARP trapping ability and potent cytotoxicity, particularly in BRCA-mutant and other HRR-deficient models. Olaparib, the first-in-class PARP inhibitor, has demonstrated robust efficacy, while niraparib and rucaparib also show significant anti-tumor activity.
The choice of a PARP inhibitor for further development or clinical application should be guided by a comprehensive evaluation of its in vitro potency, PARP trapping efficiency, in vivo efficacy in relevant models, and its preclinical toxicity profile. The detailed experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of breast cancer drug discovery and development, facilitating informed decision-making and advancing the promise of personalized medicine for patients with breast cancer.
References
- 1. Perspectives on PARP inhibitors as pharmacotherapeutic strategies for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PARP Inhibition and Beyond in BRCA-Associated Breast Cancer in Women: A State-Of-The-Art Summary of Preclinical Research on Risk Reduction and Clinical Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cancer's Achilles' Heel: A Comparative Guide to BMN-673 (Talazoparib) Activity and CRISPR Knockout Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the potent PARP inhibitor BMN-673 (Talazoparib) with the precision of CRISPR-Cas9 knockout screens. We delve into the experimental data that underpins our understanding of BMN-673's mechanism of action and the genetic determinants of its efficacy.
BMN-673, a highly potent inhibitor of PARP1 and PARP2, has demonstrated significant promise in treating cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the combination of two genetic or chemical perturbations leads to cell death while each alone is viable, is central to its therapeutic strategy.[3][4] CRISPR-Cas9 genome-wide knockout screens have emerged as a powerful, unbiased tool to identify genes that either enhance sensitivity or confer resistance to PARP inhibitors like BMN-673, thereby validating its mechanism and revealing novel therapeutic targets.[5][6]
Quantitative Analysis: BMN-673 Potency and Genetic Interactions
The following tables summarize the quantitative data from key studies, highlighting the potency of BMN-673 and the impact of specific gene knockouts on its activity.
Table 1: Comparative Potency of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | Cell Line | Genotype | Cytotoxicity IC50 (nM) | Reference |
| BMN-673 (Talazoparib) | 0.57 | MX-1 | BRCA1 mutant | 0.3 | [1][7] |
| BMN-673 (Talazoparib) | 0.57 | Capan-1 | BRCA2 mutant | 5 | [7] |
| Olaparib | 1.9 | MX-1 | BRCA1 mutant | 10 | [8] |
| Rucaparib | 1.4 | MX-1 | BRCA1 mutant | 20 | [8] |
| Veliparib | 2.9 | MX-1 | BRCA1 mutant | >1000 | [1] |
Table 2: CRISPR Knockout Hits Modulating BMN-673 (Talazoparib) Sensitivity
| Gene Knockout | Effect on Talazoparib Sensitivity | Cell Line | Cancer Type | Key Finding | Reference |
| PARP1 | Resistance | Mouse ES Cells, SUM149 | N/A, Breast Cancer | Loss of PARP1 prevents the trapping mechanism of Talazoparib, leading to resistance. | [5][9] |
| XRCC1 | Sensitization | HeLa | Cervical Cancer | XRCC1 knockout, in combination with Talazoparib, leads to increased sensitivity. | [10] |
| LIG3 | Sensitization | HeLa | Cervical Cancer | Loss of LIG3 function enhances the cytotoxic effects of Talazoparib. | [10] |
| RAD51 | Sensitization | HeLa | Cervical Cancer | Knockout of this key homologous recombination gene increases sensitivity to PARP inhibition. | [5] |
| BRCA1 | Sensitization | N/A | N/A | Foundational synthetic lethal interaction; loss of BRCA1 function is a primary determinant of Talazoparib sensitivity. | [10] |
Signaling Pathways and Experimental Workflows
The interplay between DNA repair pathways is critical to understanding the action of BMN-673. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for CRISPR-based validation.
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the results and designing future experiments.
Genome-Wide CRISPR-Cas9 Knockout Screen for BMN-673 Resistance/Sensitivity
This protocol provides a general framework based on methodologies described in published studies.[6][9][11]
1. Cell Line and Culture:
-
A cancer cell line of interest (e.g., HeLa, SUM149) is chosen.
-
Cells are engineered to stably express the Cas9 nuclease.
-
Cells are maintained in appropriate culture media and conditions.
2. Lentiviral CRISPR Library Transduction:
-
A genome-wide single-guide RNA (sgRNA) library (e.g., Brunello, GeCKO) is packaged into lentiviral particles.
-
Cas9-expressing cells are transduced with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.
3. Drug Selection:
-
Following transduction and a brief recovery period, the cell population is split into two groups.
-
The treatment group is exposed to a predetermined concentration of BMN-673 (Talazoparib), typically a dose that results in significant but incomplete cell killing (e.g., IC50).
-
The control group is treated with a vehicle control (e.g., DMSO).
-
The selection process is carried out over a period that allows for the differential survival of resistant or sensitive cells (e.g., 14-21 days).
4. Genomic DNA Extraction and Next-Generation Sequencing (NGS):
-
Genomic DNA is isolated from both the BMN-673-treated and control cell populations.
-
The sgRNA sequences integrated into the genome are amplified by PCR.
-
The amplified sgRNA cassettes are sequenced using a high-throughput NGS platform.
5. Data Analysis:
-
The sequencing reads for each sgRNA are counted in both the treatment and control samples.
-
Statistical analysis (e.g., using MAGeCK) is performed to identify sgRNAs that are significantly enriched (indicating resistance) or depleted (indicating sensitivity) in the BMN-673-treated population compared to the control.
-
Genes targeted by the identified sgRNAs are considered candidate modulators of BMN-673 activity.
PARP Trapping Assay
This assay is crucial for evaluating the ability of PARP inhibitors to trap PARP enzymes on DNA.[9][12]
1. Cell Treatment:
-
Cells are treated with BMN-673 or other PARP inhibitors at various concentrations for a specified duration.
-
To induce DNA damage and PARP recruitment, cells can be co-treated with a DNA damaging agent like methyl methanesulfonate (MMS).
2. Cellular Fractionation:
-
Cells are harvested and subjected to subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.
3. Western Blotting:
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein from the chromatin-bound fractions are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for PARP1 to detect the amount of PARP1 trapped on the chromatin.
-
Loading controls, such as histone H3, are used to ensure equal loading of the chromatin fraction.
4. Quantification:
-
The intensity of the PARP1 bands in the chromatin fraction is quantified and normalized to the loading control.
-
An increase in the amount of chromatin-bound PARP1 in drug-treated cells compared to control cells indicates PARP trapping.
Conclusion
The cross-validation of BMN-673 (Talazoparib) activity with CRISPR knockout screens provides a powerful paradigm for modern drug development. The data overwhelmingly supports the targeted mechanism of BMN-673 through the induction of synthetic lethality in cells with compromised DNA repair pathways. Furthermore, CRISPR screens have been instrumental in identifying novel genes and pathways that modulate the response to PARP inhibitors, offering new avenues for combination therapies and patient stratification. The detailed protocols and data presented here serve as a valuable resource for researchers aiming to further unravel the complexities of DNA damage response and develop more effective cancer therapies.
References
- 1. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. precisionfda.org [precisionfda.org]
- 4. gemcitabinehcl.com [gemcitabinehcl.com]
- 5. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. JCI - CRISPR/Cas9 screens identify LIG1 as a sensitizer of PARP inhibitors in castration-resistant prostate cancer [jci.org]
- 12. PARP inhibitor BMN-673 induced apoptosis by trapping PARP-1 and inhibiting base excision repair via modulation of pol-β in chromatin of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of BMN-673 (Talazoparib) Versus Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of BMN-673 (Talazoparib) against other prominent Poly (ADP-ribose) polymerase (PARP) inhibitors. The focus is on preclinical data from in vivo models, supported by in vitro potency and mechanistic insights.
Introduction: The Evolving Landscape of PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors (PARPis) exploit this function, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).
In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a state of "synthetic lethality," resulting in targeted cell death.
A key differentiator among PARP inhibitors is their secondary mechanism of action: PARP trapping . This process locks the PARP enzyme onto the DNA at the site of damage, creating a cytotoxic PARP-DNA complex that obstructs DNA replication and transcription, leading to enhanced antitumor activity.[1][2][3]
BMN-673 (Talazoparib) is a highly potent PARP inhibitor that has demonstrated superior efficacy, largely attributed to its profound PARP trapping ability compared to other agents in its class, including Olaparib, Rucaparib, Niraparib, and Veliparib.[4][5][6]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
The dual mechanisms of PARP inhibitors are central to their therapeutic effect. While all clinically relevant PARPis inhibit the catalytic activity of the PARP enzyme, their efficiency at trapping PARP-DNA complexes varies significantly. Talazoparib is distinguished by its exceptionally high trapping potential.[6][7]
Caption: PARP inhibitor mechanism leading to synthetic lethality in HR-deficient cells.
Data Presentation: Comparative Performance
Talazoparib's superior efficacy in vivo is rooted in its unparalleled potency at the molecular level. It demonstrates significantly lower IC50 values for PARP1 enzymatic inhibition and is substantially more effective at trapping PARP-DNA complexes than other inhibitors.[8][9]
| PARP Inhibitor | PARP1 IC50 (nM) | Relative PARP Trapping Potency | Key References |
| BMN-673 (Talazoparib) | ~0.6 - 1.0 | Very High (~100-1000x > Olaparib) | [7][8][9] |
| Olaparib | ~1.0 - 2.0 | Moderate | [3][9] |
| Rucaparib | ~1.0 - 3.0 | Moderate | [3][9] |
| Niraparib | ~2.0 - 4.0 | High (> Olaparib/Rucaparib) | [6][7] |
| Veliparib | ~5.0 | Low | [7][9] |
Note: IC50 values and trapping potency can vary based on the specific cell lines and assay conditions used.
The high in vitro potency and trapping efficiency of Talazoparib translate to remarkable antitumor activity in animal models, often at significantly lower doses compared to other PARP inhibitors.[10]
| Cancer Model | Animal Model | Inhibitor | Dose | Key In Vivo Efficacy Results | Reference |
| BRCA1-mutant Breast Cancer | Murine Xenograft | Talazoparib | Not Specified | 4 of 6 mice achieved complete tumor responses. | [4] |
| Triple-Negative Breast Cancer | PDX | Talazoparib | Not Specified | Caused tumor regression in 5 of 6 models, including those without germline BRCA mutations. | [11] |
| Small Cell Lung Cancer (SCLC) | PDX | Talazoparib | 0.2 mg/kg/day (with IR) | Significant tumor growth inhibition in combination with radiation. | [12][13] |
| SCLC | PDX | Veliparib | 1600 nM (in vitro equiv.) | Less effective radiosensitization compared to Talazoparib. | [12][13] |
| Ovarian & Melanoma Cancers | Nude Mouse Xenograft | Talazoparib | 0.33 mg/kg/day | Significant tumor growth inhibition when combined with temozolomide. | [14] |
| Generic Preclinical Models | Xenograft | Talazoparib | ~0.3 mg/kg | Showed robust antitumor activity. | [10] |
| Generic Preclinical Models | Xenograft | Olaparib | ~50 mg/kg | Required significantly higher doses for activity compared to Talazoparib. | [10] |
| Endometrial Cancer | PDX | Talazoparib | Not Specified | Induced stable disease in p53-mutant models. | [15] |
PDX: Patient-Derived Xenograft; IR: Ionizing Radiation.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for in vivo efficacy studies and PARP trapping assays cited in the literature.
This protocol is based on studies evaluating Talazoparib in ovarian and melanoma cancer xenografts.[14]
-
Animal Model: Six-week-old female CD-1 athymic nude mice are used.[14]
-
Cell Implantation: 5 to 10 million cancer cells (e.g., RMG1 ovarian or M207 melanoma) suspended in 50% Matrigel are injected subcutaneously into the right flank of each mouse.[14]
-
Tumor Growth Monitoring: Tumor dimensions (height, width, length) are measured with calipers twice weekly to calculate tumor volume.[14]
-
Treatment Initiation: Mice are randomized into treatment groups when tumors reach an average volume of 150-200 mm³.[14]
-
Drug Administration:
-
Endpoint Analysis: The experiment continues for a defined period (e.g., 28 days), with tumor volumes continuously monitored. The primary endpoint is the difference in mean tumor volume between treatment and control groups.[14]
This cellular assay quantifies the amount of PARP enzyme bound to chromatin, a direct measure of PARP trapping.[16][17]
-
Cell Culture and Treatment: Human cancer cell lines (e.g., DU145 prostate cancer) are cultured and treated with varying concentrations of PARP inhibitors (e.g., BMN-673, Olaparib, Rucaparib) for a specified duration (e.g., 4 hours).[17]
-
Cell Lysis and Fractionation: Cells are harvested and lysed to separate cellular components. A series of centrifugation steps is used to isolate the chromatin-bound protein fraction from the soluble and cytoplasmic fractions.
-
Western Blot Analysis: The chromatin-bound fractions are resolved by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for PARP1 and PARP2.
-
Quantification: The intensity of the bands corresponding to PARP1 and PARP2 in the chromatin fraction is quantified. An increase in band intensity in drug-treated cells compared to controls indicates PARP trapping.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for an in vivo xenograft efficacy study.
Conclusion
The available preclinical in vivo data consistently demonstrate that BMN-673 (Talazoparib) is a highly potent PARP inhibitor. Its superior efficacy is strongly correlated with its unmatched ability to trap PARP-DNA complexes, a mechanism that enhances cytotoxicity beyond simple catalytic inhibition.[1][18] In a variety of xenograft and patient-derived xenograft models, Talazoparib achieves profound antitumor effects, including complete responses, at doses significantly lower than those required for other PARP inhibitors like Olaparib.[4][10] This high potency holds promise for a wider therapeutic window and efficacy in tumors beyond those with classical BRCA1/2 mutations, extending to those with other defects in DNA damage repair pathways.[11] These findings underscore the importance of PARP trapping as a critical determinant of clinical efficacy and position Talazoparib as a best-in-class agent for cancers with vulnerabilities in DNA repair.
References
- 1. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence to date: talazoparib in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMN673 Is a PARP Inhibitor with Unique Radiosensitizing Properties: Mechanisms and Potential in Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdlinx.com [mdlinx.com]
- 12. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biorxiv.org [biorxiv.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereospecificity of Talazoparib: A Comparative Guide to Enantiomer Binding and Efficacy
For Immediate Release
A deep dive into the stereospecific binding of Talazoparib enantiomers reveals a stark contrast in their interaction with Poly (ADP-ribose) polymerase (PARP), underscoring the critical role of chirality in drug efficacy. This guide provides a comprehensive comparison of the (8S,9R)-Talazoparib and its enantiomer, (8R,9S)-Talazoparib, supported by experimental data and detailed protocols for researchers in drug development and cancer biology.
Talazoparib, a potent PARP inhibitor, is a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways. Its clinical success is largely attributed to its high affinity for PARP enzymes and its profound ability to trap PARP on DNA, a mechanism that proves highly cytotoxic to cancer cells. However, the therapeutic activity of Talazoparib is almost exclusively derived from one of its enantiomers, (8S,9R)-Talazoparib. The other enantiomer, (8R,9S)-Talazoparib (also known as LT674), is significantly less active.[1][2] This guide elucidates the critical differences in the biochemical and structural interactions of these two stereoisomers with their target.
Quantitative Comparison of Talazoparib Enantiomers
The disparity in the biological activity of the Talazoparib enantiomers is quantitatively evident in their respective inhibitory constants against PARP1 and PARP2. The active (8S,9R) enantiomer demonstrates picomolar to low nanomolar affinity, whereas its (8R,9S) counterpart is orders of magnitude less potent.
| Compound | Target | K_i_ (nM) | IC_50_ (nM) | Reference |
| (8S,9R)-Talazoparib | PARP1 | 1.2 | - | [3] |
| PARP2 | 0.87 | - | [3] | |
| (8R,9S)-Talazoparib (LT674) | PARP1 | - | 144 | [4] |
| Racemic Talazoparib | PARP1 | 2.37 ± 0.56 | - | [5] |
Stereospecific PARP Trapping: The Key to Efficacy
Beyond enzymatic inhibition, a crucial mechanism of action for Talazoparib is the trapping of PARP-DNA complexes. This process is highly dependent on the stereochemistry of the inhibitor. Studies have demonstrated that (8S,9R)-Talazoparib is exceptionally potent at trapping PARP1 on damaged DNA, a property that is dramatically diminished in its enantiomer, LT674.[1][2][6] This stereospecific trapping is a major contributor to the superior cytotoxicity of the active enantiomer in cancer cells.
Structural Basis of Stereospecific Recognition
The profound difference in binding affinity and PARP trapping efficiency between the Talazoparib enantiomers stems from the precise three-dimensional arrangement of their atoms, which dictates their fit within the nicotinamide-binding pocket of the PARP enzyme. The (8S,9R) configuration allows for optimal interactions with key amino acid residues in the active site, leading to a stable and high-affinity binding complex.
Experimental Protocols
PARP1/2 Inhibition Assay (Enzymatic)
This protocol outlines a typical in vitro assay to determine the inhibitory constant (K_i_) of a compound against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histone H1
-
³H-NAD+ (Nicotinamide adenine dinucleotide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Test compounds (Talazoparib enantiomers) dissolved in DMSO
-
Scintillation cocktail
-
96-well filter plates
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and Histone H1.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor).
-
Initiate the reaction by adding the PARP enzyme to all wells except the negative control.
-
Start the enzymatic reaction by adding ³H-NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold 20% TCA.
-
Transfer the reaction mixture to a filter plate and wash multiple times with 10% TCA to remove unincorporated ³H-NAD+.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC_50_ value. The K_i_ can be calculated from the IC_50_ using the Cheng-Prusoff equation.
Cellular PARP Trapping Assay
This protocol describes a method to assess the ability of a compound to trap PARP on DNA in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (Talazoparib enantiomers)
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Cell lysis buffer
-
Subcellular fractionation kit
-
Antibodies against PARP1 and a loading control (e.g., Histone H3)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 2-4 hours).
-
Induce DNA damage by adding a low concentration of MMS for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS.
-
Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.
-
Quantify the protein concentration in each fraction.
-
Resolve equal amounts of protein from the chromatin-bound fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and the loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the amount of PARP1 trapped in the chromatin fraction relative to the control.
Conclusion
The dramatic difference in the inhibitory and PARP trapping activities of the Talazoparib enantiomers provides a compelling example of stereospecificity in drug action. The (8S,9R) enantiomer's superior fit within the PARP active site leads to its high potency and clinical utility. This comparative guide highlights the importance of chiral considerations in drug design and development and provides researchers with the necessary data and protocols to further investigate the nuanced interactions of PARP inhibitors.
References
- 1. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Bmn-673 (Talazoparib): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Bmn-673 (Talazoparib), a potent PARP inhibitor, is critical for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of Bmn-673, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Identification and Safety Precautions
Bmn-673, also known as Talazoparib, is classified as a hazardous substance with the following potential health effects:
-
Germ Cell Mutagenicity: Suspected of causing genetic defects[1][2].
-
Reproductive Toxicity: May damage fertility or the unborn child[1][2].
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure[1].
Due to these hazards, it is imperative to handle Bmn-673 with appropriate personal protective equipment (PPE) and adhere to strict safety protocols.
Quantitative Data
| Property | Value |
| Chemical Name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-3H-pyrido[4,3,2-de]phthalazin-3-one |
| Synonyms | BMN 673, Talazoparib |
| CAS Number | 1207456-01-6 |
| Molecular Formula | C19H14F2N6O |
| Molecular Weight | 380.35 g/mol |
| Solubility | DMSO: 19 mg/mL (49.95 mM) to 76 mg/mL (199.81 mM)[3]. Moisture-absorbing DMSO reduces solubility; use fresh DMSO[3]. DMF: 25 mg/mL[4]. Ethanol: 0.25 mg/mL[4]. DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL[4]. |
| Storage Temperature | Store solid and solutions at 4°C or -20°C for long-term storage[5]. |
| Stability | ≥ 4 years when stored correctly[4]. |
| Inhibitor Potency (IC50) | PARP1: 0.57 nM[4][6]. |
Step-by-Step Disposal Procedures
The primary principle for the disposal of Bmn-673 is to treat it as hazardous waste and adhere to all applicable local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling Bmn-673 for disposal, ensure you are wearing the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
A NIOSH/MSHA-approved respirator, especially when handling the powder form to avoid inhalation[5][7].
Step 2: Containment of Waste
-
Solid Waste: Collect all solid waste, including unused Bmn-673 powder, contaminated lab supplies (e.g., weigh boats, pipette tips, vials), and contaminated PPE, in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Liquid Waste: Collect all solutions containing Bmn-673 in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.
Step 3: Decontamination of Work Surfaces
-
Thoroughly decontaminate all work surfaces (e.g., benchtops, fume hoods) that may have come into contact with Bmn-673. Use a suitable decontamination solution as recommended by your institution's safety office.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
Step 4: Labeling of Waste Containers
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
"Bmn-673 (Talazoparib)"
-
The specific hazards (e.g., "Toxic," "Mutagenic," "Reproductive Hazard")
-
The date of accumulation
-
The name of the principal investigator or lab group
-
Step 5: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 6: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Crucially, do not dispose of Bmn-673 down the drain or in the regular trash. This can lead to environmental contamination and is a violation of regulations[1].
Experimental Protocols: Mechanism of Action
Bmn-673 is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2[6][8]. PARP enzymes play a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, Bmn-673 prevents the repair of these breaks. In cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication. These cells are unable to effectively repair these double-strand breaks, resulting in genomic instability and ultimately, cell death (synthetic lethality)[3].
Signaling Pathway of Bmn-673 (Talazoparib)
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. canbipharm.com [canbipharm.com]
- 8. medchemexpress.com [medchemexpress.com]
Comprehensive Safety and Handling Guide for Bmn-673 (Talazoparib)
This guide provides essential safety, handling, and disposal protocols for Bmn-673 (Talazoparib), a potent poly(ADP-ribose) polymerase (PARP) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Classification
Bmn-673, also known as Talazoparib, is a potent antineoplastic agent requiring special handling.[1] It is suspected of causing genetic defects, may damage fertility or the unborn child, and causes organ damage through prolonged or repeated exposure.[2][3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Signal Word |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | Danger |
| Reproductive Toxicity | 1B | H360D: May damage the unborn child | Danger |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure | Danger |
| Data sourced from Safety Data Sheets.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. PPE should be selected based on a thorough risk assessment of the specific laboratory procedures being performed.[1]
Recommended PPE for Handling Bmn-673:
| Protection Type | Specification | Standard Compliance (Example) |
| Hand Protection | Impervious disposable gloves (e.g., Nitrile). Double gloving is recommended. | EN374, ASTM F1001 |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required if there is a risk of splashing. | EN166, ANSI Z87.1 |
| Body Protection | A disposable gown shown to be resistant to hazardous drugs. Cuffs should be tucked under the outer glove. | EN13982, ANSI 103 |
| Respiratory Protection | Required when engineering controls are not sufficient or during spill cleanup. A particulate respirator with a P3 filter or an N-95/N-100 respirator is recommended. Surgical masks are not adequate. | EN136, EN143, ASTM F2704-10 |
| Information compiled from multiple safety data sheets and handling guidelines.[1][4] |
Operational Plan: Safe Handling Procedures
Engineering controls, such as certified chemical fume hoods or containment isolators, should be the primary method of exposure control.[5][6]
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure all safety precautions have been read and understood.[1] A designated area for handling potent compounds should be clearly marked.
-
Gowning : Don all required PPE as specified in the table above.
-
Weighing & Reconstitution : Conduct all manipulations that may generate dust or aerosols (e.g., weighing, preparing solutions) within a certified containment system (e.g., ventilated balance enclosure, fume hood, or glove box).[7]
-
Handling Solutions : When working with solutions, be mindful of potential splashes. Use a closed system transfer device (CSTD) when possible to minimize exposure.[8]
-
Post-Handling : After handling, wipe down the work surface with an appropriate deactivating and cleaning agent.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be disposed of inside the containment area. Remove the gown and inner gloves last.
-
Hygiene : Wash hands thoroughly with soap and water after removing PPE.[3] Do not eat, drink, or smoke in the handling area.[1]
Caption: General workflow for safely handling Bmn-673.
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate : Immediately alert others and evacuate all non-essential personnel from the area.[1]
-
Secure : Restrict access to the spill area.
-
PPE : Don the appropriate PPE, including respiratory protection, double gloves, a gown, and eye/face protection.[1]
-
Containment : For liquid spills, cover with absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.[1]
-
Cleanup : Collect spilled material using methods that control dust generation.[1] Place all contaminated materials into a sealed, properly labeled hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with an appropriate deactivating agent, followed by a neutral detergent and water.
-
Reporting : Report the incident to the appropriate safety officer or supervisor.
Caption: Step-by-step emergency procedure for a Bmn-673 spill.
Disposal Plan
All waste contaminated with Bmn-673 is considered hazardous and must be disposed of according to local, state, and federal regulations.[1]
-
Waste Containers : Use dedicated, leak-proof, and clearly labeled containers for all Bmn-673 waste.[7]
-
Contaminated Materials : This includes unused product, empty containers, contaminated PPE, and cleanup materials.
-
Segregation : Do not mix hazardous waste with non-hazardous waste.
-
Environmental Protection : Prevent release into the environment. Do not dispose of Bmn-673 down the drain or in general trash.[2]
-
Disposal Vendor : Arrange for disposal through a licensed hazardous waste management company.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. stemcell.com [stemcell.com]
- 4. pppmag.com [pppmag.com]
- 5. agnopharma.com [agnopharma.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pogo.ca [pogo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
